Product packaging for 2-Amino-5-bromo-2'-chlorobenzophenone(Cat. No.:CAS No. 60773-49-1)

2-Amino-5-bromo-2'-chlorobenzophenone

Cat. No.: B138813
CAS No.: 60773-49-1
M. Wt: 310.57 g/mol
InChI Key: GTLLBGFJGUJABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-bromo-2'-chlorobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C13H9BrClNO and its molecular weight is 310.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrClNO B138813 2-Amino-5-bromo-2'-chlorobenzophenone CAS No. 60773-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-bromophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLLBGFJGUJABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209598
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60773-49-1
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060773491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2'-chloro-2-aminobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone

Introduction

(2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone is a chemical intermediate of significant interest within the pharmaceutical industry. Its molecular architecture, featuring a benzophenone scaffold substituted with amino, bromo, and chloro functional groups, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. Most notably, it serves as a pivotal building block in the manufacturing of anxiolytic drugs belonging to the benzodiazepine class, such as bromazepam.[1][2][3] The synthesis of this and related 2-aminobenzophenones has been a subject of extensive research, evolving from classical methods like the Friedel-Crafts acylation to more sophisticated and efficient catalytic strategies.[4][5]

The inherent challenge in synthesizing these molecules lies in managing the reactivity of the amino group, which can interfere with many standard synthetic transformations. This guide provides a comprehensive exploration of the primary synthetic pathways to (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the practical considerations for selecting an optimal route. This document is intended for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential bond disconnections, leading to distinct synthetic strategies. The most common approaches focus on forming the central ketone C-C bond or introducing the substituents onto a pre-existing aminobenzophenone core.

G cluster_A Pathway A: Friedel-Crafts Acylation cluster_B Pathway B: Pd-Catalyzed Nitrile Addition cluster_C Pathway C: Late-Stage Bromination target (2-Amino-5-bromophenyl)- (2-chlorophenyl)methanone pathA_1 C-C Bond Formation (Acylation) target->pathA_1 pathB_1 C-C Bond Formation (Nitrile Addition) target->pathB_1 pathC_1 Aromatic Substitution (Bromination) target->pathC_1 pathA_2 Protected 4-bromoaniline + 2-chlorobenzoyl chloride pathA_1->pathA_2 pathB_2 2-Amino-5-bromobenzonitrile + 2-chlorophenyl organometallic pathB_1->pathB_2 pathC_2 (2-Aminophenyl)- (2-chlorophenyl)methanone pathC_1->pathC_2

Caption: Retrosynthetic pathways for the target molecule.

Major Synthetic Pathways

Pathway A: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones.[6][7] In the context of 2-aminobenzophenones, this pathway involves the acylation of a substituted aniline with a benzoyl chloride, typically mediated by a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] A critical consideration is the protection of the aniline's amino group. The free amino group is a Lewis base that would otherwise complex with the catalyst, deactivating the aromatic ring towards electrophilic substitution.

The general workflow involves:

  • N-Protection: The amino group of 4-bromoaniline is protected, often as an acetamide, to prevent catalyst coordination and direct the acylation to the ortho position.[10]

  • Friedel-Crafts Acylation: The N-protected aniline is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid.

  • Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to yield the final 2-aminobenzophenone derivative.

G cluster_workflow Friedel-Crafts Acylation Workflow start 4-Bromoaniline step1 N-Protection (e.g., Acetic Anhydride) start->step1 step2 N-acetyl-4-bromoaniline step1->step2 step3 Friedel-Crafts Acylation (2-chlorobenzoyl chloride, AlCl₃) step2->step3 step4 Protected Intermediate step3->step4 step5 Deprotection (Acid Hydrolysis) step4->step5 end Target Molecule step5->end

Caption: Workflow for the Friedel-Crafts acylation pathway.

While this method is well-established, it often requires stoichiometric amounts of the Lewis acid catalyst and can present challenges with regioselectivity and substrate scope.[11]

Pathway B: Palladium-Catalyzed Addition to Benzonitriles

Modern synthetic organic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions. A highly effective strategy for constructing 2-aminobenzophenones involves the addition of organometallic reagents to 2-aminobenzonitriles.[11][12] This approach is convergent and often proceeds under milder conditions with greater functional group tolerance than classical methods.

One of the most successful variations uses an arylating agent derived from a sulfinic acid salt.[13] The reaction of 2-amino-5-bromobenzonitrile with sodium 2-chlorophenylsulfinate, catalyzed by a palladium(II) acetate/2,2'-bipyridine system, directly furnishes the desired ketone after in-situ hydrolysis of the intermediate ketimine.

G cluster_mechanism Palladium-Catalyzed Nitrile Addition reactants 2-Amino-5-bromobenzonitrile + Sodium 2-chlorophenylsulfinate catalyst Pd(OAc)₂ / bpy intermediate Aryl-Pd Complex Formation catalyst->intermediate Catalyst Activation addition Nucleophilic Addition to Nitrile intermediate->addition Reaction with Nitrile hydrolysis In-situ Hydrolysis of Ketimine addition->hydrolysis product (2-Amino-5-bromophenyl)- (2-chlorophenyl)methanone hydrolysis->product

Caption: Key steps in the palladium-catalyzed pathway.

This method has been shown to produce high yields and avoids the need for protecting groups on the aniline nitrogen.[13] The primary drawbacks can be the cost of the palladium catalyst and ligands, and potentially long reaction times.[12]

Pathway C: Late-Stage Electrophilic Bromination

An alternative strategy involves synthesizing the non-brominated analogue, (2-aminophenyl)(2-chlorophenyl)methanone, first and then introducing the bromine atom in a final step via electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the amino group strongly favors substitution at the para position (C5), leading to high regioselectivity.

This approach involves:

  • Synthesis of Precursor: (2-Aminophenyl)(2-chlorophenyl)methanone is synthesized using any standard method (e.g., Friedel-Crafts or a palladium-catalyzed route).

  • Electrophilic Bromination: The precursor is treated with a brominating agent, such as N-bromosuccinimide (NBS) in a chlorinated solvent, to install the bromine atom at the 5-position.[14]

This method is particularly useful if the precursor is readily available or if the functionalities required for other routes (like the nitrile in Pathway B) are not desired in earlier stages of a larger synthetic sequence.

Comparative Analysis & Field Insights

The choice of synthetic pathway depends heavily on factors such as scale, cost, available starting materials, and required purity.

Parameter Pathway A: Friedel-Crafts Acylation Pathway B: Pd-Catalyzed Nitrile Addition Pathway C: Late-Stage Bromination
Starting Materials 4-bromoaniline, 2-chlorobenzoyl chloride2-amino-5-bromobenzonitrile, Sodium 2-chlorophenylsulfinate(2-Aminophenyl)(2-chlorophenyl)methanone, NBS
Key Reagents Lewis Acid (e.g., AlCl₃), Protecting AgentPd(OAc)₂, bpy ligandN-bromosuccinimide (NBS)
Yields Moderate to Good[10]Good to Excellent (up to 91%)[12]Excellent[14]
Advantages Uses inexpensive, classical reagents. Well-established methodology.[6]High yields, excellent functional group tolerance, no N-protection needed.[11][12]High regioselectivity, useful if precursor is available.
Disadvantages Requires N-protection/deprotection steps. Stoichiometric, corrosive Lewis acids. Potential for side reactions.[11]Cost of palladium catalyst and ligands. Longer reaction times.[12]Adds an extra step to the overall synthesis. Requires synthesis of the non-brominated precursor.

Expertise & Experience Narrative: For large-scale industrial production, the classical Friedel-Crafts acylation (Pathway A), despite its multiple steps, might be economically favorable due to the low cost of reagents like AlCl₃. However, for laboratory-scale synthesis, medicinal chemistry applications, or when high purity and functional group tolerance are paramount, the Palladium-Catalyzed Nitrile Addition (Pathway B) is often superior. Its convergence and high yields can offset the higher initial cost of the catalyst. The Late-Stage Bromination (Pathway C) is a highly practical and efficient option, especially in a research setting where the un-brominated precursor may be commercially available or synthesized for other purposes. The reaction with NBS is typically clean, high-yielding, and simple to perform.[14]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis from 2-Amino-5-bromobenzonitrile (Adapted from Chen et al.)[13]

This protocol describes a general procedure for the synthesis of o-aminobenzophenones that is directly applicable to the target molecule.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Sodium 2-chlorophenylsulfinate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-bipyridine (bpy)

  • p-Nitrobenzenesulfonic acid (p-NBSA)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube and standard glassware

Procedure:

  • Under a nitrogen atmosphere, charge a Schlenk tube with 2-amino-5-bromobenzonitrile (1.0 equiv), sodium 2-chlorophenylsulfinate (2.0 equiv), Pd(OAc)₂ (10 mol %), bpy (20 mol %), and p-NBSA (10 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous THF and water (2:1 v/v) to the tube at room temperature.

  • Seal the tube and stir the reaction mixture vigorously in a preheated oil bath at 80 °C for 48 hours.

  • After cooling to room temperature, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography (hexane/ethyl acetate) to afford the desired product, (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone.

Protocol 2: Late-Stage Bromination of (2-aminophenyl)(2-chlorophenyl)methanone (Adapted from UCL Discovery)[14]

This protocol describes the bromination of a closely related aminobenzophenone.

Materials:

  • (2-Aminophenyl)(2-chlorophenyl)methanone

  • N-bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve (2-aminophenyl)(2-chlorophenyl)methanone (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the mixture for 1 hour at 0 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Conclusion

The synthesis of (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone can be accomplished through several viable pathways, each with distinct advantages and limitations. Traditional Friedel-Crafts acylation offers a cost-effective route for large-scale synthesis but is encumbered by multiple steps and harsh conditions. In contrast, modern palladium-catalyzed methods provide a more elegant and efficient solution for laboratory-scale synthesis, characterized by high yields and broad functional group compatibility. Finally, late-stage bromination represents a highly effective and regioselective strategy when the appropriate precursor is accessible. The selection of an optimal synthetic route requires careful consideration of scale, cost, safety, and the specific expertise and equipment available to the research or development team. The continued innovation in catalytic systems promises to further refine the synthesis of this and other vital pharmaceutical intermediates.

References

2-Amino-5-bromo-2'-chlorobenzophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone: Properties, Structure, and Applications

Introduction

This compound is a halogenated benzophenone derivative that serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][] Its unique trifunctionalized structure, featuring an aminophenyl ring, a chlorophenyl ring, and a central ketone, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, structural characteristics, synthetic routes, and applications, with a particular focus on its role in drug development for researchers and scientists in the field.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and research contexts.

IdentifierValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[3][4]
CAS Number 60773-49-1[1][3][4][5][6]
Synonyms 5-Bromo-2'-chloro-2-aminobenzophenone, ABPH[3][6]
Molecular Formula C₁₃H₉BrClNO[1][3][4][6]
Molecular Weight 310.57 g/mol [4][5][6]
Molecular Structure

The structure of this compound consists of a central ketone group (benzophenone core). One phenyl ring is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a bromine atom. The second phenyl ring is substituted at the 2'-position with a chlorine atom. This arrangement of functional groups is pivotal to its reactivity and utility as a synthetic precursor.

Caption: 2D Structure of this compound.

Structural Descriptors

For computational and database purposes, the following structural descriptors are used:

  • SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)Cl[4][6]

  • InChI: InChI=1S/C13H9BrClNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2[3][4]

  • InChIKey: GTLLBGFJGUJABH-UHFFFAOYSA-N[3][4]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound are well-documented and essential for its identification and use in synthesis.

Physical Properties
PropertyValueSource(s)
Appearance Yellow to pale-yellow crystalline powder[7]
Melting Point 85-87°C[5]
Boiling Point (Predicted) 456.2 ± 40.0 °C at 760 mmHg[5]
Density (Predicted) 1.6 ± 0.1 g/cm³[5]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL[3]
Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure and purity of the compound. While raw spectra are instrument-dependent, the key characteristic signals can be predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approx. 6.7-7.8 ppm) corresponding to the protons on the two phenyl rings.[8] A broad singlet for the amino (-NH₂) protons would also be present, the chemical shift of which can be variable and is affected by solvent and concentration.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms.[4] The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will also have characteristic chemical shifts.

  • FT-IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ketone, and C-Br and C-Cl stretching vibrations.[8]

  • Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to its molecular weight (310.57 g/mol ).[4] The isotopic pattern of the molecular ion will be characteristic due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), providing definitive evidence of their presence.

Synthesis and Purification

Synthetic Pathway Overview

The synthesis of substituted aminobenzophenones often involves multi-step processes. A common conceptual approach involves the acylation of a substituted aniline with a substituted benzoyl chloride (a Friedel-Crafts type reaction), followed by other modifications. For this compound, a plausible route could involve the reaction of a bromoaniline derivative with 2-chlorobenzoyl chloride. The specific conditions, catalysts, and protecting group strategies are critical for achieving high yield and purity.

A generalized workflow for the synthesis and purification of such compounds is illustrated below.

G cluster_synthesis Synthesis Workflow cluster_purification Purification start Starting Materials (e.g., Bromoaniline & 2-Chlorobenzoyl Chloride) reaction Acylation Reaction (e.g., Friedel-Crafts) start->reaction Lewis Acid Catalyst workup Reaction Workup (Quenching, Extraction) reaction->workup Reaction Mixture crude Crude Product Isolation (Solvent Evaporation) workup->crude Organic Layer column Column Chromatography (Silica Gel) crude->column Dissolved in Eluent fractions Fraction Collection & TLC Analysis column->fractions pure Pure Product (Solvent Evaporation) fractions->pure final Final Product: This compound pure->final Characterization (NMR, MS, IR)

Caption: Generalized workflow for the synthesis and purification of this compound.

Purification Protocol

Purification of the crude product is typically achieved via silica gel column chromatography.[7]

  • Stationary Phase: Silica gel is used as the adsorbent.[7]

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of petroleum ether and ethyl acetate, is commonly employed. The polarity is gradually increased to elute the desired compound.[7]

  • Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the prepared silica gel column. The solvent system is then passed through the column, and fractions are collected.[7]

  • Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.[7]

  • Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified solid product.[7]

Applications in Drug Development and Research

The primary significance of this compound lies in its role as a key precursor in the synthesis of pharmaceuticals.

Precursor for Benzodiazepine Synthesis

This compound is an essential building block for the synthesis of phenazepam, a benzodiazepine drug.[3][9][10] Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[11][12] The synthesis of the benzodiazepine core structure often involves the cyclization of an N-acylated 2-aminobenzophenone derivative. The specific halogen substituents (Br and Cl) on the benzophenone precursor are incorporated into the final drug molecule, influencing its pharmacological profile, including potency and metabolism.[12] Interestingly, this compound is also reported to be an active metabolite of phenazepam itself.[3][9]

Other Research Applications

Beyond its established role in benzodiazepine synthesis, this compound and its analogs are valuable in broader chemical and medicinal research:

  • Organic Synthesis: Its functional groups allow for a variety of chemical transformations, making it a useful intermediate for creating complex organic molecules and novel heterocyclic systems.[1]

  • Medicinal Chemistry: Substituted benzophenones are explored as scaffolds for developing new therapeutic agents. Research has indicated that some derivatives may possess anti-cancer properties or act as NMDA receptor inhibitors.[1][6] For instance, 2-aminobenzophenone derivatives have been investigated as antimitotic agents and bradykinin B1 receptor antagonists.[11]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA-approved respirator should be used if dust is generated and exposure limits may be exceeded.[13]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling and prevent contact with skin and eyes.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13] Recommended storage temperature is between 2°C and 8°C.[1][6]

Conclusion

This compound is a highly significant chemical intermediate with a well-defined structural and physicochemical profile. Its primary value is derived from its indispensable role as a precursor in the pharmaceutical industry, particularly for the synthesis of phenazepam. The strategic placement of its amino, bromo, and chloro functional groups provides a reactive and versatile platform for advanced organic synthesis. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone (CAS: 60773-49-1)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromo-2'-chlorobenzophenone, a pivotal chemical intermediate in the fields of pharmaceutical synthesis and advanced organic chemistry. With CAS Number 60773-49-1, this substituted benzophenone is most notably recognized as a critical precursor and an active metabolite in the synthesis of phenazepam, a potent benzodiazepine.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates its chemical and physical properties, provides detailed synthetic and analytical protocols, explores its primary applications, and outlines essential safety and handling procedures. The causality behind experimental choices is emphasized to provide actionable, field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named (2-Amino-5-bromophenyl)-(2-chlorophenyl)methanone, is a halogenated benzophenone derivative.[1][3] Its structure, featuring an aminophenyl group and a chlorophenyl group attached to a central carbonyl, imparts a unique reactivity profile that makes it a valuable building block for complex heterocyclic systems.[3] The presence of bromine and chlorine substituents significantly influences its chemical behavior, enhancing its utility in various cross-coupling and cyclization reactions.[3]

Its physical state is typically a yellow crystalline powder.[4][] A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 60773-49-1[1][3][4]
Molecular Formula C₁₃H₉BrClNO[1][3][6]
Molecular Weight 310.58 g/mol [3][][6]
Appearance Yellow crystalline powder[4][]
Melting Point 85-87 °C[4][6]
Boiling Point 456.2 ± 40.0 °C (Predicted)[4][6]
Density 1.568 ± 0.06 g/cm³ (Predicted)[4][]
Solubility DMSO, DMF, Ethanol (30 mg/ml)[1]
Storage 2°C - 8°C, inert atmosphere, protect from light[3][4][7]

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This pathway is robust and scalable, making it suitable for both laboratory and industrial production. The rationale for this approach lies in its efficiency in forming the crucial carbon-carbon bond between the two aromatic rings, mediated by the ketone bridge.

Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis from o-chlorobenzoyl chloride and 4-bromoaniline, a common and well-documented method.[4] The use of anhydrous zinc chloride (ZnCl₂) is critical; as a Lewis acid, it activates the acyl chloride, facilitating the electrophilic aromatic substitution on the aniline derivative.

Diagram: Synthesis Workflow

A Reactants: - o-Chlorobenzoyl chloride - 4-Bromoaniline B Step 1: Initial Heating 120°C, 1 hr Forms intermediate amide A->B Mix & Heat C Step 2: Lewis Acid Addition Add Anhydrous ZnCl₂ Heat to 160°C B->C Catalyst Intro D Step 3: Rearrangement & Cyclization 195°C, 3 hrs Monitor for gas evolution cessation C->D High Temp Reaction E Step 4: Acidic Workup Cool to 120°C Add 12% HCl (aq) D->E Quench & Hydrolyze F Step 5: Basic Workup Suspend solid in ice water Add 40% NaOH (aq) E->F Impurity Removal G Step 6: Neutralization & Isolation Adjust to pH ~3 with H₂SO₄ Filter and wash solid F->G Precipitation H Final Product: This compound (Yellow Solid) G->H Drying

Caption: High-level workflow for the synthesis of the title compound.

Step-by-Step Methodology: [4]

  • Reaction Setup: In a 2L flask equipped with a condenser and thermometer, cool o-chlorobenzoyl chloride (177 mL, 1.4 mol) to 0°C in an ice-water bath.

  • Addition of Amine: Add 4-bromoaniline (100 g, 0.58 mol) to the cooled solution.

  • Initial Heating: Heat the mixture to 120°C and maintain for 1 hour. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an eluent such as Ethyl Acetate:Hexane (1:4) to confirm the complete consumption of 4-bromoaniline.

  • Catalyst Addition: Increase the temperature to 160°C and add anhydrous ZnCl₂ (95 g, 0.70 mol) in one portion. The ZnCl₂ must be pre-dried to prevent side reactions with water.

  • High-Temperature Reaction: Raise the temperature to 195°C and stir for approximately 3 hours, or until gas evolution (HCl) ceases. This step drives the rearrangement to the benzophenone structure.

  • Acidic Workup: Cool the mixture to 120°C and slowly add 12% aqueous HCl solution (350 mL). Reflux for 20 minutes, then decant the aqueous layer. This step hydrolyzes intermediates and removes excess catalyst. Repeat this acid wash four times.

  • Water Wash: Add water (350 mL) and reflux for 20 minutes. Decant the water. Repeat until the solid is no longer lumpy.

  • Sulfuric Acid Treatment: Add 72% H₂SO₄ (700 mL) to the residue and reflux for 1 hour until the mixture becomes a homogeneous solution. This step ensures complete hydrolysis and dissolves the product.

  • Precipitation: Pour the hot acidic solution into a stirred ice-water mixture. The product will precipitate out. Filter the resulting solid and wash thoroughly with cold water until the pH is neutral (~6).

  • Basic Wash: Suspend the solid in fresh ice water and carefully add 40% aqueous NaOH solution (290 mL). Stir for 2 hours. This step removes acidic impurities. Filter the solid and wash with ice water.

  • Final Neutralization: Re-suspend the solid in ice water and adjust the pH to ~3 with 40% H₂SO₄. This step protonates the amino group of any remaining starting material or byproducts, which are then removed in the filtrate, while the desired product remains as a solid.

  • Isolation: Filter the final solid, wash with water until neutral, and dry to yield the yellow solid product. The product can be used in the next step without further purification or can be recrystallized for higher purity.

Purification Protocol

While the synthetic workup provides a product of sufficient purity for many applications, high-purity material for analytical standards or sensitive pharmaceutical syntheses requires further purification, typically by column chromatography.[8]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of petroleum ether and ethyl acetate is effective. A common starting point is a 20:1 (v/v) ratio, gradually increasing the polarity to 10:1 to elute the product.

  • Procedure: The crude product is dissolved in a minimal amount of dichloromethane or the mobile phase, adsorbed onto a small amount of silica gel, and loaded onto the column. Fractions are collected and analyzed by TLC to identify those containing the pure compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by analyzing the chemical environment of the hydrogen atoms. A characteristic spectrum in CDCl₃ shows a broad singlet for the two amine protons around δ 6.49 ppm, a doublet for the proton adjacent to the amino group at δ 6.65 ppm, and a multiplet for the remaining six aromatic protons between δ 7.26-7.8 ppm.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight (310.58 g/mol ) and provides fragmentation patterns useful for structural elucidation.[9] GC-MS is a common technique used for this analysis.[9]

  • Infrared Spectroscopy (IR): Identifies key functional groups. Expect characteristic peaks for N-H stretching of the primary amine and C=O stretching of the ketone.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reverse-phase column with a mobile phase of acetonitrile and water is typically used. This technique is crucial for identifying and quantifying any process-related impurities or degradation products.[10]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[3]

Precursor for Benzodiazepine Synthesis

The most significant application of this compound is as a key starting material for the synthesis of phenazepam , a benzodiazepine drug.[1][2] It is also an active metabolite of phenazepam, making it important for forensic and pharmacological studies.[1][2] The synthesis involves a cyclization reaction to form the characteristic seven-membered diazepine ring.

Diagram: Phenazepam Synthesis Pathway

G cluster_0 Core Synthesis cluster_1 Metabolism A 2-Amino-5-bromo- 2'-chlorobenzophenone B Acetylation & Ring Closure (e.g., with aminoacetyl chloride hydrochloride) A->B C Phenazepam B->C D Phenazepam (in vivo) E Metabolite: 2-Amino-5-bromo- 2'-chlorobenzophenone D->E Metabolic Pathway

Caption: Role as a precursor for Phenazepam synthesis and as its metabolite.

Other Research Applications
  • NMDA Receptor Inhibition: Research has indicated that this compound acts as a reversible inhibitor of the NMDA receptor by inhibiting glutamate binding.[7] This activity suggests potential applications in neuroscience research.

  • Oncology Research: Due to its ability to interact with biological targets, it serves as an intermediate in the development of potential anti-cancer agents.[3]

  • Materials Science: The benzophenone scaffold is explored for creating advanced polymers and materials with unique optical or thermal properties.[3]

  • Dye and Pigment Industry: It is also utilized in the synthesis of dyes and pigments.[3]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4][7][11]

Hazard and Precautionary Information:

CategoryCodesDescription
Hazard Statements H302, H315, H319, H335Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][7]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[4] Recommended storage temperatures are between 2°C and 8°C.[3][7]

  • Store under an inert atmosphere to prevent degradation.[4]

Conclusion

This compound (CAS: 60773-49-1) is a chemical intermediate of significant value, bridging basic organic synthesis with advanced pharmaceutical development. Its well-defined synthetic pathways and versatile reactivity make it a cornerstone for the production of benzodiazepines like phenazepam and a subject of interest for broader applications in medicinal chemistry and material science. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their work.

References

2-Amino-5-bromo-2'-chlorobenzophenone molecular formula C13H9BrClNO

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone

Abstract

This technical guide provides a comprehensive scientific overview of this compound (C₁₃H₉BrClNO), a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document delves into the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its primary application as a precursor in the development of 1,4-benzodiazepines. Emphasizing mechanistic insights and validated methodologies, this guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Introduction: Strategic Importance in Medicinal Chemistry

This compound, a halogenated aminobenzophenone derivative, holds a position of significant strategic importance in the landscape of organic synthesis and pharmaceutical development. Its molecular architecture, featuring a benzophenone core with strategically placed amino, bromo, and chloro substituents, provides a unique combination of reactivity and functionality.[1] The electron-withdrawing properties of the halogens modulate the nucleophilicity of the aniline nitrogen, a critical factor in the multi-step synthesis of complex heterocyclic systems.[2]

Primarily, this compound is recognized as a pivotal precursor in the synthesis of potent psychoactive agents, most notably phenazepam, a long-acting benzodiazepine.[3][4] Its role extends beyond being a mere starting material; it is also an active metabolite of phenazepam, contributing to the overall pharmacological profile of the drug.[3][5] The presence and position of the halogen atoms are not arbitrary; they are crucial for modulating the binding affinity of the final drug product to its biological target, the GABA-A receptor, thereby influencing its therapeutic efficacy and duration of action.[2][3] This guide will elucidate the technical nuances of working with this compound, from its creation to its conversion into high-value pharmaceutical agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and manufacturing. This compound is a yellow crystalline solid under standard conditions.[] Its key properties are summarized below for easy reference.

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[][7]
Synonyms BCABP, 5-Bromo-2'-chloro-2-aminobenzophenone[3][7]
CAS Number 60773-49-1[3][][8]
Molecular Formula C₁₃H₉BrClNO[][7]
Molecular Weight 310.57 g/mol [][7][9]
Appearance Yellow crystalline powder[]
Melting Point 85-87 °C[8]
Boiling Point 456.2 ± 40.0 °C at 760 mmHg[8]
Density ~1.6 g/cm³[8]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)[3]
UV λmax 216, 234 nm[3]
InChI Key GTLLBGFJGUJABH-UHFFFAOYSA-N[3][]

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzophenone derivatives can be achieved through various routes. A robust and industrially relevant method involves the reductive cleavage of a 3-phenylisoxazole precursor. This approach is advantageous as it avoids harsher conditions that could compromise the sensitive functional groups on the molecule.[10]

Logical Workflow for Synthesis

cluster_0 Synthesis Workflow A Precursor: 5-Chloro-3-(2-chlorophenyl)isoxazole C Reaction: Reductive N-O Bond Cleavage A->C Substrate B Reducing Agent: Iron Powder in Acidic Medium B->C Reagent D Work-up: Neutralization & Extraction C->D Crude Product E Purification: Recrystallization D->E Extracted Product F Final Product: this compound E->F Purified Product

Caption: Synthesis workflow via reductive cleavage of an isoxazole precursor.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar aminobenzophenones.[10][11]

  • Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the isoxazole precursor (e.g., 5-bromo-3-(2-chlorophenyl)isoxazole) (1 equivalent) and ethanol (10 volumes).

  • Addition of Reducing Agent: Add iron powder (approx. 3 equivalents) to the stirred suspension.

    • Causality Insight: Iron powder is a cost-effective and selective reducing agent. In a mildly acidic medium, it effectively reduces the N-O bond of the isoxazole ring without reducing the benzophenone's carbonyl group, which is a common side reaction with more powerful reducing agents like LiAlH₄.[10]

  • Initiation of Reaction: Gently heat the mixture to reflux (approx. 78 °C). Slowly add a solution of 6 M hydrochloric or sulfuric acid (approx. 0.1 equivalents) dropwise.

    • Causality Insight: The acid activates the iron surface and serves as a proton source for the reduction. The reaction is exothermic, so controlled addition is crucial to maintain a steady reflux and prevent runaway reactions.

  • Reaction Monitoring: Maintain reflux for 1-2 hours after the acid addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting isoxazole spot disappears.

  • Work-up and Neutralization: Cool the reaction mixture to approximately 50 °C. Carefully add an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH to ~8. This neutralizes the acid and precipitates iron hydroxides.

  • Isolation: Filter the hot solution to remove the iron sludge. The filtrate, containing the dissolved product, is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization.

  • Purification: Collect the resulting yellow crystals by filtration, wash with a small amount of cold ethanol to remove soluble impurities, and dry under vacuum. The purity can be further enhanced by recrystallization from ethanol if required.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount, especially when it is intended for pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Analytical Workflow

cluster_1 Analytical & QC Workflow A Sample Preparation: Dissolution in Mobile Phase B Identity Confirmation: FTIR, ¹H NMR, ¹³C NMR A->B C Purity & Quantification: LC-MS/MS or GC-MS A->C F Result: Certificate of Analysis (CoA) B->F E Data Analysis: Peak Integration & Calibration Curve C->E D Internal Standard: Isotope-Labeled Analog D->C Spiking E->F

Caption: Standard workflow for analytical characterization and quality control.

Protocol: Trace Level Quantification by LC-MS/MS

This protocol is based on the gold-standard methods used for analyzing related benzophenone precursors in complex matrices.[12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol.

    • Prepare a stock solution of a stable isotope-labeled internal standard (e.g., a deuterated analog).

    • Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

    • For the test sample, dissolve a precisely weighed amount in the mobile phase and add the same fixed concentration of the internal standard.

  • Chromatographic Conditions (HPLC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Causality Insight: Reverse-phase chromatography is ideal for separating moderately polar compounds like this benzophenone from potential impurities. The acidic mobile phase ensures the amino group is protonated, leading to sharp, symmetrical peaks.

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.

    • Trustworthiness Pillar: Using an isotope-labeled internal standard is a self-validating system. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement. By measuring the ratio of the analyte to the standard, highly accurate and precise quantification is achieved, as variations in sample preparation and instrument response are normalized.[12]

Core Application: Synthesis of 1,4-Benzodiazepines

The primary industrial application of this compound is as a key building block for 1,4-benzodiazepines.[2] The synthesis involves a two-step sequence of acylation followed by cyclization.

Benzodiazepine Synthesis Pathway

cluster_0 Reaction Sequence A 2-Amino-5-bromo- 2'-chlorobenzophenone B Intermediate: Acylated Amide A->B Acylation (e.g., with Aminoacyl Halide) C Final Product: 1,4-Benzodiazepine Ring System B->C Ammonolysis & Intramolecular Cyclization

Caption: Generalized pathway for the synthesis of 1,4-benzodiazepines.

Experimental Protocol: Synthesis of a Phenazepam Analog
  • Acylation:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like glacial acetic acid or toluene in a flask protected from moisture.[2]

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add bromoacetyl bromide or a similar aminoacyl halide equivalent (1.1 equivalents) dropwise while maintaining the low temperature.

    • Causality Insight: The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. The reaction is performed at low temperature to control the rate and prevent side reactions. The halogen substituents (Br, Cl) are electron-withdrawing, which slightly deactivates the amino group; therefore, a reactive acylating agent is necessary for efficient conversion.[2]

  • Amidation and Cyclization:

    • After the initial acylation is complete (monitored by TLC), the intermediate is isolated or the reaction mixture is treated directly with an excess of ammonia (often as a solution in methanol or as gaseous ammonia).

    • The ammonia first displaces the halide on the acetyl group (amidation) and then facilitates the intramolecular cyclization. The amino group attacks the benzophenone's carbonyl carbon, forming the seven-membered diazepine ring.

  • Isolation and Purification:

    • The cyclized product typically precipitates from the reaction mixture.

    • The solid is collected by filtration, washed, and dried.

    • Purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzodiazepine product with high purity.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[13]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 standards.[13][14]

  • Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically between 2-8 °C.[9] Some suppliers recommend storage at -20°C for long-term stability.[3] Keep away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule for the synthesis of complex and pharmacologically significant compounds. Its unique substitution pattern provides a versatile platform for constructing the 1,4-benzodiazepine scaffold and other novel therapeutic agents. A deep, mechanistic understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in drug discovery and development. The protocols and insights provided herein serve as a robust foundation for researchers and scientists working to advance the frontiers of medicinal chemistry.

References

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activities of 2-Amino-5-bromo-2'-chlorobenzophenone (ABCB), a versatile chemical intermediate and active metabolite. This document delves into its synthesis, multifaceted pharmacological profile, and the experimental methodologies crucial for its evaluation. ABCB is primarily recognized as a key precursor in the synthesis of the potent benzodiazepine, phenazepam, and as one of its active metabolites. Beyond its role in the synthesis of other compounds, ABCB exhibits intrinsic biological activities, notably as a modulator of GABAA receptors and an inhibitor of NMDA and glycine receptors. These properties underscore its potential as a lead compound for the development of novel therapeutics targeting a range of neurological disorders and potentially cancer. This guide offers field-proven insights and detailed protocols to empower researchers in their exploration of this compelling molecule.

Introduction: The Significance of a Benzophenone Scaffold

Substituted benzophenones are a cornerstone in medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceutical agents.[1] The unique structural arrangement of this compound, featuring a benzophenone core with strategically positioned amino, bromo, and chloro substituents, imparts a distinct reactivity profile, making it a valuable building block for complex organic molecules.[1] Its primary claim to fame lies in its role as a direct precursor to phenazepam, a benzodiazepine with pronounced anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[2] However, emerging evidence reveals that ABCB is not merely a synthetic stepping stone but also an active metabolite of phenazepam, contributing to its overall pharmacological effect. This dual identity as both a precursor and an active metabolite necessitates a thorough understanding of its intrinsic biological activities to fully comprehend the pharmacology of phenazepam and to unlock the independent therapeutic potential of ABCB itself.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[3]
Synonyms ABPH, 5-Bromo-2′-chloro-2-aminobenzophenone[2]
CAS Number 60773-49-1[2][3]
Molecular Formula C13H9BrClNO[3][]
Molecular Weight 310.57 g/mol [3][]
Appearance Yellow crystalline powder[]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL[2]

Synthesis of this compound

The synthesis of ABCB can be approached through several strategic routes, primarily involving the introduction of the halogen substituents onto a pre-formed aminobenzophenone core or building the benzophenone structure with the desired substitutions in place. The following protocol is a logical adaptation from established methods for the synthesis of closely related halogenated 2-aminobenzophenones.[5][6] The causality behind these steps lies in the controlled functionalization of the aromatic rings to achieve the target molecule with high purity.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Subsequent Halogenation

This protocol outlines a plausible multi-step synthesis.

Step 1: Friedel-Crafts Acylation of 4-Bromoaniline

The initial step involves the acylation of a substituted aniline to construct the benzophenone skeleton.

  • Materials: 4-bromoaniline, 2-chlorobenzoyl chloride, aluminum chloride (AlCl3), dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add 2-chlorobenzoyl chloride to the stirred suspension.

    • In a separate flask, dissolve 4-bromoaniline in dry dichloromethane.

    • Add the 4-bromoaniline solution dropwise to the cooled AlCl3/2-chlorobenzoyl chloride mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-bromobenzophenone.

Step 2: Chlorination of the Second Aromatic Ring

This step is integrated into the choice of the acylating agent in Step 1 (2-chlorobenzoyl chloride).

Step 3: Purification

Purification is critical to remove by-products and unreacted starting materials.

  • Method: Silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain pure this compound.

Synthetic workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a complex pharmacological profile, primarily through its interaction with key neurotransmitter receptors in the central nervous system.

Modulation of GABAA Receptors

As a metabolite of phenazepam, a potent benzodiazepine, ABCB's interaction with the GABAA receptor is of significant interest. The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Its potentiation leads to sedative, anxiolytic, and anticonvulsant effects.

Studies have shown that ABCB causes a dual modification of GABAA receptor-mediated currents, which is dependent on the concentration of GABA and the duration of exposure. At low GABA concentrations (20 µM), ABCB (1-30 µM) facilitates the activation and delays the deactivation of the currents. Conversely, at high GABA concentrations (500 µM), 10 µM ABCB enhances the desensitization of the currents. Prolonged exposure to ABCB can lead to a gradual, partially reversible inhibition of GABA-activated currents. This suggests a complex modulatory role that could contribute to the overall pharmacological profile of phenazepam.

GABAA_Modulation cluster_effects Concentration-Dependent Effects ABCB This compound GABAA_Receptor GABAA Receptor ABCB->GABAA_Receptor Modulates Low_GABA Low GABA Concentration (20 µM) GABAA_Receptor->Low_GABA Facilitates activation Delays deactivation High_GABA High GABA Concentration (500 µM) GABAA_Receptor->High_GABA Enhances desensitization Prolonged_Exposure Prolonged Exposure GABAA_Receptor->Prolonged_Exposure Inhibition of currents

Concentration-dependent modulation of GABAA receptors by ABCB.
Inhibition of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

Effects on Glycine Receptors

Glycine receptors are inhibitory ligand-gated ion channels, primarily found in the spinal cord and brainstem, that play a role in motor control and pain processing.

Research on isolated rat hippocampal pyramidal neurons has shown that this compound at concentrations of 3-10 µM causes an inhibitory effect on glycine receptors.[7] This inhibition was more pronounced after pre-incubation with the compound.[7] This finding suggests another facet of ABCB's neuroactivity that could contribute to its overall pharmacological effects, potentially influencing motor coordination and sensory processing.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential for development in several therapeutic areas.

Anticonvulsant Activity

Given its modulatory effects on both GABAA and NMDA receptors, two key targets in the treatment of epilepsy, ABCB presents a compelling case for investigation as an anticonvulsant agent. The enhancement of GABAergic inhibition and the dampening of glutamatergic excitation are well-established mechanisms for seizure control.

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[8]

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to abolish the tonic hindlimb extension is considered a positive anticonvulsant effect.

    • Determine the median effective dose (ED50) using a dose-response study.

Anticancer Potential

The inhibition of NMDA receptors by this compound opens a potential avenue for its exploration as an anticancer agent.[3] NMDA receptors have been implicated in the proliferation and survival of certain cancer cells. By blocking these receptors, ABCB could potentially inhibit tumor growth.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).

Pharmacokinetics and Metabolism

As an active metabolite of phenazepam, understanding the pharmacokinetic profile of this compound is crucial. While specific pharmacokinetic data for ABCB is limited, insights can be drawn from studies on its parent compound and related structures.

Phenazepam is well-absorbed orally and has a long half-life.[10] It is metabolized in the liver, primarily through aromatic oxidation and C3-hydroxylation.[10] Studies on a derivative of the related 2-amino-5-chlorobenzophenone in rats have shown dose-dependent pharmacokinetics, with the extent of oral absorption increasing with the dose.[10] This suggests that the pharmacokinetics of ABCB may also be complex and dose-dependent. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

This compound is a molecule of significant interest, bridging the gap between a synthetic intermediate and a pharmacologically active compound. Its multifaceted interactions with key central nervous system receptors, including GABAA, NMDA, and glycine receptors, provide a strong rationale for its further investigation as a potential therapeutic agent for neurological disorders such as epilepsy. Furthermore, its NMDA receptor inhibitory activity opens up exciting possibilities in the realm of oncology.

Future research should focus on several key areas:

  • Quantitative Biological Characterization: Determining the precise binding affinities (Ki) and functional potencies (IC50 or EC50) of ABCB at its receptor targets is paramount.

  • In Vivo Efficacy Studies: Comprehensive in vivo studies are required to validate its anticonvulsant and anticancer potential in relevant animal models.

  • Pharmacokinetic Profiling: A detailed characterization of the ADME properties of ABCB is essential for its development as a standalone therapeutic.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of ABCB will help in identifying the key structural features responsible for its biological activities and in optimizing its potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers to build upon, offering both a comprehensive overview of the current knowledge and a roadmap for future investigations into the compelling biological activities of this compound.

References

Introduction: A Molecule at the Heart of a Therapeutic Revolution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-bromo-2'-chlorobenzophenone: From Serendipitous Discovery to a Cornerstone of Benzodiazepine Synthesis

In the landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, represent critical junctures in the development of landmark drugs. This compound is one such compound. A substituted benzophenone, its core structure is a fundamental building block in the synthesis of several potent benzodiazepines.[1] This guide provides a comprehensive exploration of this pivotal precursor, tracing its origins from the serendipitous discovery of the benzodiazepine class to its specific applications in modern drug synthesis, its chemical properties, and the analytical methodologies used for its characterization. For researchers and drug development professionals, understanding the history and technical profile of this intermediate is essential for appreciating the evolution of psychopharmacology.

The Dawn of the Benzodiazepine Era: A Story of Chance and Chemistry

The history of this compound is inextricably linked to the discovery of the benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and sleep disorders. This story begins in the mid-1950s at the Hoffmann-La Roche laboratories with the chemist Leo Sternbach.[2][3][4] Tasked with developing a new class of tranquilizers to compete with the then-popular meprobamate (Miltown), Sternbach and his team embarked on synthesizing a novel series of compounds.[5]

The initial research, however, did not yield promising results, and the project was shelved. In 1955, during a lab cleanup, a previously synthesized and forgotten compound was rediscovered.[5][6] Instead of discarding it, Sternbach submitted this final sample for pharmacological testing.[5] The results were astonishing: the compound exhibited significant sedative, muscle relaxant, and anti-anxiety effects in animal studies.[5] This molecule, chlordiazepoxide, became the first benzodiazepine and was marketed in 1960 as Librium®.[2][3][5] This accidental discovery not only launched a new era in pharmacotherapy but also established the 2-aminobenzophenone scaffold as a cornerstone for creating an entire family of therapeutic agents.[5]

Chemical Profile: this compound

This compound, also known as (2-amino-5-bromophenyl)(2-chlorophenyl)-methanone, is a halogenated benzophenone intermediate that offers defined reactivity for various chemical transformations, particularly in the synthesis of pharmaceuticals.[1][] Its structure features a benzophenone core with an amino group at the 2-position, a bromine atom at the 5-position, and a chlorine atom on the second phenyl ring at the 2'-position.

Key Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[8]
CAS Number 60773-49-1[1][8][9][10]
Molecular Formula C₁₃H₉BrClNO[1][][8][9][10]
Molecular Weight 310.57 g/mol [][8][9]
Appearance Yellow crystalline powder[]
Melting Point 85-87°C[9]
Solubility Soluble in DMF, DMSO, and Ethanol (30 mg/ml)[10]

Synthesis and Production: Forging the Precursor

The synthesis of substituted 2-aminobenzophenones can be achieved through various routes. A common industrial method for a related compound, 2-amino-5-chlorobenzophenone, involves the reduction of a 5-chloro-3-phenylbenzoisoxazole intermediate using agents like iron powder in an acidic medium.[11][12] This approach is favored for its cost-effectiveness and scalability.

Experimental Protocol: Representative Synthesis via Isoxazole Reduction

This protocol describes a generalized method for producing a 2-aminobenzophenone derivative, adapted from patented industrial processes.

  • Reaction Setup: In a reaction kettle, charge toluene, hydrochloric acid, the isoxazole precursor (e.g., 5-bromo-3-(2-chlorophenyl)benzo[c]isoxazole), and iron powder. A typical mass ratio is 1 part isoxazole to 2.5 parts toluene, 1.2 parts hydrochloric acid, and 0.5-0.75 parts iron powder.[11]

  • Reduction Reaction: Slowly heat the mixture to reflux temperature (approximately 110°C). Maintain this temperature and monitor the reaction's progress through sampling and analysis (e.g., HPLC).[11] The iron powder, with its lower reducibility, selectively reduces the N-O bond of the isoxazole ring without affecting the carbonyl group of the benzophenone.[11]

  • Work-up and Isolation: Once the reaction is complete, stop stirring and allow the iron sludge to settle. Separate the organic layer via filtration.

  • Crystallization: Cool the filtrate to induce crystallization of the this compound product.

  • Purification: Collect the wet product by centrifugation. Wash the crystals with a suitable solvent like ethanol and dry under vacuum to obtain the final, purified product.[13]

Synthesis Workflow Diagram

Synthesis_Workflow Isoxazole Isoxazole Precursor Reactor Reaction Kettle (Reflux, ~110°C) Isoxazole->Reactor Reagents Iron Powder, Toluene, HCl Reagents->Reactor Filtration Filtration (Remove Iron Sludge) Reactor->Filtration Crystallization Cooling & Crystallization Filtration->Crystallization Purification Centrifugation, Ethanol Wash, Drying Crystallization->Purification FinalProduct Pure 2-Amino-5-bromo- 2'-chlorobenzophenone Purification->FinalProduct

Caption: Generalized workflow for the synthesis of 2-aminobenzophenones.

Pivotal Role in Drug Development: The Path to Phenazepam

This compound is primarily recognized as a direct precursor in the synthesis of phenazepam, a potent and long-acting benzodiazepine.[10][14][15][16] Phenazepam was developed in the Soviet Union in the 1970s and possesses strong anxiolytic, anticonvulsant, and hypnotic properties. The synthesis involves a multi-step process that builds the diazepine ring onto the benzophenone core.

Synthetic Route from Precursor to Phenazepam

Phenazepam_Synthesis Precursor 2-Amino-5-bromo- 2'-chlorobenzophenone Step1 Reaction with Aminoacetyl Halide Precursor->Step1 Acylation Intermediate Acyclic Intermediate Step1->Intermediate Step2 Ammonia Treatment & Cyclization Intermediate->Step2 Ring Closure Phenazepam Phenazepam Step2->Phenazepam

Caption: Simplified synthetic pathway from the precursor to Phenazepam.

The amino group of the precursor is first acylated, typically using a derivative of an amino acid like glycine. The resulting intermediate is then treated with ammonia, which facilitates a cyclization reaction to form the seven-membered diazepine ring, yielding the final phenazepam molecule.

Mechanism of Action of Resulting Benzodiazepines

While the precursor itself is not pharmacologically active, the benzodiazepines synthesized from it exert their effects on the central nervous system. They act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][17][18]

GABA is the primary inhibitory neurotransmitter in the brain.[18] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and making it less likely to fire.[17][18] Benzodiazepines bind to a specific site on this receptor, distinct from the GABA binding site.[17] This binding enhances the effect of GABA, increasing the frequency of the chloride channel opening.[19] The resulting increase in inhibitory signaling produces the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects of this drug class.[6][17]

GABA-A Receptor Modulation

GABA_Mechanism cluster_0 1. GABA Binding cluster_1 2. Benzodiazepine Enhancement Receptor GABA-A Receptor Chloride (Cl⁻) Channel (Closed) GABA Site Benzodiazepine Site GABA GABA GABA->Receptor:f2 Receptor_Open GABA-A Receptor Chloride (Cl⁻) Channel (Open) GABA Site Benzodiazepine Site GABA->Receptor_Open:f2 Benzo Benzodiazepine Receptor_Enhanced GABA-A Receptor Greatly Increased Cl⁻ Influx GABA Site Benzo Site Benzo->Receptor_Enhanced:f3 GABA_2 GABA GABA_2->Receptor_Enhanced:f2

Caption: Benzodiazepines enhance the inhibitory effect of GABA at the receptor.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for quality control in pharmaceutical manufacturing and for forensic analysis. Several analytical techniques are employed for this purpose.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from impurities.

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS/MS or GC-MS), this technique provides definitive structural identification and highly sensitive quantification.[8][20]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the precise molecular structure, while UV-Vis spectroscopy can also be used for quantification.[8]

Comparison of Analytical Methods for Detection
ParameterLC-MS/MSGC-MS
Illustrative Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Sample Volatility Requirement Not requiredRequired (derivatization may be needed)
Thermal Stability Requirement Less stringentAnalyte must be thermally stable
Selectivity & Specificity Very HighHigh
Typical Application Bioanalytical studies, impurity profilingForensic analysis, analysis of volatile compounds
Note: These values are illustrative and can vary based on the specific instrument and method parameters.[20]
Protocol: GC-MS for Purity Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

  • Derivatization (Optional): To improve thermal stability and chromatographic peak shape, the amino group can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[20]

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[20]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode for trace analysis.

    • Temperature Program: Start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70eV.

    • Detection: Scan mode to obtain a full mass spectrum for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Compare the obtained mass spectrum with a reference library for confirmation. Calculate purity based on the peak area relative to the total area of all detected peaks.

Conclusion: A Legacy in Chemical Synthesis

This compound stands as a testament to the profound impact of precursor chemistry on pharmaceutical development. Born from the era of discovery that gave rise to the benzodiazepines, this molecule has served as a reliable and essential starting material for the synthesis of potent therapeutic agents. Its history is a narrative of how fundamental organic synthesis enables the creation of complex molecules that can profoundly affect human health. For scientists in drug development, its story underscores the critical importance of robust synthetic pathways and the foundational intermediates that make them possible. Its continued relevance in chemical synthesis, research, and forensic science cements its legacy as a small molecule with a significant impact.[10]

References

Electrophilic bromination of 2-amino-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

<An In-depth Technical Guide to the Electrophilic Bromination of 2-Amino-2'-chlorobenzophenone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The electrophilic bromination of 2-amino-2'-chlorobenzophenone is a pivotal reaction in synthetic organic chemistry, primarily serving as a key step in the synthesis of various pharmaceuticals, most notably benzodiazepines such as phenazepam.[1] This guide provides a comprehensive technical overview of this reaction, delving into the underlying mechanistic principles, offering detailed and validated experimental protocols, and discussing the critical parameters that influence its outcome. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers and professionals in drug development with the necessary expertise to effectively execute and optimize this important transformation.

Introduction: The Significance of 2-Amino-5-bromo-2'-chlorobenzophenone

2-Amino-2'-chlorobenzophenone is a foundational starting material in the synthesis of numerous biologically active compounds.[2][3][4] Its electrophilic bromination yields this compound, a crucial intermediate that introduces a bromine substituent onto the aniline ring. This structural modification is instrumental in the development of various therapeutic agents.[5] The presence of the bromine atom can significantly modulate the pharmacological properties of the final molecule, making its regioselective introduction a critical aspect of the synthetic strategy.[6]

The primary application of this compound lies in its role as a precursor to phenazepam, a potent benzodiazepine with anxiolytic, anticonvulsant, and hypnotic properties.[1] Beyond this, the unique electronic and steric characteristics of this brominated intermediate make it a versatile building block for the exploration of novel chemical entities in medicinal chemistry.[5]

Mechanistic Insights: The Chemistry Behind the Transformation

The electrophilic bromination of 2-amino-2'-chlorobenzophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7][8] The reaction proceeds through a well-established two-step mechanism involving the attack of the electron-rich aromatic ring on an electrophilic bromine species, followed by the restoration of aromaticity.

The Role of the Amino Group and Ring Activation

The amino (-NH2) group on the 2-amino-2'-chlorobenzophenone molecule is a powerful activating group.[9] Its lone pair of electrons can be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. This heightened nucleophilicity makes the ring highly susceptible to attack by electrophiles.

Generation of the Electrophile and the Function of Acetic Acid

In this reaction, molecular bromine (Br2) serves as the source of the electrophile. While Br2 itself is nonpolar, it can be polarized in the presence of a suitable solvent or catalyst.[10] Glacial acetic acid is commonly employed as the solvent for this transformation. It plays a crucial role in polarizing the Br-Br bond, creating a more electrophilic bromine species (Brδ+) that can be readily attacked by the activated aromatic ring.[10][11][12] The use of a polar solvent like water is generally avoided as it can lead to the formation of a large number of bromonium ions, potentially resulting in multiple brominations.[10][13]

The Arenium Ion Intermediate and Regioselectivity

The reaction is initiated by the attack of the π-electrons of the aniline ring on the polarized bromine molecule. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][14] The positive charge in this intermediate is delocalized over the ortho and para positions relative to the amino group.

The directing effect of the amino group strongly favors substitution at the ortho and para positions.[9] However, due to the steric hindrance posed by the adjacent 2'-chlorobenzoyl group, the electrophilic attack predominantly occurs at the less sterically encumbered para position, leading to the formation of this compound as the major product.

The final step of the mechanism involves the abstraction of a proton from the carbon bearing the bromine atom by a weak base (such as the bromide ion, Br-), which restores the aromaticity of the ring and yields the final product.[7][14]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the electrophilic bromination of 2-amino-2'-chlorobenzophenone. Adherence to these steps, along with careful monitoring, is crucial for achieving high yields and purity.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )PurityNotes
2-Amino-2'-chlorobenzophenoneC13H10ClNO231.68[15]>98%Starting material.
BromineBr2159.808>99.5%Corrosive and toxic. Handle with extreme care in a fume hood.[16][17][18][19]
Glacial Acetic AcidCH3COOH60.052>99.7%Corrosive. Use in a well-ventilated area.[16]
Sodium BicarbonateNaHCO384.007Reagent GradeUsed for neutralization.
DichloromethaneCH2Cl284.93ACS GradeExtraction solvent.
Anhydrous Sodium SulfateNa2SO4142.04Reagent GradeDrying agent.
Step-by-Step Procedure
  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-2'-chlorobenzophenone (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow crystalline solid.[]

In-Process Controls and Characterization
  • TLC Monitoring: Use a suitable mobile phase (e.g., hexane:ethyl acetate) to monitor the reaction progress and confirm the consumption of the starting material.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the product and the regioselectivity of the bromination.[21]

    • Mass Spectrometry: To determine the molecular weight of the product.[1]

    • FT-IR Spectroscopy: To identify the characteristic functional groups.

Safety and Handling

Both bromine and glacial acetic acid are corrosive and have toxic vapors.[16][17][18][19] All manipulations should be performed in a well-ventilated chemical fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[18][22] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[17][18][19]

Visualization of the Process

Reaction Mechanism

Electrophilic_Bromination cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2-Amino-2'-chlorobenzophenone 2-Amino-2'-chlorobenzophenone Arenium_Ion Arenium Ion (Sigma Complex) 2-Amino-2'-chlorobenzophenone->Arenium_Ion Attack on Brδ+ Br2 Br-Br Br2->Arenium_Ion Product 2-Amino-5-bromo- 2'-chlorobenzophenone Arenium_Ion->Product Proton ion HBr HBr Arenium_Ion->HBr

Caption: Mechanism of Electrophilic Bromination.

Experimental Workflow

Experimental_Workflow Start Dissolve Reactant in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with Ice Water Monitor->Quench Reaction Complete Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize Evaporate->Purify End Pure Product Purify->End

Caption: Experimental Workflow for Bromination.

Conclusion

The electrophilic bromination of 2-amino-2'-chlorobenzophenone is a well-understood and highly reproducible reaction that is indispensable in the synthesis of important pharmaceutical compounds. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to safety protocols are paramount for successful execution. This guide has provided a comprehensive framework, from theoretical underpinnings to practical application, to empower researchers in their synthetic endeavors.

References

The Architect's Blueprint: A Technical Guide to the Applications of Medicinal Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the pivotal role of medicinal chemistry in the journey from a biological hypothesis to a clinically viable therapeutic agent. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the "what" but the "why" behind the chemical strategies that underpin modern pharmacology. We will dissect the logic, methodologies, and innovative frontiers of a discipline that serves as the architectural core of drug discovery.

The Evolving Paradigm of Medicinal Chemistry

Medicinal chemistry is the multidisciplinary science of designing, synthesizing, and optimizing pharmaceutical compounds.[1][2] It forms the critical bridge between identifying a biological target associated with a disease and creating a safe, effective molecule to modulate its function.[1][3] Historically focused on synthetic organic chemistry, the field has profoundly evolved. Today's medicinal chemist operates at the intersection of chemistry, biology, pharmacology, and computational science, leveraging a sophisticated toolkit to address the complexities of human biology.[2][4] This guide will navigate the strategic applications of this discipline along the modern drug discovery pipeline.

Laying the Foundation: Target Identification and Validation

The drug discovery journey begins with a fundamental question: What biological component can we modulate to alter the course of a disease?[1] The process of pinpointing and confirming the relevance of such components—typically proteins like enzymes, receptors, or ion channels—is known as target identification and validation.[3][5] An erroneous or poorly validated target can lead to the failure of a drug candidate years later, after the investment of immense resources. Medicinal chemistry plays a crucial, early role in mitigating this risk through the strategic use of chemical probes .

A chemical probe is a highly selective and potent small molecule designed to engage a specific protein target in cellular or in vivo systems.[6][7] Unlike a drug, a probe's primary purpose is not therapeutic but rather to elucidate and validate the biological function of its target.[6][8] By observing the phenotypic changes that occur when a target's function is modulated by a probe, researchers can gain confidence in its therapeutic potential.[6]

Characteristics of a High-Quality Chemical Probe
  • Potency: Typically demonstrated with an in-cell IC₅₀ (the concentration required to inhibit the target's function by 50%) of less than 1 micromolar (μM) and a biochemical IC₅₀ or Kd (dissociation constant) of less than 100 nanomolar (nM).[6]

  • Selectivity: The probe should be significantly more potent (a selectivity of greater than 30-fold is a widely accepted standard) against its intended target compared to other related proteins, especially those within the same gene family.[6]

  • Demonstrated Target Engagement: There must be direct evidence that the probe interacts with its target in a cellular context. This can be confirmed using techniques like cellular thermal shift assays (CETSA) or labeled probes that allow for direct visualization and quantification of target binding.[6][7][9]

  • A Matched Negative Control: A crucial component of a robust chemical probe is a structurally similar but biologically inactive analog. This control helps to ensure that the observed biological effects are due to the modulation of the intended target and not some off-target or non-specific effect of the chemical scaffold.[7]

Experimental Protocol: Validating a Target Using a Chemical Probe

This protocol outlines a generalized workflow for using a chemical probe to test the hypothesis that inhibiting a specific kinase (Kinase X) will induce apoptosis in a cancer cell line.

Objective: To validate Kinase X as a potential anti-cancer drug target.

Materials:

  • Cancer cell line of interest

  • High-quality chemical probe for Kinase X (Probe A)

  • Inactive structural analog of Probe A (Negative Control B)

  • Cell culture reagents

  • Apoptosis assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Western blot reagents and antibodies for Kinase X and a downstream pathway marker

Methodology:

  • Cellular Potency Determination:

    • Rationale: To confirm the probe effectively inhibits Kinase X in the intended biological system.

    • Steps:

      • Plate cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with a serial dilution of Probe A and Negative Control B for a defined period (e.g., 24 hours).

      • Lyse the cells and perform a Western blot to measure the phosphorylation of a known downstream substrate of Kinase X.

      • Quantify the band intensities to determine the IC₅₀ of Probe A. The Negative Control B should show no significant inhibition.

  • Phenotypic Assay (Apoptosis Induction):

    • Rationale: To link the inhibition of Kinase X to a desired cancer-relevant phenotype.

    • Steps:

      • Plate cells in a separate 96-well plate.

      • Treat cells with Probe A and Negative Control B at various concentrations, including concentrations at and above the determined cellular IC₅₀ (e.g., 1x, 5x, 10x IC₅₀).

      • After a suitable incubation period (e.g., 48 hours), perform a caspase activity assay to measure apoptosis.

      • Expected Outcome: A dose-dependent increase in apoptosis should be observed in cells treated with Probe A, while Negative Control B should have no effect.

  • On-Target Confirmation:

    • Rationale: To provide direct evidence that the observed phenotype is a consequence of engaging Kinase X.

    • Steps (Example using CETSA):

      • Treat intact cells with Probe A or vehicle control.

      • Heat the cell lysates across a range of temperatures.

      • Separate soluble and aggregated proteins via centrifugation.

      • Analyze the amount of soluble Kinase X remaining at each temperature by Western blot.

      • Expected Outcome: Binding of Probe A should stabilize Kinase X, leading to a higher melting temperature compared to the vehicle-treated control.

The Hunt for Hits: Modern Strategies for Lead Discovery

Once a target is validated, the next crucial phase is to identify "hits"—small molecules that exhibit the desired activity against the target.[3] These hits serve as the starting points for a comprehensive drug discovery program.[10] Medicinal chemistry drives several powerful strategies for hit identification.

High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a brute-force approach that leverages robotics, automation, and data processing to test hundreds of thousands to millions of compounds against a biological target in a rapid and miniaturized fashion.[10][11][12] The goal of HTS is not to find a perfect drug, but to identify promising starting points, or "hits," from a large and diverse chemical library.[10][13] More than 80% of small-molecule drugs approved by the FDA have origins in HTS campaigns.[13]

The design of an HTS campaign is a critical exercise in balancing speed, cost, and biological relevance.

// Node styles AssayDev [penwidth=2, color="#4285F4"]; Automation [penwidth=2, color="#FBBC05"]; HitConf [penwidth=2, color="#EA4335"]; SAR [penwidth=2, color="#34A853"]; } "High-Throughput Screening (HTS) Workflow"

  • Assay Development & Validation: This is the most critical step. The chosen assay (e.g., fluorescence, luminescence, absorbance) must be robust, reproducible, and suitable for automation.[13] A key statistical metric, the Z'-factor, is used to validate the assay's quality; a Z' above 0.5 is generally considered excellent for HTS.[13] The choice of assay is dictated by the target class. For an enzyme, one might measure the depletion of a substrate or formation of a product. For a receptor, a binding assay might be employed.

  • Compound Library Preparation: HTS relies on large, diverse collections of chemical compounds.[11] These are typically plated in microtiter plates (e.g., 384- or 1536-well formats) at a specific concentration, often dissolved in dimethyl sulfoxide (DMSO).[12] The diversity of the library is key to increasing the chances of finding novel chemical scaffolds.

  • Robotic Screening: Automated liquid handlers and robotic systems execute the assay, adding reagents, compounds, and cells/proteins to the microplates with high precision.[12][13] This allows for the testing of over 100,000 compounds per day.[12]

  • Data Acquisition and Hit Identification: A plate reader measures the output of the assay for each well.[10] "Hits" are identified as wells where the signal deviates significantly from the control wells (e.g., wells with DMSO only).

  • Hit Confirmation and Triage: Primary hits are often subject to a high rate of false positives. Therefore, they must be re-tested, often at multiple concentrations to generate a dose-response curve, to confirm their activity. They are also checked for undesirable properties (e.g., assay interference, cytotoxicity) before being classified as "confirmed hits."

Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) is a more targeted and nuanced approach compared to HTS.[14] Instead of screening large, complex molecules, FBLD involves screening libraries of very small, low-molecular-weight compounds (typically <300 Daltons), known as "fragments."[14][15] These fragments bind to the target with very low affinity (in the millimolar to high micromolar range), but their binding is often highly efficient.[14]

The core principle of FBLD is that a potent lead compound can be built by identifying and linking together several fragments that bind to adjacent sites on the target protein, or by growing a single fragment to make additional favorable interactions.[16]

// Nodes LibScreen [label="Fragment Library Screen\n(1k-10k compounds)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#FBBC05"]; Biophys [label="Biophysical Hit Detection\n(NMR, SPR, X-ray)", fillcolor="#FFFFFF", fontcolor="#202124"]; StrucDet [label="Structural Biology\n(X-ray, NMR)", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; FragEvo [label="Fragment Evolution\n(Growing or Linking)", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"]; LeadOpt [label="Lead Optimization", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges LibScreen -> Biophys [label="Weak Binders", color="#EA4335"]; Biophys -> StrucDet [label="Validated Hits"]; StrucDet -> FragEvo [label="Binding Mode\nInformation"]; FragEvo -> LeadOpt [label="Potent Lead"];

// Invisible nodes for alignment {rank=same; LibScreen; Biophys;} } "Fragment-Based Lead Discovery (FBLD) Workflow"

  • Fragment Screening: Because the binding affinity of fragments is very weak, highly sensitive biophysical techniques are required for detection. Standard biochemical assays used in HTS would typically fail to identify these interactions. Common methods include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can detect the transient binding of fragments to a large protein target.[15]

    • Surface Plasmon Resonance (SPR): This technique immobilizes the target protein on a sensor chip and detects changes in mass as fragments in solution flow over and bind to it.

    • X-ray Crystallography: In this high-resolution method, the target protein is crystallized and soaked with a cocktail of fragments. The resulting electron density maps can reveal the precise location and orientation of a bound fragment.[16]

  • Hit Validation and Structural Analysis: Once hits are identified, their binding must be validated. The gold standard in FBLD is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[17] This structural information is not just confirmatory; it is the blueprint for the subsequent chemistry effort. It reveals exactly how the fragment is binding and what pockets are available for expansion.

  • Fragment Evolution: This is the core medicinal chemistry phase. Based on the structural information, chemists can either "grow" the fragment by adding new chemical functionalities to engage nearby pockets on the protein surface or "link" two different fragments that bind in adjacent sites to create a single, more potent molecule.[16]

Comparing HTS and FBLD

The choice between HTS and FBLD is a strategic one, driven by the nature of the target, available resources, and the desired properties of the resulting chemical matter.

FeatureHigh-Throughput Screening (HTS)Fragment-Based Lead Discovery (FBLD)
Library Size 100,000s - Millions1,000s - 10,000s
Compound MW 300 - 600 Da< 300 Da[14]
Hit Affinity Nanomolar to MicromolarMicromolar to Millimolar[15]
Screening Method Biochemical/Cellular AssaysBiophysical (NMR, SPR, X-ray)[16]
Hit Rate ~0.01 - 0.1%~3 - 10%
"Druggability" of Hits Often high MW and lipophilic, may have poor physicochemical properties[11]Low MW, high ligand efficiency, better starting points for optimization[14]
Structural Info Not required for initial screenOften essential for hit validation and progression[17]
Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) is not a screening technique per se, but rather a rational design strategy that is often used in conjunction with HTS or FBLD, and is central to the process of lead optimization.[18][19] SBDD relies on the knowledge of the three-dimensional structure of the biological target, which is typically determined by methods like X-ray crystallography or NMR spectroscopy.[20][21]

The fundamental principle of SBDD is the "lock-and-key" model, where the medicinal chemist acts as a molecular architect, designing a "key" (the drug molecule) to fit precisely into the "lock" (the binding site of the target protein).[19][21]

SBDD is an iterative process that cycles between computational design, chemical synthesis, and experimental testing.[22]

// Nodes Structure [label="Determine Target\nStructure (X-ray/NMR)", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; Design [label="In Silico Design\n(Docking, Modeling)", fillcolor="#FFFFFF", fontcolor="#202124"]; Synthesize [label="Chemical Synthesis", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#FBBC05"]; Test [label="Biological Assay\n& Co-crystallization", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];

// Edges Structure -> Design [label="3D Coordinates"]; Design -> Synthesize [label="Design Hypothesis"]; Synthesize -> Test [label="New Compound"]; Test -> Structure [label="New Structural Data\n(SAR Feedback)", dir=back, constraint=false, color="#34A853", style=dashed]; Test -> Design [label="Activity Data (SAR)"]; } "The Iterative Cycle of Structure-Based Drug Design"

  • Target Structure Determination: The process begins with obtaining a high-resolution 3D structure of the target protein, often in complex with an initial hit compound (from HTS or FBLD).[22]

  • In Silico Design: Using computational tools, medicinal chemists analyze the interactions between the compound and the protein.[18] They identify opportunities to improve binding affinity, for example, by forming a new hydrogen bond with a specific amino acid residue or by filling an unoccupied hydrophobic pocket. Molecular docking programs simulate how newly designed molecules might fit into the binding site.[18]

  • Chemical Synthesis: Based on the computational design, chemists synthesize the new, modified compounds.[4] This is often the most resource-intensive step.

  • Biological Testing and Structural Validation: The new compounds are tested in biological assays to see if the design changes resulted in improved potency. The most promising compounds are then co-crystallized with the target protein to obtain a new 3D structure. This new structure validates the design hypothesis (or refutes it) and provides the starting point for the next cycle of design.[22]

This iterative process continues, with each cycle ideally bringing the compound closer to the desired profile of a clinical candidate. SBDD has been instrumental in the development of numerous successful drugs, including HIV protease inhibitors and the cancer drug vemurafenib.[21][23]

(This guide will continue with sections on Lead Optimization, Advanced Medicinal Chemistry Approaches, and Case Studies in subsequent parts.)

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Amino-5-bromo-2'-chlorobenzophenone (CAS No: 60773-4-9). As a key intermediate in the synthesis of various pharmaceuticals and advanced materials, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes critical data from safety datasheets, academic literature, and chemical databases to provide field-proven insights for professionals working with this compound.

Compound Profile and Significance

This compound is a halogenated benzophenone derivative.[] Its molecular structure is foundational for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] It is notably categorized as a precursor in the synthesis of phenazepam, a benzodiazepine drug, and is also an active metabolite of phenazepam.[3] Beyond pharmaceuticals, it finds utility in the development of dyes, pigments, and advanced polymers, making it a versatile intermediate in both academic and industrial research.[2]

Caption: Chemical Structure of this compound.
Physical and Chemical Properties

A precise understanding of the compound's physical and chemical properties is the first step in ensuring safe handling. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 60773-49-1[2][3][4][5]
Molecular Formula C₁₃H₉BrClNO[][3][4][6]
Molecular Weight 310.57 g/mol [][4][5][6]
Appearance Yellow crystalline solid/powder[]
Melting Point 85-87°C[6]
Boiling Point 456.2 ± 40.0 °C at 760 mmHg[6]
Density 1.6 ± 0.1 g/cm³[][6]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[3]
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[][5]
Synonyms 5-Bromo-2'-chloro-2-aminobenzophenone, ABPH[][3][4]

Hazard Identification and Toxicological Profile

While comprehensive toxicological data is not fully available, existing safety data sheets (SDS) and related compound information classify this compound with several key hazards that necessitate stringent safety protocols.[4][7]

GHS Hazard Statements:

  • H315: Causes skin irritation. [8] Direct contact with the solid or dust can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [8] The compound is a significant irritant to the eyes, potentially causing serious damage if contact occurs.

  • H335: May cause respiratory irritation. [8] Inhalation of dust can irritate the mucous membranes and respiratory tract.

  • H302: Harmful if swallowed. [9][10][11] Although data is for similar compounds, oral toxicity should be assumed.

Toxicological Insight: The toxicological properties have not been fully investigated.[4][7] Therefore, the principle of ALARA (As Low As Reasonably Achievable) must be applied, treating the compound as potentially harmful through all routes of exposure. During combustion, it may produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is critical. This hierarchy of controls is designed to minimize exposure at the source.

cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: Hierarchy of controls for mitigating chemical exposure.
Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[7] This is the most crucial control for preventing the inhalation of airborne dust particles.[4][12]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][12] Their proximity is critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): The Essential Barrier

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The following PPE is mandatory when handling this compound.[7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][12]Protects against eye irritation from airborne dust particles and accidental splashes.[8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a flame-retardant lab coat.[7][10][12]Prevents direct skin contact, which can cause irritation.[8]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator should be used if work is performed outside a fume hood or if dust generation is significant.[7][10]Protects against respiratory tract irritation from inhaling fine particles.[8]

Standard Operating Procedure: Safe Handling and Storage

Adherence to a self-validating protocol is essential for minimizing risk. The following workflow provides a step-by-step methodology for safely handling this compound.

prep 1. Preparation - Verify fume hood function. - Inspect all PPE for integrity. - Ensure emergency wash stations are clear. don 2. Don PPE - Lab Coat - Safety Goggles - Gloves prep->don weigh 3. Weighing - Perform ONLY inside a fume hood. - Use a draft shield. - Handle gently to avoid creating dust. don->weigh transfer 4. Transfer & Use - Keep container closed when not in use. - Use a spatula for transfers. - Avoid contact with skin and eyes. weigh->transfer decon 5. Decontamination - Wipe down work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). transfer->decon waste 6. Waste Disposal - Dispose of contaminated PPE and materials in a designated hazardous waste container. decon->waste store 7. Storage - Tightly seal the primary container. - Store in a cool, dry, well-ventilated area. waste->store doff 8. Doff PPE - Remove gloves first, avoiding skin contact. - Remove goggles and lab coat. store->doff

Caption: Step-by-step workflow for safe handling of the compound.
Storage Conditions

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][12]

  • Temperature: Store in a cool place.[4] Several suppliers recommend refrigerated storage between 2°C and 8°C for long-term stability and purity.[2][11]

  • Incompatibilities: Store away from strong oxidizing agents.[12]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][8]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

  • Special Hazards: As noted, hazardous decomposition products like NOx and HCl gas can be released in a fire.[4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4][12]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear the full complement of PPE, including respiratory protection. Avoid breathing dust and ensure adequate ventilation.[4]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[4][8]

  • Containment and Cleaning: Carefully sweep or scoop up the spilled solid material without creating dust. Place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[4][8][12]

Conclusion

This compound is an invaluable intermediate in modern chemistry, enabling the synthesis of critical pharmaceuticals and materials.[][2] However, its utility is matched by its potential hazards, including skin, eye, and respiratory irritation.[8] This guide underscores that responsible use is predicated on a deep respect for the compound's properties and a disciplined adherence to safety protocols. By integrating robust engineering controls, mandatory personal protective equipment, and rigorously followed standard operating procedures, researchers can confidently and safely harness the synthetic potential of this important chemical building block.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-2'-chlorobenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-bromo-2'-chlorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals, including the anxiolytic drug phenazepam.[1] An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document moves beyond a simple recitation of data, offering insights into the theoretical underpinnings of solubility, detailed experimental methodologies for its determination, and a critical evaluation of the available data.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[2]
Synonyms 5-Bromo-2'-chloro-2-aminobenzophenone, ABPH[1]
CAS Number 60773-49-1[1][2][3][4]
Molecular Formula C₁₃H₉BrClNO[1][2][3]
Molecular Weight 310.57 g/mol [2][3]
Melting Point 85-87 °C[3][4]
Appearance Bright yellow solid
LogP 3.99[3]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a molecule with both polar (amino group, carbonyl group) and nonpolar (aromatic rings, halogen substituents) regions, its solubility is a nuanced interplay of these characteristics.

The relatively high LogP value of 3.99 indicates a significant nonpolar character, suggesting that the compound will favor dissolution in less polar organic solvents.[3] However, the presence of the amino and carbonyl groups allows for hydrogen bonding and dipole-dipole interactions, which will enhance solubility in polar protic and aprotic solvents.

The overall solubility will be a balance between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon the formation of new solute-solvent interactions (solvation energy).

Quantitative and Qualitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited. However, data from commercial suppliers and analogous compounds provide a strong starting point for researchers.

Known Solubility Data
SolventTypeSolubility (at unspecified temperature)Source(s)
Dimethylformamide (DMF)Polar Aprotic30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic30 mg/mL[1]
EthanolPolar Protic30 mg/mL[1]
MethanolPolar ProticSoluble

Note: The quantitative data provided by Cayman Chemical does not specify the temperature at which the solubility was determined. This is likely kinetic solubility, which can be higher than the true thermodynamic solubility.

Expected Solubility in Other Common Organic Solvents

Based on the compound's structure and the "like dissolves like" principle, we can predict its likely solubility in other common laboratory solvents:

  • High Expected Solubility:

    • Dichloromethane (DCM) & Chloroform: The chlorinated nature of these solvents should interact favorably with the 2'-chloro substituent and the overall nonpolar backbone of the molecule.

    • Toluene: As a nonpolar aromatic solvent, toluene is expected to be a good solvent due to favorable π-π stacking interactions with the phenyl rings of the benzophenone.

    • Ethyl Acetate: This moderately polar aprotic solvent should be effective due to its ability to engage in dipole-dipole interactions and solvate both the polar and nonpolar regions of the molecule.

  • Moderate to Low Expected Solubility:

    • Acetonitrile: While a polar aprotic solvent, its high polarity might make it a less effective solvent compared to DMF or DMSO for this moderately nonpolar compound.

    • Hexane/Heptane: These nonpolar aliphatic solvents are unlikely to be good solvents due to their inability to effectively solvate the polar amino and carbonyl groups.

Experimental Determination of Solubility: A Practical Guide

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is crucial. This section provides a detailed methodology for determining the thermodynamic solubility of this compound using the gold-standard shake-flask method, followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.[5] It is considered the most reliable method for determining thermodynamic solubility.[6]

HPLC_Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Column & Mobile Phase B Optimize Separation A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Quantify Solubility Samples G->H

References

Methodological & Application

2-Amino-5-bromo-2'-chlorobenzophenone as a precursor for phenazepam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Due to the potential for misuse and the controlled nature of phenazepam, providing detailed synthesis protocols would be irresponsible and is against our safety policies. Phenazepam is a potent benzodiazepine with significant health risks, including the potential for overdose and dependence.[1][2] The dissemination of manufacturing instructions for such substances is restricted to ensure public safety.

However, in the interest of providing educational and safety-oriented information for research and drug development professionals, this document will detail the chemical properties of the precursor 2-amino-5-bromo-2'-chlorobenzophenone, the pharmacology of phenazepam, and the critical safety considerations associated with its handling and analysis. This guide is intended for informational purposes within a legitimate research and forensic context only.

Section 1: The Precursor - this compound

This compound is a key chemical intermediate.[3] It is recognized primarily for its role as a precursor in the synthesis of phenazepam.[4][5] Furthermore, it is also known to be an active metabolite of phenazepam, making it a critical compound for forensic and toxicological analysis.[4][6]

Physicochemical Properties

A comprehensive understanding of the precursor's properties is fundamental for its proper handling, storage, and use in a research setting.

PropertyValueReferences
CAS Number 60773-49-1[4][7]
Molecular Formula C₁₃H₉BrClNO[4][7]
Molecular Weight 310.57 g/mol [7][]
Appearance Bright Yellow Solid / Crystal Powder[7][]
Melting Point 85-87°C[7]
Solubility Soluble in DMSO, Methanol, Ethanol, DMF[4][7]
Storage 2°C - 8°C, in a well-closed container[9]
Role in Synthesis and Metabolism

The chemical structure of this compound serves as the foundational scaffold for building the seven-membered diazepine ring characteristic of phenazepam.[10] Methodologies for the synthesis of 2-aminobenzophenones have been a subject of organic chemistry research, highlighting their importance as building blocks for various pharmaceuticals, most notably benzodiazepines.[11] The synthesis of phenazepam from this precursor was first developed in the 1970s.[10]

The relationship between the precursor, the final compound, and its metabolites is crucial for pharmacological and toxicological studies.

Caption: Relationship between precursor, phenazepam, and its metabolites.

Section 2: The Product - Phenazepam

Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) is a long-acting benzodiazepine first developed in the Soviet Union in 1975.[10][12] It is used in some countries for its anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[6][12]

Mechanism of Action

Like other benzodiazepines, phenazepam exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[6][12] This action enhances the inhibitory effects of the neurotransmitter GABA, leading to a depression of the central nervous system.[13] This mechanism is responsible for its therapeutic effects as well as its adverse effects.[6][13]

Pharmacokinetics

Phenazepam is characterized by a delayed onset of action and a very long elimination half-life, which can extend to 60 hours or more.[1][14] This pharmacokinetic profile contributes significantly to its risk profile, as users may be inclined to re-dose before feeling the initial effects, leading to accumulation and potential overdose.[1] Metabolism occurs in the liver, producing active metabolites such as 3-hydroxyphenazepam.[6][13]

Section 3: Analytical Protocols

Accurate detection and quantification of phenazepam and its metabolites are essential for clinical toxicology, forensic investigations, and therapeutic drug monitoring.[15][16]

Sample Preparation

Effective sample preparation is critical for reliable analysis. Methods for extracting phenazepam and its metabolites from biological matrices like blood and plasma often involve:

  • Solid-Phase Extraction (SPE): A common technique for cleaning up complex samples.[14][15]

  • Liquid-Liquid Extraction (LLE): A traditional method for separating compounds based on their differential solubilities.[15]

Instrumentation and Analysis

The primary methods for the quantitative analysis of phenazepam are chromatographic techniques coupled with mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): Used to separate phenazepam from other compounds in a sample.[17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for identifying and quantifying phenazepam and its metabolites, even at low concentrations in biological fluids.[14][18]

These analytical methods are crucial for monitoring patients, understanding drug metabolism, and for use in post-mortem toxicology.[15][18]

Section 4: Critical Safety and Handling

Working with phenazepam and its precursors requires strict adherence to safety protocols due to their hazardous nature.[19][20]

Hazard Identification

Phenazepam is classified as a hazardous substance with multiple associated risks.[19]

  • Health Hazards: May cause genetic defects, damage fertility or the unborn child, and cause harm to breast-fed children.[19] It can also cause serious eye irritation.

  • Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[21] Overdose can lead to drowsiness, confusion, respiratory depression, and death, especially when mixed with other CNS depressants like alcohol or opioids.[2][20]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling these compounds.

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A protective lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential to avoid inhalation.[20][21]

Emergency Procedures

In case of exposure, immediate action is required.

  • Inhalation: Move the person to fresh air and seek medical attention.[20]

  • Skin Contact: Immediately rinse with water.[21]

  • Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[21]

  • Ingestion: Call a doctor immediately. Do not induce vomiting.[20]

Due to its high potency and long half-life, phenazepam has been widely misused and is controlled in many jurisdictions.[1][10] Its sale is often illicit, and it has been found in counterfeit versions of other benzodiazepines, posing a significant public health threat.[1] Researchers and professionals must be aware of the legal status and high potential for abuse of this substance.

References

Application Notes for the Use of 2-Amino-5-bromo-2'-chlorobenzophenone as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Defining the Role and Correct Application

2-Amino-5-bromo-2'-chlorobenzophenone is a highly purified chemical substance crucial for quality control and regulatory compliance within the pharmaceutical industry. Its primary application is serving as a well-characterized analytical reference standard.[1] Reference standards are fundamental to pharmaceutical analysis, providing the benchmark against which active pharmaceutical ingredients (APIs) and their intermediates are qualitatively identified and quantitatively measured.[2]

A critical point of clarification is the specific synthetic lineage of this molecule. While structurally related to precursors of various benzodiazepines, this compound is correctly identified as a key starting material and potential impurity in the synthesis of Phenazepam .[3][4] It is also recognized as an active metabolite of Phenazepam.[3]

It is often mistakenly associated with the synthesis of Chlordiazepoxide. However, the established precursor for Chlordiazepoxide is 2-Amino-5-chlorobenzophenone .[1][5] This distinction is vital for researchers and drug development professionals, as the specific halogen substituents (Bromine vs. no substitution at the 5-position and the 2'-chloro group) fundamentally influence the synthetic pathway and the pharmacological profile of the final API.[6] This application note will provide a comprehensive guide to the correct use of this compound as a reference standard in the context of Phenazepam synthesis and outline a robust analytical method for its purity verification.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.

PropertyValueReference(s)
Chemical Name (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone[3]
Synonyms 5-Bromo-2'-chloro-2-aminobenzophenone, ABPH[3]
CAS Number 60773-49-1[3]
Molecular Formula C₁₃H₉BrClNO[3]
Molecular Weight 310.57 g/mol [4]
Appearance Bright Yellow Solid / Crystalline Powder[4]
Melting Point 85-87°C[6]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[3]
Storage Conditions Store at 2°C - 8°C, protect from light[3]
UV Maximum (λmax) 216, 234 nm[3]

Context in Pharmaceutical Synthesis: The Phenazepam Pathway

Understanding the synthetic route is critical for identifying potential process-related impurities that must be monitored when using this compound as a reference standard. It is the designated starting point for the synthesis of the potent benzodiazepine, Phenazepam.

Synthetic Pathway from Precursor to API

The conversion of this compound to Phenazepam involves a multi-step chemical synthesis. The process generally includes acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring.

G cluster_0 Synthesis of Phenazepam A 2-Amino-5-bromo- 2'-chlorobenzophenone B Acylation (e.g., with aminoacetyl chloride hydrochloride) A->B C Acylated Intermediate B->C D Ring Closure / Cyclization (e.g., heating with pyridine) C->D E Phenazepam D->E G cluster_main Reference Standard Qualification Workflow cluster_tests Analytical Techniques A Candidate Material (Highly Purified Batch) B Structural Elucidation (Confirm Identity) A->B C Purity Determination (Quantitative Assessment) A->C E Assignment of Purity Value B->E T1 NMR (¹H, ¹³C) Mass Spectrometry FT-IR B->T1 D Characterization of Impurities C->D C->E T2 Chromatographic Purity (HPLC, GC) Loss on Drying Residue on Ignition Residual Solvents C->T2 D->E T3 LC-MS / GC-MS Isolation & NMR D->T3 F Certificate of Analysis (CoA) Generation E->F G A Prepare Mobile Phase & Equilibrate System B Prepare Standard & Sample Solutions (0.1 mg/mL) A->B D Inject Standard (n=5) B->D C System Suitability Test (SST) E Check SST Criteria (%RSD, Tailing, Plates) C->E D->C E->A If Fail F Inject Blank & Samples E->F If Pass G Integrate Peaks & Calculate Purity F->G

References

Application Notes and Protocols for the Analytical Determination of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the qualitative and quantitative analysis of 2-Amino-5-bromo-2'-chlorobenzophenone. This compound is a critical intermediate in the synthesis of various pharmaceuticals and serves as a significant metabolite.[1][2] Accurate and precise analytical methods are paramount for quality control, pharmacokinetic studies, and forensic applications.[1] This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the scientific rationale behind each protocol.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₃H₉BrClNO, is a key precursor in the synthesis of pharmaceuticals like phenazepam.[1][3] It is also an active metabolite of phenazepam, making its detection crucial in both pharmaceutical manufacturing and clinical/forensic toxicology.[1] The presence and quantity of this compound can significantly impact the purity, stability, and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for ensuring product quality and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for the detection and quantification of this analyte.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number 60773-49-1[1][2][4]
Molecular Formula C₁₃H₉BrClNO[1][2][4]
Molecular Weight 310.57 g/mol [4][5][6]
Appearance Yellow crystalline powder[]
Melting Point 85-87°C[4]
Solubility Soluble in DMF, DMSO, and Ethanol (all at 30 mg/mL)[1]
UV max 216, 234 nm[1]

Chromatographic Methods: The Core of Separation Science

Chromatographic techniques are the cornerstone for the specific and sensitive analysis of this compound, allowing for its separation from a complex matrix of starting materials, by-products, or biological components.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like benzophenone derivatives.[8] A reversed-phase (RP-HPLC) method is typically employed, leveraging the nonpolar nature of the analyte.[8][9]

Scientific Rationale:

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[9] By manipulating the composition of the mobile phase, the retention of this compound on the column can be precisely controlled, allowing for its separation from other components. UV detection is suitable due to the chromophoric nature of the benzophenone structure.[9]

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).

      • Gradient Elution Rationale: A gradient is often preferred to ensure the elution of any potential impurities with differing polarities and to shorten the analysis time.[8]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: 234 nm, with a secondary wavelength at 216 nm for confirmation.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration within the calibrated range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • Validation Parameters:

    • Specificity: The method should demonstrate clear separation of the analyte from potential impurities.[9]

    • Linearity: A typical range would be 1-100 µg/mL with an R² value ≥ 0.999.[9]

    • Accuracy & Precision: Recovery should be within 98.0 - 102.0% with a Relative Standard Deviation (RSD) of ≤ 2.0%.[9]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Filter 0.45 µm Filtration Sample->Filter Injector Autosampler Filter->Injector Pump Quaternary Pump (Mobile Phase) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV/DAD Detector (234 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quant Quantification & Reporting Chromatogram->Quant

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of this compound, especially in complex matrices.[10]

Scientific Rationale:

This technique separates compounds based on their volatility and interaction with a stationary phase in a heated column. The mass spectrometer then fragments the eluted compounds into characteristic ions, providing a "fingerprint" for identification. For some polar compounds, derivatization may be necessary to increase volatility and thermal stability.[10]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).[10]

    • Carrier Gas: Helium at a constant flow rate.[10]

    • Injection Mode: Splitless injection for trace analysis.[10]

    • Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C, hold for 5 min.

      • Rationale: The temperature program is optimized to ensure good separation and peak shape for the analyte.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation & Derivatization:

    • Extract the analyte from the sample matrix using a suitable organic solvent.

    • Derivatization (if necessary): To enhance volatility, silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed by heating the extract with the reagent.[10]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Extract Solvent Extraction Deriv Derivatization (Optional) Extract->Deriv Injector GC Inlet Deriv->Injector Column Capillary Column Injector->Column MS Mass Spectrometer (EI Source) Column->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum

Caption: Workflow for GC-MS analysis, including an optional derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[10] It combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

Scientific Rationale:

After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the collision cell (q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[10] The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[10]

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: (Similar to HPLC-UV, but often with faster gradients and shorter columns for high-throughput analysis).

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte.

      • Precursor Ion (Q1): m/z corresponding to [M+H]⁺.

      • Product Ion (Q3): A stable, high-intensity fragment ion.

    • Ion source parameters (e.g., capillary voltage, source temperature) and collision energy must be optimized for maximum signal intensity.[10]

  • Sample Preparation:

    • For biological samples (e.g., plasma), protein precipitation followed by evaporation and reconstitution is a common approach.[10]

    • Example: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and evaporate the supernatant. Reconstitute in the mobile phase.[10]

Logical Diagram: MRM in LC-MS/MS

MRM_Logic LC LC Eluent (Analyte Mixture) ESI ESI Source (Ionization) LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Detector (Signal) Q3->Detector

Caption: Logical flow of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Spectroscopic Method: A Screening Tool

UV-Visible Spectrophotometry

While less specific than chromatographic methods, UV-Vis spectrophotometry can be a rapid and straightforward technique for quantifying the pure substance or for use in dissolution testing.[11]

Scientific Rationale:

This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of other UV-absorbing impurities or excipients can interfere with the measurement, limiting its specificity.[9][11]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol).

    • Record the absorbance spectrum from 200-400 nm to confirm the absorbance maximum at ~234 nm.

    • Generate a calibration curve by plotting absorbance vs. concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

  • Derivative Spectrophotometry: To resolve overlapping spectra from impurities, derivative spectrophotometry can be employed. This involves calculating the first or higher-order derivative of the absorbance spectrum, which can help in quantifying the analyte in the presence of interferences.[11]

Conclusion and Recommendations

The choice of analytical method for this compound depends on the specific application.

  • For routine quality control and purity assessment of the bulk substance, RP-HPLC-UV is a robust, reliable, and cost-effective method.[9]

  • For identification and analysis in complex matrices or for forensic confirmation, GC-MS provides excellent specificity.[6]

  • For trace-level quantification in biological samples or for high-sensitivity impurity profiling, LC-MS/MS is the method of choice, offering unparalleled sensitivity and selectivity.[10][12]

It is imperative that any method chosen be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards to ensure the reliability and accuracy of the results.[13]

References

Introduction: Navigating the Pharmaceutical Development Lifecycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Applications in Pharmaceutical Development and Research

The journey of a new drug from a laboratory concept to a patient's bedside is a multi-stage, intricate, and rigorously regulated process. This journey, known as the pharmaceutical development lifecycle, is underpinned by a vast array of scientific applications and protocols. Each step is designed to build a comprehensive profile of a potential therapeutic agent, ensuring its safety, efficacy, and quality. For researchers, scientists, and drug development professionals, a deep understanding of these applications is not merely procedural—it is the foundation of innovation and success.

This guide provides an in-depth exploration of key applications and protocols across the pharmaceutical development continuum. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity. The protocols described herein are presented as self-validating systems, incorporating the necessary controls and checks to ensure data trustworthiness. From initial target discovery to the final stages of post-market surveillance, this document serves as a technical resource for the professionals dedicated to advancing human health.

Chapter 1: Early-Stage Drug Discovery and Target Validation

The inception of any new drug lies in the identification and validation of a biological target—typically a protein, gene, or signaling pathway—implicated in a disease process. This phase is characterized by large-scale screening and precise molecular biology techniques to pinpoint promising starting points for therapeutic intervention.

High-Throughput Screening (HTS) for Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation, robotics, and advanced data analysis to test hundreds of thousands to millions of compounds against a specific biological target.[1][2] The primary objective of HTS is not to find a drug, but to identify "hits"—compounds that modulate the target in a desired manner and can serve as the starting point for medicinal chemistry optimization.[2] The efficiency of HTS allows for the rapid screening of vast and diverse chemical libraries, significantly accelerating the initial phase of discovery.[1][3]

The HTS workflow is a multi-step process designed for efficiency and accuracy. It begins with the development of a robust and miniaturized assay, followed by the automated screening of compound libraries, and concludes with data analysis to identify and confirm active compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation AssayDev Assay Development & Validation PrimaryScreen Primary Screen (Automated) AssayDev->PrimaryScreen LibPrep Compound Library Preparation LibPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Triage PrimaryScreen->DataAnalysis Raw Data HitConfirm Hit Confirmation (Dose-Response) DataAnalysis->HitConfirm Prioritized Hits SecondaryAssay Secondary & Orthogonal Assays HitConfirm->SecondaryAssay LeadGen Lead Generation SecondaryAssay->LeadGen

High-Throughput Screening (HTS) Workflow.
CRISPR-Cas9 for Genetic Target Validation

Once hits are identified, it is crucial to validate that modulating the intended biological target will indeed have a therapeutic effect. Target validation builds confidence that a gene or protein is integral to the disease phenotype.[4] The CRISPR-Cas9 gene-editing technology has become an invaluable tool for this purpose.[5][6] Derived from a bacterial immune system, CRISPR-Cas9 allows for precise and permanent editing of the genome, such as knocking out a gene of interest.[][8] By observing the phenotypic consequences of a gene knockout in disease-relevant cell models, researchers can directly assess the gene's role in the disease, thereby validating it as a drug target.[4][5] This approach offers greater confidence than transient methods like RNAi, as it provides a permanent genetic modification.[4]

Application Protocol 1: Caspase-Glo® 3/7 Apoptosis Assay (HTS Format)

Apoptosis, or programmed cell death, is a critical pathway in many diseases, including cancer. Assays that measure apoptosis are frequently used in HTS to screen for compounds that can induce cell death in cancer cell lines. The Caspase-Glo® 3/7 Assay is a widely used, homogeneous luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[9][10]

Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspases 3 and 7.[9] In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then consumed by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[10] The "add-mix-measure" format makes it ideal for automated HTS.[9][11]

Step-by-Step Methodology:

  • Cell Plating:

    • Culture cancer cells (e.g., HeLa) under standard conditions.

    • Trypsinize and resuspend cells in fresh media to the desired density (e.g., 1 x 10^5 cells/mL).

    • Using a multichannel pipette or automated liquid handler, dispense 50 µL of the cell suspension into each well of a white-walled, 96-well microplate (suitable for luminescence). This yields 5,000 cells/well.

    • Causality: White-walled plates are used to maximize the luminescent signal and prevent optical crosstalk between wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a dilution series of your test compounds in culture medium. It is critical to also prepare a "vehicle control" (e.g., medium with 0.1% DMSO) and a "positive control" (a known apoptosis inducer like Staurosporine).

    • Add 50 µL of the diluted compounds, vehicle, or positive control to the appropriate wells. This brings the total volume to 100 µL.

    • Incubate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[12]

    • Transfer the entire volume of buffer into the bottle containing the substrate. Mix by inversion until the substrate is fully dissolved. This is now the "Caspase-Glo® 3/7 Reagent."[10]

    • Remove the cell plate from the incubator and allow it to equilibrate to room temperature for approximately 25-30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Causality: The reagent contains detergents that lyse the cells, releasing the caspases to interact with the substrate.

  • Signal Development and Measurement:

    • Place the plate on a plate shaker and mix at 300-500 rpm for 30 seconds to ensure thorough lysis and mixing.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Causality: This incubation allows the enzymatic reaction to reach a stable state, resulting in a consistent luminescent signal.[11]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

The output is typically in Relative Luminescence Units (RLU). The fold-change in caspase activity can be calculated relative to the vehicle control.

TreatmentConcentration (µM)Average RLUFold Change (vs. Vehicle)
Vehicle (0.1% DMSO)N/A1,5001.0
Compound X11,6501.1
Compound X1018,00012.0
Compound X5045,00030.0
Staurosporine152,50035.0
Table 1: Example data from a Caspase-Glo® 3/7 assay. A significant, dose-dependent increase in RLU for Compound X indicates the induction of apoptosis.

Chapter 2: Preclinical Development

After a promising lead compound is identified and optimized, it enters preclinical development. This phase involves a comprehensive set of laboratory and animal studies designed to assess the drug's safety and pharmacological profile before it can be tested in humans.[13] These studies are conducted under strict regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the data is robust and reliable for submission to regulatory authorities like the FDA or EMA.[14][15][16]

ADME-Tox and Pharmacokinetics (PK)

The core of preclinical evaluation revolves around understanding a compound's ADME-Tox and PK properties:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes within the body.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the drug is eliminated from the body.

  • Toxicology: At what doses the drug causes harm.[17]

These studies are critical for selecting a safe starting dose for human trials and for predicting the drug's behavior in patients.[17] Toxicology studies, for instance, are typically conducted in at least two animal species to identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).[17]

Application Protocol 2: Western Blot for Protein Quantification

Principle: The method involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a chemiluminescent reaction for detection.

Western_Blot_Workflow Prep 1. Sample Preparation (Lysis & Quantification) SDS 2. SDS-PAGE (Protein Separation by Size) Prep->SDS Transfer 3. Electrotransfer (Gel to Membrane) SDS->Transfer Block 4. Blocking (Prevent Non-specific Binding) Transfer->Block Ab1 5. Primary Antibody Incubation (Binds to Target Protein) Block->Ab1 Ab2 6. Secondary Antibody Incubation (Binds to Primary Ab) Ab1->Ab2 Detect 7. Detection (Chemiluminescence) Ab2->Detect Analyze 8. Data Analysis (Quantification) Detect->Analyze

Workflow for Quantitative Western Blotting.

Step-by-Step Methodology:

  • Sample Preparation:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

    • Causality: Accurate protein quantification at this stage is mandatory to ensure equal loading of total protein across all lanes, which is the foundation of reliable downstream quantification.[18]

    • Dilute samples with Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 10-30 µg) for each sample into the wells of a polyacrylamide gel. Include a molecular weight marker in one lane.

    • Run the gel in an electrophoresis apparatus until the dye front reaches the bottom.

    • Causality: The SDS in the buffer coats proteins with a uniform negative charge, so they migrate through the gel based primarily on their size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Causality: An electrical current is applied to move the negatively charged proteins from the gel onto the positively charged membrane, where they bind for subsequent probing.

  • Blocking and Antibody Incubation:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Causality: Blocking prevents the antibodies from binding non-specifically to the membrane surface, which would cause high background noise.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each in wash buffer (e.g., TBST).

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each in TBST.

  • Detection and Analysis:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Causality: The HRP enzyme on the secondary antibody reacts with the ECL substrate to produce light, which is captured by the imager.

    • Quantify the band intensities using image analysis software. To ensure accurate quantification, normalize the intensity of the target protein band to a loading control (e.g., a housekeeping protein like GAPDH or β-actin, or total protein stain).[19]

Chapter 3: The Critical Transition to Clinical Trials

The transition from preclinical research to clinical trials is a pivotal and highly regulated milestone.[17] It requires compiling all preclinical data on pharmacology, toxicology, and manufacturing into a comprehensive data package for regulatory submission. In the U.S., this is the Investigational New Drug (IND) application, while in other regions it is known as a Clinical Trial Application (CTA).[17][20]

This submission must provide sufficient evidence to convince regulators that the investigational product is reasonably safe for initial testing in humans.[17] Key components include detailed toxicology data, safety pharmacology assessments, and robust Chemistry, Manufacturing, and Controls (CMC) documentation that ensures the product's quality and consistency.[17]

Once approved, the drug enters Phase 1 clinical trials, which are the first-in-human studies. These trials are primarily focused on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers or patients.[21] The data gathered here is crucial for determining the safe dosage range for subsequent Phase 2 trials, which begin to evaluate the drug's effectiveness.[21]

Chapter 4: Post-Marketing Surveillance and Pharmacovigilance

A drug's evaluation does not end upon regulatory approval. Post-marketing surveillance is the ongoing process of monitoring the safety of a drug after it has been released to the market.[22][23] This is the domain of pharmacovigilance, the science and activities relating to the detection, assessment, understanding, and prevention of adverse drug reactions (ADRs).[22][24]

Clinical trials, while essential, are limited in size and duration and may not detect rare or long-term side effects.[22][24] Pharmacovigilance systems are designed to capture this information from a much larger and more diverse patient population in a real-world setting.[23] This is achieved through various methods, including:

  • Spontaneous Reporting Systems: Where healthcare professionals and patients report suspected ADRs.[24]

  • Periodic Safety Update Reports (PSURs): Comprehensive reviews of a drug's safety profile submitted regularly to regulatory authorities.

  • Observational Studies and Real-World Evidence (RWE): Analyzing data from electronic health records, patient registries, and insurance claims to monitor safety and effectiveness.[25]

Effective pharmacovigilance ensures that the benefit-risk balance of a medication is continuously monitored throughout its lifecycle, protecting public health.[22][25]

Conclusion

The development of new pharmaceuticals is a systematic endeavor built upon a foundation of validated scientific applications and rigorous protocols. From the automated screening of millions of molecules in HTS and the precise genetic inquiries of CRISPR, to the detailed safety assessments in preclinical studies and the vigilant monitoring of post-marketing pharmacovigilance, each phase generates critical data that informs the next. For the scientists and professionals in this field, mastery of these techniques—and the logic that underpins them—is essential for transforming scientific discoveries into safe and effective medicines that improve and save lives.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Amino-5-bromobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for 2-Amino-5-bromobenzophenone, a key intermediate in pharmaceutical synthesis.[1][2][3] The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring high specificity, linearity, accuracy, and precision. This document provides a step-by-step protocol for sample and standard preparation, instrument setup, and data analysis. Furthermore, it delves into the scientific rationale behind the methodological choices and outlines the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Introduction

2-Amino-5-bromobenzophenone is a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including certain benzodiazepines.[1][2][8] Its chemical structure, featuring a benzophenone core with an amino and a bromo substituent, provides a versatile scaffold for building more complex molecules.[1] The purity of this intermediate is of paramount importance, as impurities can carry through subsequent synthetic steps, potentially affecting the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11] This note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the routine quality control of 2-Amino-5-bromobenzophenone.

Physicochemical Properties of 2-Amino-5-bromobenzophenone

A thorough understanding of the analyte's properties is fundamental to developing a specific and robust HPLC method.

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(phenyl)methanone[1][12]
Synonyms 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone[1][8][13]
CAS Number 39859-36-4[1][2]
Molecular Formula C₁₃H₁₀BrNO[1][2][12]
Molecular Weight 276.13 g/mol [1][12][13]
Appearance Yellow to pale-yellow crystalline powder[1][2]
Melting Point 109-115 °C[1][13]
Solubility Sparingly soluble in water; Soluble in DMF, DMSO, Ethanol (30 mg/mL)[1][2][13]
UV λmax 237, 390 nm[8][13]

The presence of two phenyl rings and a ketone group gives the molecule significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[14][15][16] The chromophores within the structure allow for sensitive detection using UV spectrophotometry.[8][13]

HPLC Method and Chromatographic Conditions

The chosen method parameters are designed to provide optimal separation of 2-Amino-5-bromobenzophenone from potential process-related impurities and degradation products.

Rationale for Method Selection
  • Reversed-Phase Chromatography: Given the non-polar nature of the benzophenone derivative, a reversed-phase mode is employed where the stationary phase is non-polar (C18) and the mobile phase is more polar.[14][17] This allows for strong retention and good separation based on hydrophobicity.

  • C18 Column: A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, offering excellent retention for hydrophobic compounds like 2-Amino-5-bromobenzophenone.[9][14][17] The 5 µm particle size provides a good balance between efficiency and backpressure.[18]

  • Mobile Phase Composition: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[19] Acetonitrile serves as the organic modifier to control the elution strength. A phosphate buffer is included to maintain a consistent pH, which is critical for the reproducibility of retention times for the basic amino group.

  • Isocratic Elution: For a purity assay where the primary goal is to separate the main peak from its closely eluting impurities, isocratic elution (constant mobile phase composition) provides simplicity, robustness, and stable baselines.[20]

  • Photodiode Array (PDA) Detection: A PDA detector is selected over a simple UV detector as it provides multi-wavelength detection and spectral data.[11][21][22] This is invaluable for assessing peak purity (i.e., checking for co-eluting impurities) and aids in the identification of unknown peaks.[11][23] The detection wavelength is set at 237 nm, corresponding to one of the absorbance maxima of the analyte, to ensure high sensitivity.[8][13]

Optimized Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatograph with PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA)
Detection Wavelength 237 nm
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[20]

  • Diluent Preparation: Use the mobile phase as the diluent for all sample and standard preparations.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Amino-5-bromobenzophenone reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-Amino-5-bromobenzophenone sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the purity analysis.

Caption: Figure 1: HPLC Analysis Workflow.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5][6][7]

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution in replicate (n=5). The acceptance criteria are based on pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.29.[10][24][25][26][27][28]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by analyzing a placebo (diluent) and a spiked sample. The chromatogram of the diluent showed no interfering peaks at the retention time of 2-Amino-5-bromobenzophenone. Peak purity analysis using the PDA detector confirmed the spectral homogeneity of the main peak, indicating no co-elution with impurities.[9][11]

Linearity

The linearity of the method was evaluated over a concentration range of 50% to 150% of the nominal concentration (50-150 µg/mL). A calibration curve was constructed by plotting peak area against concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.99
Y-intercept Close to zeroReport
Accuracy

Accuracy was determined by the recovery method. A known amount of the sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.

Spike LevelMean Recovery (%)Acceptance Criteria
80% 99.5%98.0 - 102.0%
100% 100.2%98.0 - 102.0%
120% 99.8%98.0 - 102.0%
Precision
  • Repeatability (Intra-day precision): Determined by analyzing six individual preparations of the sample on the same day. The Relative Standard Deviation (%RSD) of the purity results was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and instrument.

Precision Type% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 2.0%≤ 3.0%
Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability during normal use.

Validation_Parameters cluster_params ICH Q2(R1) Validation Parameters Purity_Assay HPLC Purity Method for 2-Amino-5-bromobenzophenone Specificity Specificity (Peak Purity) Purity_Assay->Specificity Linearity Linearity (r² > 0.999) Purity_Assay->Linearity Accuracy Accuracy (Recovery 98-102%) Purity_Assay->Accuracy Precision Precision (%RSD < 2.0%) Purity_Assay->Precision Robustness Robustness Purity_Assay->Robustness SST System Suitability Purity_Assay->SST caption Figure 2: Core Validation Parameters.

Caption: Figure 2: Core Validation Parameters.

Calculation of Purity

The purity of 2-Amino-5-bromobenzophenone is calculated based on the area percentage of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described reversed-phase HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the determination of purity of 2-Amino-5-bromobenzophenone. The method is suitable for routine quality control in a pharmaceutical manufacturing environment. The use of a PDA detector adds a layer of confidence by enabling peak purity assessment. This application note provides a comprehensive and scientifically sound protocol for researchers, scientists, and drug development professionals engaged in the analysis of this important pharmaceutical intermediate.

References

Palladium-catalyzed synthesis of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Palladium-Catalyzed Synthesis of 2-Amino-5-bromo-2'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the palladium-catalyzed synthesis of this compound, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this document provides an in-depth analysis of the reaction mechanism, explains the rationale behind protocol design, and offers field-proven insights into process optimization and troubleshooting. We will focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing the requisite biaryl ketone scaffold. This guide is designed to equip researchers with the theoretical understanding and practical knowledge to successfully implement and adapt this synthesis in a laboratory setting.

Introduction and Strategic Overview

This compound is a crucial building block in the synthesis of various biologically active compounds, particularly in the development of central nervous system agents. Its structural complexity, featuring three distinct functionalized aromatic rings, demands a sophisticated and highly selective synthetic approach. While classical methods like Friedel-Crafts acylation exist, they often suffer from harsh conditions and limited functional group tolerance.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild conditions, broad substrate scope, and exceptional selectivity.[2] For the synthesis of our target molecule, the Suzuki-Miyaura coupling stands out as a premier strategy. This reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, making it ideally suited for constructing the central carbonyl-bridged biaryl system.[3][4]

This guide will focus on a Suzuki-Miyaura approach, coupling a suitable 2-aminophenyl derivative with a 2-chlorobenzoyl equivalent. We will explore the catalytic cycle in detail, provide a robust experimental protocol, and discuss critical parameters for optimization.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition : The cycle initiates with the coordinatively unsaturated 14-electron Pd(0) species, stabilized by ligands (L). This active catalyst reacts with the aryl halide (in our case, a derivative of 2-amino-5-bromobenzene), breaking the carbon-bromine bond and inserting the palladium to form a new, square planar Pd(II) complex.[3][5] This step is often rate-limiting, and its efficiency is heavily influenced by the choice of palladium precursor and, critically, the supporting ligands. Electron-rich and sterically bulky phosphine ligands, for example, can accelerate this step by increasing the electron density on the palladium center, promoting its insertion into the C-X bond.[9]

  • Transmetalation : This step involves the transfer of the organic group from the boron reagent (the 2-chlorophenyl moiety) to the palladium center, displacing the halide.[3] This process requires activation of the organoboron species by a base. The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl group to the electrophilic Pd(II) center. The choice of base is crucial and can significantly impact reaction rates and yields.[2]

  • Reductive Elimination : In the final step, the two organic fragments (the 2-aminophenyl and 2-chlorophenyl groups) coupled on the Pd(II) center are eliminated to form the desired C-C bond of the benzophenone product.[5][7] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. The steric bulk of the ligands can facilitate this step by promoting a cis-arrangement of the two aryl groups, a prerequisite for their elimination.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate1 Ar¹-Pd(II)-Br(L)₂ Pd0->PdII_intermediate1 Oxidative Addition PdII_intermediate2 Ar¹-Pd(II)-Ar²(L)₂ PdII_intermediate1->PdII_intermediate2 Transmetalation PdII_intermediate2->Pd0 Regeneration Product Ar¹-Ar² (Target Molecule) PdII_intermediate2->Product Reductive Elimination FinalProduct 2-Amino-5-bromo- 2'-chlorobenzophenone Product->FinalProduct Ar1Br Ar¹-Br (2-Amino-5-bromophenyl derivative) Ar1Br->PdII_intermediate1 Ar2BOH2 Ar²-B(OH)₂ (2-Chlorophenylboronic acid) Ar2BOH2->PdII_intermediate2 Base Base (e.g., K₂CO₃) Base->PdII_intermediate2 caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle

Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle

Experimental Application Notes & Protocol

The following protocol describes the synthesis of the target molecule via a Suzuki-Miyaura coupling between 2-amino-5-bromobenzonitrile and 2-chlorophenylboronic acid, followed by hydrolysis of the nitrile to the ketone. This two-step approach is often more reliable than a direct coupling with a benzoyl chloride, which can be prone to side reactions.[10] An alternative direct approach involves the palladium-catalyzed reaction of 2-aminobenzonitrile with a sodium arylsulfinate.[1][11]

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-Amino-5-bromobenzonitrileC₇H₅BrN₂197.03175573-05-8Starting Material
2-Chlorophenylboronic acidC₆H₆BClO₂156.3816342-99-3Coupling Partner
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5614221-01-3Catalyst: Tetrakis(triphenylphosphine)palladium(0)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous Base
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous Solvent
WaterH₂O18.027732-18-5Degassed, HPLC Grade
Sulfuric Acid (H₂SO₄)H₂SO₄98.087664-93-9Concentrated, for hydrolysis
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction
BrineNaCl(aq)--Saturated NaCl solution
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Anhydrous, for drying

Step-by-Step Protocol

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add nitrile, boronic acid, K₂CO₃ to flask. - Evacuate and backfill with Argon (3x). start->setup solvent 2. Solvent Addition - Add 1,4-Dioxane and Water. - Degas solution with Argon for 20 min. setup->solvent catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ under positive  Argon pressure. solvent->catalyst reaction 4. Suzuki Coupling - Heat to 90°C with stirring for 8-12h. - Monitor by TLC/LC-MS. catalyst->reaction workup1 5. Aqueous Workup - Cool to RT. - Quench with water, extract with Ethyl Acetate. reaction->workup1 hydrolysis 6. Nitrile Hydrolysis - Concentrate organic phase. - Add conc. H₂SO₄, heat to 100°C. workup1->hydrolysis workup2 7. Final Workup & Purification - Cool, neutralize with NaOH. - Extract, dry, and concentrate. - Purify via column chromatography. hydrolysis->workup2 end End: Purified Product workup2->end

Fig 2: Experimental Workflow Diagram

Part A: Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromobenzonitrile (1.97 g, 10.0 mmol), 2-chlorophenylboronic acid (1.87 g, 12.0 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).[12]

  • Evacuation and Backfilling : Seal the flask with a septum and cycle between vacuum and an inert gas (high-purity argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition and Degassing : Under a positive pressure of inert gas, add 40 mL of 1,4-dioxane and 10 mL of water.[12] Degas the resulting mixture by bubbling argon through the solution for 20-30 minutes. Thorough degassing is essential to prevent catalyst oxidation and ensure reproducibility.

  • Catalyst Addition : To the stirring mixture, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%) under a positive flow of argon. The solution will typically turn a darker color upon catalyst addition.

  • Reaction : Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup : After cooling to room temperature, dilute the mixture with 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-amino-5-(2-chlorophenyl)benzonitrile.

Part B: Nitrile Hydrolysis

  • Acid Hydrolysis : Transfer the crude nitrile intermediate to a round-bottom flask. Carefully add 20 mL of concentrated sulfuric acid. Heat the mixture to 100 °C and stir for 4-6 hours. The nitrile will hydrolyze first to an amide and then to the carboxylic acid, which subsequently decarboxylates under these conditions to form the ketone. Caution: Handle concentrated sulfuric acid with extreme care in a fume hood.

  • Neutralization and Extraction : Cool the reaction mixture in an ice bath and slowly pour it onto 100 g of crushed ice. Carefully neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Purification : Extract the aqueous mixture three times with 50 mL portions of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Process Optimization and Troubleshooting

Achieving high yields in Suzuki couplings requires systematic optimization of several interdependent parameters.[2][13]

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) source, convenient for lab scale. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require an accompanying ligand to form the active catalyst.[2]
Ligand PPh₃, Buchwald-type biarylphosphines (e.g., XPhos, SPhos)For challenging couplings, simple PPh₃ may be insufficient. Electron-rich, bulky biarylphosphine ligands can dramatically improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[6][14] The choice of ligand is often the most critical factor for success.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃K₃PO₄ is a stronger base than K₂CO₃ and can be effective for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive. The base must be strong enough to form the boronate complex but not so strong as to cause unwanted side reactions.[16]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the boronate is formed). Dioxane/water is a common and robust choice. Anhydrous conditions may be required for some sensitive substrates.[13][16]
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature must be determined empirically. Microwave irradiation can dramatically shorten reaction times.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed system; Weak base; Low temperature.Use fresh catalyst. Ensure rigorous inert atmosphere technique.[1] Switch to a stronger base (e.g., K₃PO₄). Increase reaction temperature.
Formation of Homo-coupling Byproduct Oxygen contamination leading to oxidative coupling of the boronic acid.Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout.
Dehalogenation (loss of Br or Cl) Side reaction promoted by some catalyst systems, especially with prolonged heating.Reduce reaction time once starting material is consumed. Screen different ligands; sometimes less electron-rich ligands can mitigate this. Consider alternative reducing agents if this occurs during a reduction step.[1]
Hydrolysis of Boronic Acid Boronic acids can slowly degrade, especially at high temperatures in aqueous media.Use a slight excess of the boronic acid (1.1-1.2 equiv). Add the boronic acid portion-wise if the reaction is very long.

Safety Precautions

  • Reagents : Handle all chemicals in a well-ventilated fume hood. Palladium compounds can be toxic and should be handled with care. 1,4-Dioxane is a suspected carcinogen. Concentrated acids and bases are highly corrosive.

  • Procedures : Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Reactions under inert atmosphere should be set up securely.

  • Waste : Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional guidelines.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful and highly adaptable method for the synthesis of this compound. A thorough understanding of the underlying catalytic mechanism, coupled with careful execution and rational optimization of reaction parameters, is key to achieving high yields and purity. By leveraging the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of this and other complex biaryl structures, accelerating progress in medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Synthesis of Anti-Cancer Therapeutics

The synthesis of anti-cancer agents is a cornerstone of medicinal chemistry, driving the development of therapies that combat one of the world's most complex diseases. The field has evolved from broadly cytotoxic compounds to highly specific targeted therapies, each presenting unique synthetic challenges and triumphs. This guide provides an in-depth look at the principles and practical methodologies for synthesizing exemplary anti-cancer drugs, intended for researchers, scientists, and drug development professionals.

At its core, the synthesis of an anti-cancer agent is not merely the assembly of a molecule; it is the embodiment of a therapeutic strategy. The choice of synthetic route is governed by factors including efficiency, scalability, purity, and the stereochemical precision required for biological activity. Early chemotherapeutics, often discovered through serendipity, were developed with a focus on damaging rapidly dividing cells.[1] Modern drug design, however, is a more deliberate process, targeting specific molecular pathways that are hallmarks of cancer, such as aberrant signaling cascades or the tumor microenvironment.[2][3] This targeted approach aims to maximize efficacy while minimizing the debilitating side effects associated with traditional chemotherapy.[4]

This document will detail the synthesis of two distinct and significant anti-cancer agents: Cisplatin , a foundational inorganic platinum-based drug, and Gefitinib , a modern small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][5] These examples have been chosen to illustrate both classical and contemporary synthetic strategies. Furthermore, we will outline crucial protocols for the characterization, quality control, and biological evaluation of synthesized compounds, ensuring a self-validating system from bench to biological assessment.

Core Principles in Anti-Cancer Drug Synthesis

Successful synthesis in this field adheres to several key principles:

  • Convergent vs. Linear Synthesis: Linear synthesis builds a molecule step-by-step from a single starting material. Convergent synthesis, in contrast, prepares separate fragments of the molecule that are later combined.[6] Convergent approaches are often more efficient for complex molecules, leading to higher overall yields.

  • Structure-Activity Relationship (SAR): SAR studies are vital for optimizing the potency and selectivity of a drug candidate. By systematically modifying the structure of a lead compound and assessing its biological activity, chemists can identify the key pharmacophores responsible for its therapeutic effect.[7]

  • Purity and Quality Control: The purity of an active pharmaceutical ingredient (API) is paramount. Impurities can lead to unforeseen toxicity or reduced efficacy. Robust quality control measures, employing a suite of analytical techniques, must be integrated throughout the synthetic process.[8]

  • Scalability: A synthetic route that is successful on a milligram scale in a research lab may not be feasible for kilogram-scale production. The development of a commercially viable synthesis requires consideration of cost, safety, and environmental impact.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a novel anti-cancer agent, from initial design to preliminary biological testing.

Synthetic Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Target Identification & Lead Compound Design Route Synthetic Route Development Start->Route Synthesis Chemical Synthesis Route->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization QC Purity & Quality Control (HPLC, Elemental Analysis) Characterization->QC Bioassay Biological Activity Assessment (e.g., MTT Assay) QC->Bioassay End Lead Optimization / Preclinical Studies Bioassay->End

Caption: Generalized workflow for anti-cancer agent synthesis and validation.

Protocol 1: Synthesis of Cisplatin (cis-Diamminedichloroplatinum(II))

Cisplatin is a square planar platinum complex that acts by crosslinking DNA, which ultimately triggers apoptosis in cancer cells.[2] Its synthesis, while conceptually straightforward, requires careful control to ensure the formation of the cis isomer, which is therapeutically active, while avoiding the inactive trans isomer. The Dhara method is a widely used and reliable procedure.[9]

Causality of Experimental Choices:

The Dhara synthesis cleverly utilizes the "trans effect" to direct the stereochemical outcome. The trans effect describes the tendency of certain ligands to direct incoming substituents to the position opposite (trans) to themselves. Iodide (I⁻) has a much stronger trans effect than chloride (Cl⁻). By first creating the tetraiodo intermediate, K₂[PtI₄], the subsequent addition of ammonia (NH₃) is directed to produce the cis product.

Materials and Reagents:
  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonia solution (NH₃)

  • Silver nitrate (AgNO₃)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethanol

  • Ether

Step-by-Step Protocol:
  • Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]):

    • Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

    • Add a saturated solution of KI. A color change from red-brown to dark brown should be observed. This reaction substitutes the chloride ligands with iodide ligands.[9]

    • The product, K₂[PtI₄], is used directly in the next step.

  • Synthesis of cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]):

    • To the K₂[PtI₄] solution, add a 2.0 M solution of NH₃ dropwise with stirring.[10]

    • A fine yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.[10] The strong trans effect of the iodide ligands ensures that after the first ammonia ligand binds, the second ammonia will bind cis to the first.

    • Allow the mixture to stand for approximately 20 minutes to ensure complete precipitation.

    • Collect the yellow crystalline solid by filtration (e.g., using a Hirsch funnel).

    • Wash the product with ice-cold ethanol, followed by ether, to remove any soluble impurities and facilitate drying.[10]

  • Conversion to the Dichloro Product (Cisplatin):

    • Suspend the synthesized cis-[Pt(NH₃)₂I₂] in water.

    • Add an aqueous solution of AgNO₃. This will cause the precipitation of insoluble silver iodide (AgI), leaving the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.[9]

    • Filter off the AgI precipitate and discard it.

    • To the filtrate, add a solution of KCl. This will substitute the aqua ligands with chloride ligands, causing the final product, cis-[Pt(NH₃)₂Cl₂] (cisplatin), to precipitate as a yellow powder.

    • Collect the cisplatin by filtration, wash with cold water, then ethanol and ether, and dry.

  • Purification:

    • Purification can be achieved by recrystallization from hot water containing 0.1 M HCl.[11][12] The high chloride concentration helps to prevent the formation of aqua or hydroxo platinum complexes.[11]

Protocol 2: Synthesis of Gefitinib

Gefitinib ('Iressa') is a selective inhibitor of the EGFR tyrosine kinase, a key driver in some forms of non-small cell lung cancer.[1] Its synthesis is a multi-step process typical for complex organic small molecules. The following is a convergent and scalable approach.[6]

Causality of Experimental Choices:

This convergent synthesis builds two key fragments separately and then combines them. This approach reduces the number of linear steps and often improves the overall yield.[6] The final step involves a cyclization reaction to form the quinazoline core, a common scaffold in kinase inhibitors.

Materials and Reagents:
  • N′-[2-cyano-5-methoxy-4-{3-(4-morpholinyl) propoxy}phenyl]-N,N-dimethyl formamidine (Intermediate 5)

  • 3-chloro-4-fluoroaniline

  • Ammonium acetate

  • Acetic acid

  • Methanol

  • Concentrated HCl

  • Ammonia solution

  • Ethyl acetate

Step-by-Step Protocol:

Note: The synthesis of Intermediate 5 is a multi-step process itself, often starting from materials like methyl 3-hydroxy-4-methoxybenzoate.[5] This protocol focuses on the final convergent step.

  • Condensation and Cyclization:

    • In a reaction vessel, combine Intermediate 5, 3-chloro-4-fluoroaniline, and ammonium acetate in acetic acid.[6]

    • Heat the reaction mixture to 125–130 °C and stir for approximately 3 hours. During this step, the aniline displaces the dimethylamino group, and subsequent cyclization forms the quinazoline ring system.

    • Cool the reaction mixture to room temperature (approx. 25 °C).

  • Work-up and Isolation of Crude Gefitinib:

    • Quench the reaction by pouring the mixture into ice-water.

    • Adjust the pH to ~9 with an ammonia solution to neutralize the acetic acid and precipitate the free base of gefitinib.

    • Add ethyl acetate and stir for about 1 hour to facilitate precipitation and extraction of any organic-soluble impurities.

    • Filter the solid precipitate to obtain crude gefitinib.[6]

  • Purification via Hydrochloride Salt Formation:

    • Suspend the crude gefitinib in methanol and cool the suspension to 20 °C.

    • Slowly add concentrated HCl with efficient stirring. This will form the gefitinib hydrochloride salt, which is often more crystalline and easier to purify than the free base.

    • Filter the precipitate and wash with chilled methanol to yield the purified gefitinib hydrochloride.[6]

  • Conversion to Gefitinib Free Base:

    • Suspend the gefitinib hydrochloride salt in water.

    • Adjust the pH to ~8 using an ammonia solution to convert the salt back to the free base.

    • Filter the resulting off-white solid, wash with water, and dry at 50 °C to yield pure gefitinib.[6]

Quantitative Data Summary

CompoundSynthetic RouteKey Starting MaterialsOverall YieldPurity (HPLC)Reference
Cisplatin Dhara MethodK₂[PtCl₄], KI, NH₃High>99% (Clinical Grade)[9][12]
Gefitinib Convergent SynthesisIntermediate 5, 3-chloro-4-fluoroaniline~70% (final step)>99%[6]
Gefitinib Linear Synthesis (Gibson)6,7-dimethoxy-3H-quinazolin-4-one~10%High[1]

Protocols for Characterization and Quality Control

A synthesized anti-cancer agent must be rigorously characterized to confirm its identity, structure, and purity. This is a non-negotiable aspect of drug development, ensuring that biological data is attributable to the correct molecule.[8]

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the correct connectivity of atoms.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns, further structural information.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A sample is passed through a column, and compounds are separated based on their affinity for the stationary phase. The area of the peak corresponding to the target compound relative to the total area of all peaks gives a quantitative measure of purity.[6]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in the compound. The experimental values should match the theoretical values for the proposed structure.

Protocol for Biological Activity Assessment: The MTT Assay

Once a compound is synthesized and its purity confirmed, its anti-cancer activity must be evaluated. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14]

Principle:

The assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:
  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized anti-cancer agent (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in cell culture medium. Add these dilutions to the appropriate wells, leaving some wells as untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).[14]

Signaling Pathway Visualization: EGFR Inhibition by Gefitinib

Gefitinib functions by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation Gefitinib Gefitinib Gefitinib->P Blocks ATP Binding ATP ATP ATP->P Energy Source Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of Gefitinib in blocking the EGFR signaling pathway.

Conclusion

The synthesis of anti-cancer agents is a dynamic and challenging field that demands a deep understanding of both chemical principles and cancer biology. The protocols and methodologies outlined in this guide for cisplatin and gefitinib provide a framework for the practical synthesis, rigorous validation, and biological evaluation of potential therapeutic compounds. By adhering to principles of scientific integrity, explaining the causality behind experimental choices, and employing robust validation systems, researchers can contribute to the development of the next generation of life-saving cancer therapies.

References

Introduction: The Architectural Significance of the Benzodiazepine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of 1,4-Benzodiazepines from 2-Aminobenzophenone Derivatives

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of a class of psychoactive drugs widely celebrated for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] First discovered by accident by Leo Sternbach in the 1950s, this seven-membered heterocyclic system has become a cornerstone of pharmaceutical development.[3][4] The synthesis of chlordiazepoxide, the first benzodiazepine, opened the door to a new era of therapeutics for central nervous system disorders.[5][6]

This guide, intended for researchers and drug development professionals, provides an in-depth look at the most robust and historically significant method for synthesizing the 1,4-benzodiazepine ring system: the cyclization of 2-aminobenzophenone derivatives. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings and rationale that inform the protocol, reflecting a field-proven approach to this essential transformation.

Historical Context & Core Synthetic Strategy

The seminal work of Leo Sternbach at Hoffmann-La Roche in the 1950s laid the foundation for benzodiazepine synthesis.[4][7] His investigation into quinazoline-3-oxides led to the serendipitous discovery of chlordiazepoxide, which was found to possess tranquilizing properties.[5][8] This discovery evolved into a more general and reliable synthetic route starting from readily available 2-aminobenzophenones.[3][9][10]

The most common and versatile strategy involves a two-step sequence:

  • Acylation: The primary amino group of a 2-aminobenzophenone derivative is acylated, typically using a haloacetyl chloride. This step transforms the amino group into an amide, introducing a reactive handle for the subsequent cyclization.

  • Cyclization: The resulting N-substituted intermediate is treated with a source of ammonia or a primary amine, which facilitates an intramolecular cyclization to form the seven-membered diazepine ring.[11]

This approach provides a convergent and adaptable pathway to a wide variety of benzodiazepine analogues, allowing for modification at several key positions of the scaffold.

Mechanistic Insights: The Chemistry of Ring Formation

Understanding the mechanism is critical for troubleshooting and optimization. The entire process is a showcase of fundamental organic reactions.

Step 1: N-Acylation The synthesis begins with a standard nucleophilic acyl substitution. The amino group (-NH₂) of the 2-aminobenzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of a haloacetyl chloride (e.g., chloroacetyl chloride). The choice of a haloacetyl chloride is deliberate; the halogen atom serves as an excellent leaving group in the subsequent cyclization step. This reaction is typically performed in an aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride.

Step 2: Intramolecular Cyclization This step is the core of the benzodiazepine synthesis. The haloacetamide intermediate is treated with an amine (commonly ammonia or methylamine). This reagent performs two crucial roles:

  • First, it acts as the nucleophile that will become N1 of the benzodiazepine ring.

  • Second, it facilitates the intramolecular SN2 reaction. The amine attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the carbon bearing the halogen, displacing it and forming the seven-membered ring.

The final step is the tautomerization of the cyclic imine to form the more stable amide within the diazepinone ring structure. The use of hexamethylenetetramine in the presence of ammonia is also a well-documented method that can improve yields and simplify the process.[12]

Reaction_Mechanism Start 2-Aminobenzophenone Derivative Reagent1 + Chloroacetyl Chloride Intermediate 2-(Chloroacetamido)- benzophenone Intermediate Reagent1->Intermediate Acylation (Nucleophilic Acyl Substitution) Reagent2 + Ammonia (NH3) Product 1,4-Benzodiazepine (e.g., Nordazepam) Reagent2->Product Cyclization (Intramolecular SN2)

A simplified diagram of the core two-step reaction mechanism.

Detailed Application Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordazepam)

This protocol details the synthesis of Nordazepam, a key intermediate and active pharmaceutical ingredient, from 2-amino-5-chlorobenzophenone. This specific example is widely documented and serves as an excellent model for the general method.[2][13][14]

Part A: Acylation to form 2-Chloroacetamido-5-chlorobenzophenone

Materials:

  • 2-amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-chlorobenzophenone (e.g., 2.31 g, 0.01 mol) in anhydrous toluene (20 mL).[14]

  • Cooling: Cool the solution to 5-10 °C using an ice bath. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side products.

  • Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 0.85 mL, 1.2 g, 0.011 mol) in anhydrous toluene (2 mL). Add this solution dropwise to the cooled benzophenone solution over 15-20 minutes, ensuring the temperature does not exceed 15 °C.[2]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.[14]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, evaporate the toluene under reduced pressure using a rotary evaporator. To the resulting crude solid, add ethanol (10 mL) and stir the slurry at room temperature for an extended period (e.g., 20 hours) or heat gently to purify the product by trituration.[2][14]

  • Filtration: Filter the resulting crystalline solid, wash with a small amount of cold ethanol, and dry in a vacuum oven. The product, 2-chloroacetamido-5-chlorobenzophenone, should be a pale yellow solid.

Part B: Cyclization to form Nordazepam

Materials:

  • 2-chloroacetamido-5-chlorobenzophenone (from Part A)

  • Hexamethylenetetramine (Hexamine)

  • Ammonium chloride

  • Methanol

  • Water

Protocol:

  • Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis or a standard round-bottom flask with a reflux condenser, combine 2-chloroacetamido-5-chlorobenzophenone (e.g., 0.24 g, 0.8 mmol), hexamethylenetetramine (0.25 g, 1.8 mmol), and ammonium chloride (0.192 g, 3.6 mmol).[2]

  • Solvent Addition: Add a mixture of methanol and water (e.g., 4 mL) as the solvent.

  • Reaction Conditions:

    • Conventional Heating: Heat the mixture to reflux for 10-24 hours. The use of a steady stream of ammonia gas bubbling through the solution during reflux is also a highly effective method.[12]

    • Microwave Irradiation: For an energy-efficient approach, irradiate the mixture in a closed-vessel microwave synthesizer. Optimized conditions can yield the product in minutes.[2]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol to remove unreacted starting materials and byproducts.[12]

  • Final Product: Dry the resulting solid (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one) under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if required.

Experimental Workflow Visualization

Experimental_Workflow start Start dissolve 1. Dissolve 2-amino-5- chlorobenzophenone in Toluene start->dissolve cool 2. Cool solution to 5-10°C dissolve->cool add_reagent 3. Add Chloroacetyl Chloride dropwise cool->add_reagent react_acyl 4. Stir at Room Temp (3-4h) Monitor by TLC add_reagent->react_acyl workup 5. Evaporate solvent & Purify intermediate react_acyl->workup combine_cyclize 6. Combine intermediate with Hexamine & NH4Cl in MeOH/H2O workup->combine_cyclize react_cyclize 7. Heat to Reflux (10-24h) or Microwave Monitor by TLC combine_cyclize->react_cyclize isolate 8. Cool, Filter & Wash solid react_cyclize->isolate purify 9. Recrystallize (optional) & Dry final product isolate->purify end End: Nordazepam purify->end

Step-by-step laboratory workflow for the synthesis of Nordazepam.

Quantitative Data Summary

The efficiency of this synthesis can be influenced by reaction conditions and the specific substrates used. The following table provides representative data for the key steps.

StepStarting MaterialKey ReagentsSolventMethodTimeYieldReference
Acylation 2-amino-5-chlorobenzophenoneChloroacetyl chlorideTolueneConventional3-4 h~97%[2][14]
Cyclization 2-chloroacetamido-5-chlorobenzophenoneHexamine, NH₄ClMethanol/H₂OMicrowave~15 min~90%[2]
Cyclization 2-chloroacetamido-5-chlorobenzophenoneAmmonia (gas)MethanolReflux10 h~81%[12]

Conclusion

The synthesis of 1,4-benzodiazepines from 2-aminobenzophenone derivatives remains a cornerstone of medicinal and organic chemistry. The two-step acylation-cyclization sequence, pioneered by Sternbach, is a robust, high-yielding, and versatile method for accessing this critical pharmaceutical scaffold. By understanding the underlying mechanisms and key experimental parameters, researchers can confidently and efficiently synthesize a diverse library of benzodiazepine analogues for drug discovery and development programs. The continued optimization of this classic route, for instance through the application of microwave technology, demonstrates its enduring relevance and adaptability.

References

Application Note & Protocol: Synthesis and Evaluation of Benzophenone Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Benzophenone Scaffolds in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1][2] While essential for healing, chronic or dysregulated inflammation is a key contributor to numerous diseases. The primary treatment for inflammation relies on non-steroidal anti-inflammatory drugs (NSAIDs), which predominantly act by inhibiting cyclooxygenase (COX) enzymes.[1][3] However, many traditional NSAIDs are associated with significant gastrointestinal side effects due to their non-selective inhibition of both COX-1 (a constitutively expressed enzyme involved in gastric protection) and COX-2 (an inducible enzyme at the site of inflammation).[1][4]

This has driven the search for novel anti-inflammatory agents with improved efficacy and safety profiles. The benzophenone framework has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[5][6] Notably, the well-established NSAID ketoprofen features a benzophenone core, highlighting the scaffold's potential.[4] Research into benzophenone derivatives aims to develop compounds with potent anti-inflammatory effects, potentially through selective COX-2 inhibition or by engaging other key inflammatory targets like lipoxygenase (LOX) and p38 MAP kinase, thereby offering a multi-targeted approach to treatment.[1][2][7][8][9]

This guide provides a comprehensive overview of the synthesis of benzophenone derivatives, their mechanistic action, and detailed protocols for their evaluation as next-generation anti-inflammatory agents.

Core Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and widely employed method for constructing the benzophenone core is the Friedel-Crafts acylation.[10][11][12][13] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. The versatility of this reaction allows for the synthesis of a diverse library of derivatives by using substituted benzoyl chlorides or substituted aromatic substrates.

Causality of the Mechanism: The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion. A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for this step. It coordinates with the chlorine atom of the benzoyl chloride, creating a potent electrophilic carbon that can be attacked by the electron-rich π-system of the benzene ring.[10][11] Unlike Friedel-Crafts alkylation, the resulting ketone product is deactivated towards further acylation, which advantageously prevents polysubstitution.[11]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration A Benzoyl Chloride C Resonance-Stabilized Acylium Ion (Electrophile) A->C + AlCl₃ B AlCl₃ (Lewis Acid) D Benzene Ring (Nucleophile) E Arenium Ion Intermediate (Sigma Complex) D->E + Acylium Ion F [AlCl₄]⁻ G Benzophenone Product E->G + [AlCl₄]⁻ - H⁺ - AlCl₃

Caption: The three-step mechanism of Friedel-Crafts acylation for benzophenone synthesis.[10][11]

Biological Mechanism of Action: Targeting the Arachidonic Acid Cascade

The anti-inflammatory activity of most benzophenone derivatives is attributed to their ability to inhibit enzymes within the arachidonic acid cascade.

  • Cyclooxygenase (COX) Inhibition : Upon tissue injury, arachidonic acid is released from cell membranes and acted upon by COX enzymes to produce prostaglandins (PGs).[1] PGs are primary mediators of inflammation, causing vasodilation, edema, and pain.[1] Benzophenone derivatives can inhibit COX-1 and/or COX-2, blocking PG synthesis.[1][2] The development of derivatives that selectively inhibit COX-2 is a key therapeutic goal, as this is expected to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8][9]

  • Lipoxygenase (LOX) Inhibition : When the COX pathway is inhibited, arachidonic acid can be shunted towards the lipoxygenase (LOX) pathway, leading to the production of leukotrienes (LTs).[1] LTs are potent chemoattractants for leukocytes and contribute significantly to the inflammatory response.[1] Compounds that dually inhibit both COX and LOX pathways may offer superior anti-inflammatory effects and a better safety profile.[14][15]

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-Lipoxygenase (LOX) AA->LOX PGs Prostaglandins (PGs) COX->PGs Inflam1 Inflammation (Edema, Pain, Fever) PGs->Inflam1 LTs Leukotrienes (LTs) LOX->LTs Inflam2 Inflammation (Leukocyte Chemotaxis) LTs->Inflam2 Inhibitor Benzophenone Derivatives Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Benzophenone Derivatives.

Integrated Workflow for Discovery and Validation

The development of novel benzophenone-based anti-inflammatory agents follows a structured, multi-stage workflow. This process begins with rational design and chemical synthesis, followed by a hierarchical series of biological assays to identify and validate lead compounds.

G start Design & Synthesis synthesis Synthesis of Benzophenone Core & Derivatives (e.g., Friedel-Crafts) start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify invitro In Vitro Screening purify->invitro cox_assay COX-1/COX-2 Enzyme Inhibition Assay invitro->cox_assay lox_assay LOX Inhibition Assay invitro->lox_assay ros_assay ROS / NO Production Assay in Cell Lines (e.g., J774.2) invitro->ros_assay sar Structure-Activity Relationship (SAR) Analysis cox_assay->sar lox_assay->sar ros_assay->sar invivo In Vivo Validation sar->invivo lead_opt Lead Optimization sar->lead_opt edema_model Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema) invivo->edema_model edema_model->lead_opt

Caption: General experimental workflow for evaluating anti-inflammatory benzophenones.

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of benzophenone derivatives.

Protocol for the Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol details the classic synthesis of the parent benzophenone scaffold.

  • Materials & Equipment:

    • Anhydrous Benzene (Reagent Grade)

    • Benzoyl Chloride (≥99%)

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Hydrochloric Acid (HCl), 10% aqueous solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice-water bath.

    • Rotary evaporator.

  • Procedure:

    • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a trap), and a dropping funnel, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous benzene.[10]

    • Cooling: Cool the flask in an ice-water bath with continuous stirring.

    • Reagent Addition: Add benzoyl chloride (14.0 g, 0.10 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 10°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for 3 hours. Hydrogen chloride gas will evolve.

    • Workup - Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously pour the mixture onto 100 g of crushed ice containing 10 mL of concentrated HCl. This will decompose the aluminum chloride complex.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic layers.

    • Washing: Wash the combined organic layer sequentially with 50 mL of 10% HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure benzophenone as white crystals.

    • Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the direct inhibitory effect of synthesized compounds on the COX-2 enzyme.

  • Materials & Equipment:

    • Human recombinant COX-2 enzyme

    • Arachidonic Acid (substrate)

    • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

    • Test benzophenone derivatives (dissolved in DMSO)

    • Positive control (e.g., Celecoxib)

    • Prostaglandin E2 (PGE2) EIA Kit (enzyme immunoassay)

    • 96-well microplate, incubator, plate reader.

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of test compounds and celecoxib in DMSO. Dilute to final concentrations in the reaction buffer.

    • Assay Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of enzyme solution, and 10 µL of the test compound solution (or DMSO for the control).

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 10 minutes.

    • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

    • Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

    • Calculation: Calculate the percentage of inhibition for each compound relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against inhibitor concentration.

Protocol for In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the in vivo efficacy of compounds against acute inflammation.[16][17]

  • Materials & Equipment:

    • Wistar rats (180-200 g)

    • Test benzophenone derivatives

    • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive control (e.g., Indomethacin, 10 mg/kg)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Plebysmometer (for measuring paw volume)

    • Oral gavage needles.

  • Procedure:

    • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

    • Grouping: Divide the animals into groups (n=6): Vehicle control, Positive control (Indomethacin), and Test compound groups (at various doses).

    • Compound Administration: Administer the test compounds and positive control orally via gavage 1 hour before the carrageenan injection. The control group receives only the vehicle.

    • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plebysmometer.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculation: The increase in paw volume (edema) is calculated as the difference between the volume at each time point and the initial volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Structure-Activity Relationship (SAR) and Data Analysis

The systematic modification of the benzophenone scaffold allows for the elucidation of the Structure-Activity Relationship (SAR), providing critical insights for designing more potent compounds. For instance, studies have shown that the addition of specific heterocyclic nuclei, such as thiazole, can significantly enhance anti-inflammatory activity.[1][4]

Table 1: Representative Anti-Inflammatory Activity of Benzophenone Derivatives

Compound IDStructure / Key FeatureIn Vitro AssayIC₅₀ (µM)In Vivo Model% Edema InhibitionReference(s)
B-1 4-hydroxybenzophenone esterROS Production1.0 - 2.2 µg/mL--[18]
B-2 4-hydroxybenzophenone sulfonateNO Production63-77% inhibition at 25 µg/mL--[18]
B-3 Thiazole-hydrazone derivativeCOX-2 Docking-8.9 kcal/mol (Binding Energy)Croton oil-induced ear edemaHigh[1][4]
B-4 Glucosylated BenzophenoneCOX-2 InhibitionSelective for COX-2Croton oil-induced ear edema51-73%[9][17]
Ketoprofen (Reference Drug)--Croton oil-induced ear edema~60%[4][17]
Indomethacin (Reference Drug)--Croton oil-induced ear edema62%[17]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assays.

Analysis of SAR data often reveals that specific substitutions, such as the presence of a 4-phenyl-2-hydrazinothiazole group, are strongly correlated with the inhibition of prostaglandin production.[1][3]

Conclusion and Future Directions

The benzophenone scaffold represents a versatile and highly promising starting point for the development of novel anti-inflammatory agents. The established synthetic routes, particularly the Friedel-Crafts acylation, provide a robust platform for generating diverse chemical libraries. By targeting key enzymes in the inflammatory cascade like COX and LOX, these derivatives have the potential to offer improved efficacy and safety profiles over existing NSAIDs.

Future research should focus on:

  • Optimizing SAR to enhance COX-2 selectivity and introduce dual COX/LOX inhibitory activity.

  • Exploring other potential mechanisms, such as the modulation of pro-inflammatory cytokines and signaling pathways like NF-κB and p38 MAP kinase.[2][7]

  • Conducting comprehensive preclinical profiling, including pharmacokinetics and toxicology, for the most promising lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the synthesis of 2-Amino-5-bromo-2'-chlorobenzophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical pharmaceutical intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to overcome common challenges, optimize reaction conditions, and ensure the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a very low yield. What are the primary causes?

Low yields in this synthesis are a frequent issue, typically stemming from the intricacies of the Friedel-Crafts acylation mechanism involving an aniline derivative. The primary culprits are related to catalyst activity and reagent stability.

  • Catalyst Deactivation by Moisture: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or starting materials will rapidly react with and deactivate the catalyst, halting the reaction. It is imperative to use thoroughly dried glassware and anhydrous solvents.

  • Catalyst Complexation: Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst complexes not only with the 2-chlorobenzoyl chloride to form the reactive acylium ion but also with the amino group of the 4-bromoaniline starting material and the ketone group of the final product.[1][2] This complexation effectively removes the catalyst from the reaction cycle, necessitating at least one equivalent for each of these functional groups.

  • Hydrolysis of Acyl Chloride: The reactant, 2-chlorobenzoyl chloride, is highly reactive and will readily hydrolyze upon contact with water to form 2-chlorobenzoic acid.[3][4] This side reaction consumes your starting material and introduces a significant impurity that can complicate purification.

  • Sub-optimal Reaction Temperature: The reaction is often a high-temperature condensation, sometimes referred to as "pyrocondensation," with optimal temperatures typically in the range of 180°C to 205°C.[1] Insufficient temperature can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition, leading to charring.[5]

Q2: I'm observing a significant acidic byproduct in my crude reaction mixture. What is it, and how can I remove it?

The most common acidic byproduct is 2-chlorobenzoic acid. This is formed by the hydrolysis of the 2-chlorobenzoyl chloride starting material when it is exposed to moisture.[3]

Detection and Removal: You can easily detect the presence of this byproduct using Thin-Layer Chromatography (TLC), where it will appear as a more polar spot (lower Rf value) compared to the desired product.

To remove 2-chlorobenzoic acid during the workup, perform a basic aqueous wash. After quenching the reaction and separating the organic layer, wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[3][6] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your organic phase.

Q3: My reaction is generating multiple products, making purification by column chromatography difficult. What are these side products, and how can they be minimized?

The formation of multiple products often arises from the reactivity of the aniline starting material and the conditions of the Friedel-Crafts reaction.

  • Di-acylation: Although the product, an aminobenzophenone, is deactivated towards further electrophilic substitution, under harsh or forcing conditions, a second acylation can sometimes occur.[2][7] This leads to a di-acylated byproduct. To minimize this, avoid using a large excess of the acyl chloride and catalyst, and maintain careful temperature control.

  • Positional Isomers: The acylation of 4-bromoaniline with 2-chlorobenzoyl chloride is intended to occur at the ortho position relative to the directing amino group (since the para position is blocked by bromine). However, minor amounts of other isomers can form depending on the reaction conditions and the specific Lewis acid used.[5]

  • N-Acylation: The amino group of 4-bromoaniline is nucleophilic and can compete with the aromatic ring in reacting with the acyl chloride, leading to the formation of an N-acylated byproduct, N-(4-bromophenyl)-2-chlorobenzamide. This is a common side reaction when acylating anilines.[8] Using a stoichiometric amount of Lewis acid helps to mitigate this by complexing with the amino group, reducing its nucleophilicity.

To minimize these side products, ensure a precise 1:1 stoichiometry of the aniline and acyl chloride, use the correct amount of Lewis acid, and adhere to the optimal reaction temperature profile.

Q4: Are there alternative synthetic routes that can circumvent the common problems of the Friedel-Crafts acylation method?

Yes, several alternative methods have been developed to synthesize 2-aminobenzophenones, which can be adapted for this specific molecule. These routes can offer milder conditions and avoid some of the common side reactions.

  • Reduction of a Benzisoxazole Derivative: A prominent alternative involves the synthesis and subsequent reduction of a 5-bromo-3-(2'-chlorophenyl)-2,1-benzisoxazole intermediate.[9] This method avoids the harsh conditions of Friedel-Crafts acylation. The reduction can be achieved using various reagents, but care must be taken to avoid dehalogenation.[6]

  • Palladium-Catalyzed Synthesis: Modern approaches utilize palladium-catalyzed cross-coupling reactions. For instance, a reaction between a 2-aminobenzonitrile derivative and a sodium arylsulfinate or an arylboronic acid can produce high yields of the target aminobenzophenone under relatively mild conditions.[6][10] These methods often exhibit greater functional group tolerance.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (moisture exposure).[1][5] 2. Insufficient catalyst amount.[2] 3. Hydrolysis of 2-chlorobenzoyl chloride.[3] 4. Reaction temperature too low.[1]1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon). 2. Use a stoichiometric amount of Lewis acid relative to the sum of the acyl chloride and aniline. 3. Store and handle 2-chlorobenzoyl chloride under anhydrous conditions. 4. Carefully monitor and maintain the reaction temperature within the optimal range (e.g., 180-205°C for ZnCl₂ catalysis).
Formation of Acidic Byproduct Hydrolysis of 2-chlorobenzoyl chloride to 2-chlorobenzoic acid.[3]During workup, wash the organic layer with a saturated aqueous solution of NaHCO₃ or other mild base to remove the acidic impurity.[3]
Complex Product Mixture (Difficult Purification) 1. N-acylation of 4-bromoaniline.[8] 2. Di-acylation of the product.[7] 3. Reaction temperature too high, causing decomposition.[5]1. Ensure sufficient Lewis acid is used to complex with the amino group. 2. Use a 1:1 molar ratio of reactants. Avoid excess acyl chloride. 3. Maintain strict temperature control. Do not overheat the reaction mixture.
Reaction Fails to Initiate 1. Poor quality or deactivated catalyst. 2. Starting materials are impure.1. Use a fresh, high-purity, and finely powdered Lewis acid catalyst. For ZnCl₂, consider vacuum dehydration at a low temperature to increase activity.[1] 2. Verify the purity of 4-bromoaniline and 2-chlorobenzoyl chloride by appropriate analytical methods (e.g., NMR, GC-MS) before starting the reaction.
Visualized Workflows and Logic
Reaction Pathway and Common Side Reactions

The following diagram illustrates the primary synthetic route via Friedel-Crafts acylation and highlights the formation of key byproducts.

G cluster_reactants Reactants cluster_products Products & Byproducts A 4-Bromoaniline P 2-Amino-5-bromo- 2'-chlorobenzophenone (Desired Product) A->P Desired Reaction (Anhydrous) S2 N-Acylation Byproduct A->S2 Side Reaction 2 (N-Acylation) B 2-Chlorobenzoyl Chloride B->P Desired Reaction (Anhydrous) S1 2-Chlorobenzoic Acid (Hydrolysis Byproduct) B->S1 Side Reaction 1 (Hydrolysis) B->S2 Side Reaction 2 (N-Acylation) C Lewis Acid (e.g., AlCl₃) C->P Desired Reaction (Anhydrous) D H₂O (Moisture) D->S1 Side Reaction 1 (Hydrolysis)

Caption: Main reaction pathway and common side reactions.

Troubleshooting Decision Tree for Low Product Yield

This flowchart provides a logical path for diagnosing the cause of low product yield.

G start Low Yield Observed q1 Were anhydrous conditions strictly maintained? start->q1 res1 Root Cause: Catalyst deactivation and/or acyl chloride hydrolysis. q1->res1 No q2 Was a stoichiometric amount of Lewis acid used? q1->q2 Yes a1_yes Yes a1_no No sol1 Solution: Thoroughly dry all glassware/solvents. Handle reagents under inert gas. res1->sol1 res2 Root Cause: Insufficient active catalyst due to complexation with reactants/product. q2->res2 No q3 Was the reaction temperature optimal? q2->q3 Yes a2_yes Yes a2_no No sol2 Solution: Recalculate and use stoichiometric amounts of the Lewis acid catalyst. res2->sol2 res3 Root Cause: Incomplete reaction (too low) or decomposition (too high). q3->res3 No end_node Review Starting Material Purity q3->end_node Yes a3_yes Yes a3_no No sol3 Solution: Calibrate temperature controller. Adhere to validated thermal profile. res3->sol3

Caption: Troubleshooting decision tree for low product yield.

Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is a representative example. Optimal conditions may vary and should be determined experimentally.

Materials:

  • 4-Bromoaniline

  • 2-Chlorobenzoyl chloride

  • Zinc chloride (ZnCl₂), anhydrous, powdered

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere.

  • To the flask, add 4-bromoaniline (1.0 equivalent). Begin stirring and heat the aniline until it melts (approx. 180°C).[1]

  • Slowly add anhydrous, powdered zinc chloride (a stoichiometric amount, typically 1.5-2.0 equivalents) in portions to the molten aniline. The temperature will likely decrease; maintain it above 160°C.

  • Once the catalyst is added, slowly add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the mixture.

  • After the addition is complete, raise the temperature to 200-205°C and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Workup: Cool the reaction mixture to approximately 80-100°C. Carefully and slowly quench the reaction by adding a 10% aqueous sodium hydroxide solution.

  • Extract the product into an organic solvent such as dichloromethane or toluene.

  • Wash the combined organic layers sequentially with 2M HCl, water, saturated aqueous NaHCO₃ (to remove acidic byproducts), and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

Procedure:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar mobile phase (e.g., hexane or petroleum ether).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product obtained from Protocol 1 in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting from a 98:2 hexane:ethyl acetate mixture and slowly increasing the ethyl acetate concentration).[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound, typically as a yellow solid.[9]

References

How to improve yield in 2-Amino-5-bromo-2'-chlorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Improving Yield in 2-Amino-5-bromo-2'-chlorobenzophenone Synthesis

Technical Support Center

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this compound. This compound is a critical intermediate in the synthesis of various pharmaceuticals, including phenazepam and other benzodiazepines.[1][2][3] This guide synthesizes technical data with field-proven insights to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are several established methods for synthesizing this key intermediate. The choice often depends on starting material availability, scalability, and safety considerations. The most common routes include:

  • Friedel-Crafts Acylation: This is a classic and widely used method involving the reaction of an aniline derivative with an acyl chloride in the presence of a Lewis acid catalyst.[4] However, direct acylation of 4-bromoaniline with 2-chlorobenzoyl chloride is problematic due to the reactivity of the amino group, necessitating a protection-deprotection strategy.[5]

  • Reduction of a Benzisoxazole Derivative: This route involves the synthesis and subsequent reduction of 5-bromo-3-(2-chlorophenyl)-2,1-benzisoxazole.[4] This method can offer good yields but may require multiple steps to prepare the benzisoxazole precursor.

  • Palladium-Catalyzed Synthesis: Modern approaches, such as the palladium-catalyzed reaction between 2-aminobenzonitrile and a sodium arylsulfinate, have been developed and can produce high yields under specific conditions.[4][5]

  • Direct Bromination: Another approach is the direct bromination of 2-amino-2'-chlorobenzophenone. However, controlling the regioselectivity of the bromination can be challenging, potentially leading to a mixture of isomers.

Q2: Why is the direct Friedel-Crafts acylation of 4-bromoaniline often problematic?

A2: The primary challenge lies with the nucleophilic amino group (-NH₂) on the 4-bromoaniline starting material. This group can interfere with the reaction in several ways:

  • N-Acylation: The amino group can be acylated by the 2-chlorobenzoyl chloride, forming an amide. This is often a faster reaction than the desired C-acylation on the aromatic ring, consuming the starting material and acylating agent.[6][7]

  • Lewis Acid Complexation: The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that deactivates the aromatic ring towards the desired electrophilic aromatic substitution, effectively halting the reaction.[8]

To circumvent these issues, the most reliable approach is to temporarily protect the amino group, perform the Friedel-Crafts acylation, and then deprotect it to reveal the final product.

Q3: What is the role of the Lewis acid catalyst in the Friedel-Crafts reaction, and why is a stoichiometric amount often required?

A3: The Lewis acid (e.g., AlCl₃, FeCl₃) is crucial for activating the acylating agent.[9][10] It coordinates with the halogen of the acyl chloride, which polarizes the carbonyl group and facilitates the formation of a highly electrophilic acylium ion.[10][11] This acylium ion is the active electrophile that is attacked by the aromatic ring.

In many Friedel-Crafts acylations, more than a catalytic amount of the Lewis acid is required—often a stoichiometric amount or even a slight excess. This is because the carbonyl group of the newly formed benzophenone product can also form a stable complex with the Lewis acid.[8] This complexation deactivates both the product (preventing further acylation) and the catalyst. Therefore, enough catalyst must be present to activate the acylating agent and account for the amount that will be complexed with the product.

Q4: How does reaction temperature impact the yield and purity of the acylation step?

A4: Temperature is a critical parameter that must be carefully controlled.[8]

  • Low Temperatures (0-5 °C): The initial mixing of reagents, especially the addition of the acyl chloride, is often done at low temperatures. This helps to control the initial exothermic reaction, minimize the formation of side products, and prevent degradation of starting materials.[12]

  • Moderate Temperatures (50-60 °C): After the initial addition, the reaction mixture is often gently heated to overcome the activation energy and drive the reaction to completion.[13]

  • High Temperatures (>80 °C): Excessively high temperatures can be detrimental, leading to decomposition of the reagents or catalyst, an increase in side reactions, and a potential decrease in overall yield due to deacylation or rearrangement.[8][14] The optimal temperature profile must be determined empirically for each specific set of substrates and solvents.

Q5: What are the most effective methods for purifying the crude this compound?

A5: The primary method for purifying the crude product is silica gel column chromatography.[15] A solvent system with a gradient of increasing polarity, such as petroleum ether/ethyl acetate or hexane/ethyl acetate, is typically used to elute the column. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[15] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used as a final polishing step to obtain a highly pure, crystalline solid.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, particularly focusing on the Friedel-Crafts acylation route with a protected aniline.

Problem: Low or No Yield of the Acylated Intermediate
  • Possible Cause 1: Inactive Lewis Acid Catalyst

    • The "Why": Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with moisture in the air or in solvents. This hydrolysis deactivates the catalyst, rendering it unable to generate the necessary acylium ion electrophile.[8]

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents must be of high purity and anhydrous grade. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or a portion from a container that has been properly stored in a desiccator. Clumped or discolored catalyst is a sign of decomposition.

  • Possible Cause 2: Incorrect Order of Reagent Addition

    • The "Why": The order of addition is critical to ensure the correct electrophile is formed before the nucleophile is introduced. Adding the aniline derivative before the acyl chloride has been activated can lead to preferential complexation of the aniline with the Lewis acid.

    • Solution: The standard and most reliable procedure is to first prepare a slurry of the Lewis acid (AlCl₃) in the anhydrous solvent. To this, add the acyl chloride (2-chlorobenzoyl chloride) and allow the electrophile to form. Finally, add the protected aniline (e.g., 4-bromoacetanilide) solution dropwise at a controlled temperature.

  • Possible Cause 3: Sub-Optimal Reaction Temperature

    • The "Why": The reaction may have a significant activation energy barrier that is not overcome at low temperatures, leading to an incomplete or stalled reaction.[8]

    • Solution: After the controlled, low-temperature addition of the protected aniline, allow the reaction to warm to room temperature slowly. Then, gently heat the mixture (e.g., to 50-60 °C) and monitor the progress by TLC.[13] This provides the energy needed to drive the reaction forward without promoting side reactions.

Problem: Significant Amount of Unreacted Starting Material After Hydrolysis
  • Possible Cause 1: Incomplete Friedel-Crafts Acylation

    • The "Why": As discussed above, issues with the catalyst, conditions, or reaction time can lead to an incomplete acylation step. If the intermediate isn't formed, you will recover the protected starting material after workup.

    • Solution: Before proceeding to hydrolysis, ensure the acylation is complete by taking a small aliquot from the reaction, quenching it carefully, and analyzing it by TLC or LC-MS to confirm the disappearance of the starting material and the formation of the N-acylated product.

  • Possible Cause 2: Incomplete Hydrolysis (Deprotection)

    • The "Why": The amide bond of the protecting group is stable and requires sufficient energy (heat) and a strong acid or base to be cleaved. Insufficient reaction time, temperature, or acid/base concentration will result in incomplete deprotection.

    • Solution:

      • Ensure Sufficient Acid/Base and Heat: Use a sufficient concentration of acid (e.g., aqueous HCl) or base (e.g., aqueous NaOH) and heat the mixture to reflux.

      • Monitor Reaction: Track the disappearance of the protected intermediate and the appearance of the final amino-benzophenone product by TLC. Continue refluxing until the starting material is no longer visible on the TLC plate.

Problem: Formation of Multiple Byproducts
  • Possible Cause: Unwanted Isomer Formation or Side Reactions

    • The "Why": In Friedel-Crafts acylation, the acyl group is strongly ortho, para-directing. For a starting material like 4-bromoacetanilide, the acylation should occur at the position ortho to the activating acetamido group. However, under harsh conditions or with certain catalysts, minor amounts of other isomers or degradation products can form.

    • Solution:

      • Strict Temperature Control: Maintain the recommended temperature profile strictly. Avoid localized overheating.

      • Choice of Solvent: The solvent can influence reactivity. Dichloromethane, dichloroethane, or carbon disulfide are common choices.

      • Stoichiometry: Use a precise molar ratio of reactants. A large excess of the acylating agent or catalyst can sometimes promote side reactions.

Optimized Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation of 4-Bromoacetanilide

This two-step protocol involves the protection of 4-bromoaniline, followed by Friedel-Crafts acylation and subsequent deprotection.

Step A: Friedel-Crafts Acylation

  • Set up a three-necked, round-bottom flask (oven-dried) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap for HCl gas). Maintain an inert atmosphere (N₂).

  • To the flask, add anhydrous aluminum chloride (AlCl₃) (1.2 - 1.5 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

  • Cool the stirred slurry to 0-5 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) to the slurry. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 4-bromoacetanilide (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 4-bromoacetanilide solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back down to 0-5 °C and very carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer 2-3 times with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-acetylated intermediate.

Step B: Acidic Hydrolysis (Deprotection)

  • Transfer the crude intermediate from Step A to a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours. Monitor the hydrolysis by TLC until the starting material has been completely consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water.

  • Neutralize the solution by slowly adding a base, such as aqueous sodium hydroxide, until the pH is approximately 8-9. The product should precipitate as a solid.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude, dried product from Protocol 1 in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM if necessary) and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the prepared column.

  • Elute the column with a solvent system, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound as a solid.[15]

Data & Visualization

Data Summary Tables

Table 1: Representative Effect of Lewis Acid Catalyst on Acylation Yield

EntryLewis AcidEquivalentsTemperature (°C)Time (h)Yield of Intermediate (%)
1AlCl₃1.30 → 403~85%
2FeCl₃1.30 → 405~70%
3ZnCl₂1.325 → 608~55%
4AlCl₃0.50 → 403<20% (Incomplete)

Note: Data is representative and illustrates general trends. Optimal conditions may vary.

Table 2: Influence of Reaction Temperature on Yield and Purity

EntryAddition Temp (°C)Reflux Temp (°C)Yield (%)Purity by HPLC (%)
10-5408597
225407892 (more byproduct)
30-5657288 (degradation)

Diagrams

Workflow cluster_deprotection Step 3: Deprotection & Purification p1 4-Bromoaniline p2 N-Acetylation (Acetic Anhydride) p1->p2 p3 4-Bromoacetanilide p2->p3 a1 4-Bromoacetanilide a2 React with: 1. AlCl₃ 2. 2-Chlorobenzoyl Chloride a1->a2 a3 Crude Acylated Intermediate a2->a3 d1 Crude Acylated Intermediate d2 Acid Hydrolysis (HCl, EtOH, Reflux) d1->d2 d3 Crude Final Product d2->d3 d4 Column Chromatography d3->d4 d5 Pure 2-Amino-5-bromo- 2'-chlorobenzophenone d4->d5

Caption: Synthetic workflow for this compound.

Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcylCl 2-Chlorobenzoyl Chloride Acylium Acylium Ion Electrophile + AlCl₄⁻ AcylCl->Acylium + AlCl₃ LewisAcid AlCl₃ Aromatic Protected Aniline Sigma Sigma Complex (Carbocation Intermediate) Aromatic->Sigma + Acylium Ion Sigma2 Sigma Complex Product Acylated Product Sigma2->Product - H⁺ (removed by AlCl₄⁻)

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Caption: Troubleshooting flowchart for low yield in the acylation step.

References

Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions for Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for palladium-catalyzed benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful coupling reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a direct and actionable solution based on established chemical principles.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura coupling between an aryl halide and a benzoyl chloride (or its equivalent) is giving a very low yield or failing completely. What are the likely causes?

A: Low yields in Suzuki-Miyaura couplings for benzophenone synthesis are a frequent challenge. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[1] Inefficient reduction can halt the catalytic cycle before it even begins.

    • Solution: Ensure your phosphine ligand, if used, can act as a reducing agent or that the solvent (like an alcohol) can facilitate this reduction.[2] Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3]

  • Poor Oxidative Addition: This is often the rate-determining step.[4] The reactivity of the aryl halide is critical.

    • Reactivity Order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[5]

    • Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate oxidative addition.[1][4] Conversely, electron-donating groups can slow it down.[6]

    • Steric Hindrance: Bulky groups near the halide, particularly in the ortho position, can significantly impede the catalyst's approach, lowering the reaction rate and yield.[4]

    • Solution: If using a less reactive aryl chloride, switch to a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), which favor the formation of the monoligated palladium species necessary for efficient oxidative addition.[7][8]

  • Ineffective Transmetalation: The transfer of the aryl group from the boron reagent to the palladium center is a crucial step.

    • Base Choice: The base is not just a spectator; it activates the boronic acid.[1] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in the presence of water.[3][6][9] The choice of base can be critical and substrate-dependent.

    • Boronic Acid Stability: Boronic acids can be prone to degradation (protodeboronation), especially under prolonged heating or certain pH conditions.[10]

    • Solution: Screen different bases. If protodeboronation is suspected, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[6] Ensure your K₃PO₄ is finely ground and consider adding a few equivalents of water if running the reaction under anhydrous conditions.[6]

  • Catalyst Decomposition: The active catalyst can precipitate as palladium black, effectively removing it from the reaction.[10]

    • Solution: Ensure proper degassing of solvents and use of an inert atmosphere, as oxygen can contribute to catalyst decomposition.[11] The ligand-to-palladium ratio can also be crucial; insufficient ligand can leave the palladium center exposed and prone to aggregation.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of homocoupled biaryl products and/or dehalogenated starting material instead of the desired benzophenone. How can I suppress these side reactions?

A: The formation of these byproducts points to specific competing reaction pathways that can often be mitigated by adjusting reaction parameters.[10]

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere (Nitrogen or Argon) is critical.[11] Lowering the reaction temperature may also help.

  • Dehalogenation of the Aryl Halide: This results in the formation of an arene byproduct. It can be caused by β-hydride elimination from palladium-alkyl species (if applicable) or by protodemetalation pathways.[10]

    • Solution: The choice of base and solvent is important. Using a non-protic solvent if possible and a weaker base might reduce this side reaction.

  • Hydrolysis of Acyl Chloride: If using an acyl chloride as the electrophile in a carbonylative coupling, it can be susceptible to hydrolysis, especially with aqueous bases.

    • Solution: Use anhydrous solvents and non-aqueous workup conditions. Alternatively, consider using a more stable carbonyl source. A notable method uses chloroform (CHCl₃) and KOH to generate carbon monoxide in situ, which then participates in a carbonylative coupling with an aryl halide and an arylboronic acid to form the benzophenone.[12][13][14]

Issue 3: Reaction Stalls or is Sluggish

Q: My Heck or Carbonylative coupling reaction starts but then stalls before completion. What factors could be causing this?

A: A stalling reaction often indicates catalyst deactivation or inhibition.

Possible Causes & Solutions:

  • Catalyst Deactivation: As mentioned, the formation of palladium black is a common deactivation pathway.[10] Additionally, certain functional groups on the substrates can coordinate too strongly to the palladium center, inhibiting its catalytic activity.

    • Solution: For substrates with potentially coordinating groups (e.g., some nitrogen heterocycles), a change in ligand might be necessary.[15] Using a more robust precatalyst could also improve catalyst longevity.

  • Product Inhibition: In some cases, the benzophenone product itself can coordinate to the palladium catalyst, slowing down the turnover rate.

    • Solution: This can be difficult to overcome directly. Sometimes, running the reaction at a slightly higher dilution or adjusting the ligand can help mitigate this effect.

  • Inappropriate Solvent or Base: The polarity and coordinating ability of the solvent can significantly influence reaction rates.[16][17][18] For instance, in some Suzuki couplings, polar solvents favor reactions at a C-OTf bond, while nonpolar solvents might favor a C-Cl bond on the same molecule.[18]

    • Solution: A solvent screen is often a valuable optimization step. Common solvents include toluene, dioxane, THF, and DMF.[1][16] The choice of base can also affect the reaction rate and should be optimized concurrently.[19]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed reaction is best for synthesizing my specific benzophenone derivative?

A1: The choice depends heavily on the available starting materials and the functional groups present in your target molecule.

  • Suzuki-Miyaura Coupling: Excellent for coupling arylboronic acids with benzoyl chlorides or aryl halides in a subsequent carbonylative step. It offers a broad functional group tolerance.[3][9]

  • Heck Reaction: Primarily used to couple aryl halides with alkenes.[20][21] To synthesize a benzophenone, this would typically be part of a multi-step sequence, for example, by coupling an aryl halide with an aryl vinyl ketone, followed by oxidative cleavage.[22]

  • Carbonylative Couplings: These are highly efficient methods that introduce the carbonyl group directly. A powerful variant is the three-component carbonylative Suzuki coupling, which combines an aryl halide, an organoboron reagent, and a carbon monoxide (CO) source.[23][24] Modern protocols often use CO surrogates like chloroform for safety and convenience.[12][13][14]

  • Buchwald-Hartwig Amination: While not a direct route to the benzophenone core, it is relevant when synthesizing derivatives like 2-aminobenzophenones.[25] One strategy involves the coupling of an aryl halide with benzophenone imine, which serves as an ammonia equivalent, followed by hydrolysis.[7][26][27]

Q2: How do I choose the right ligand for my reaction?

A2: Ligand choice is critical for success and is tailored to the specific coupling reaction and substrates.

  • For Suzuki-Miyaura: Triphenylphosphine (PPh₃) is a classic choice for reactive substrates (aryl iodides/bromides).[3] For more challenging substrates (aryl chlorides, sterically hindered partners), bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) or ferrocene-based ligands are often superior as they promote the formation of the active monoligated Pd(0) species.[7][8]

  • For Heck Reactions: Phosphine ligands like triphenylphosphine or tri-ortho-tolylphosphine are common.[20][28] Phosphine-free systems, sometimes using N-heterocyclic carbene (NHC) ligands or palladacycle catalysts, have also been developed to enhance stability and activity.[21]

  • For Carbonylative Couplings: The choice of ligand can influence the rate of CO insertion. Bidentate phosphine ligands with a large bite angle, such as Xantphos, can be particularly effective in these transformations.[29]

Q3: My starting material has multiple halides (e.g., a bromo- and a chloro-substituent). Can I achieve selective coupling?

A3: Yes, chemoselectivity is often achievable due to the differential reactivity of carbon-halogen bonds towards oxidative addition. The general reactivity trend is C-I > C-Br > C-OTf > C-Cl. By carefully controlling the reaction conditions (catalyst, ligand, temperature), you can often selectively react at the more reactive site while leaving the other intact. The choice of solvent can also play a crucial role in determining selectivity.[18]

Q4: Can I run these reactions open to the air?

A4: Generally, no. Most palladium-catalyzed coupling reactions require an inert atmosphere (typically nitrogen or argon).[11] The active Pd(0) catalyst is sensitive to oxidation, which can lead to the formation of inactive palladium oxides or palladium black.[10] Additionally, oxygen can promote undesirable side reactions like the homocoupling of boronic acids.[10] While some air-stable precatalysts have been developed, the reactions themselves are almost always performed under inert conditions.

Section 3: Data & Protocols

Table 1: General Starting Conditions for Benzophenone Synthesis via Suzuki-Miyaura Coupling
ComponentReagent/ConditionMolar Equiv. / Mol%Notes
Aryl Halide Ar¹-X (X = I, Br, Cl)1.0 equivIodides and bromides are more reactive.[1]
Boronic Acid Ar²-B(OH)₂1.2 - 1.5 equivA slight excess is used to drive the reaction to completion.[3]
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/Ligand1-5 mol%Pd(OAc)₂ requires an in situ reduction.[1][3]
Ligand (if needed) PPh₃, SPhos, XPhos2-10 mol%Use bulky ligands for challenging substrates.[7][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivOften used with a small amount of water.[3][9]
Solvent Toluene, Dioxane, or DMF---Must be degassed thoroughly before use.[1][16]
Temperature 80 - 120 °C---Optimization is required.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[3]
  • Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), the base (e.g., K₂CO₃, 2.0 equiv), the aryl halide (1.0 equiv), and the arylboronic acid (1.2 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1:1 mixture of toluene:ethanol:water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Carbonylative Coupling using Chloroform as a CO Source[12]
  • Setup: In a sealed tube under an inert atmosphere, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), a ligand such as PPh₃ (4-10 mol%), and KOH (3.0 equiv).

  • Solvent Addition: Add a solvent system such as toluene and chloroform (CHCl₃).

  • Reaction: Seal the tube and heat the mixture to 80 °C. The CHCl₃ reacts with KOH to generate dichlorocarbene, which decomposes to provide the CO source in situ.

  • Monitoring & Work-up: Follow the general procedure for monitoring and work-up as described in Protocol 1.

Section 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction, a fundamental process for C-C bond formation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X pd2_complex Ar¹-Pd(II)L₂(X) oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar²-B(OH)₂ + Base pd2_biaryl Ar¹-Pd(II)L₂(Ar²) transmetal->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar¹-Ar² (Product)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical pathway for diagnosing and solving low-yield issues in palladium-catalyzed couplings.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_oa Is Oxidative Addition Favorable? check_catalyst->check_oa Yes sol_catalyst Use Pd(0) source or ensure in situ reduction. Verify ligand integrity. check_catalyst->sol_catalyst No check_transmetal Is Transmetalation Efficient? check_oa->check_transmetal Yes sol_oa Switch to more reactive halide (I > Br > Cl). Use bulky, electron-rich ligand. Increase temperature. check_oa->sol_oa No check_conditions Are Reaction Conditions Optimal? check_transmetal->check_conditions Yes sol_transmetal Screen different bases (K₃PO₄, Cs₂CO₃). Use boronate ester. Ensure anhydrous/aqueous balance. check_transmetal->sol_transmetal No sol_conditions Thoroughly degas solvents. Maintain strict inert atmosphere. Screen solvents (Toluene, Dioxane). check_conditions->sol_conditions No

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Silica Gel Chromatography of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2-Amino-5-bromo-2'-chlorobenzophenone. As a critical precursor in the synthesis of pharmaceuticals like phenazepam, its purity is paramount.[1][2][3] This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing its purification by silica gel column chromatography, focusing on common challenges and their underlying chemical principles.

Foundational Knowledge: Understanding the Analyte

Success in chromatography begins with a thorough understanding of the target molecule's physicochemical properties. This compound possesses key structural features—an aromatic amine and a ketone—that dictate its behavior on a polar stationary phase like silica gel. The basicity of the amino group, in particular, is a primary factor in many of the commonly observed purification issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (2-amino-5-bromophenyl)(2-chlorophenyl)methanone[1][4]
CAS Number 60773-49-1[1][4][]
Molecular Formula C₁₃H₉BrClNO[1][]
Molecular Weight 310.57 g/mol []
Appearance Yellow crystalline powder[]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL[1]

Core Protocol: Flash Column Chromatography Purification

This section outlines a robust, reproducible protocol for the purification of this compound. It is designed to efficiently remove common impurities from a crude reaction mixture.[6]

Step-by-Step Experimental Protocol

Materials & Equipment:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)[6]

  • Solvents: HPLC grade Hexane and Ethyl Acetate[6]

  • Triethylamine (optional, for troubleshooting)

  • Glass Chromatography Column

  • Thin Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)[6]

  • UV Lamp (254 nm)

  • Standard laboratory glassware and rotary evaporator

Methodology:

  • Solvent System Optimization (TLC Analysis):

    • Prepare several TLC developing chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).[6]

    • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate and spot it on the baseline of TLC plates.[6]

    • Develop the plates and visualize them under a UV lamp.[6]

    • Goal: Select a solvent system where the product has an Rf value of approximately 0.2-0.3. This ensures strong enough interaction with the silica for separation without requiring excessively large solvent volumes for elution.[7][8]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even, well-packed bed. Gently tap the column to dislodge air bubbles.[6]

    • Add a thin layer of sand (approx. 1 cm) on top of the packed silica to prevent disturbance of the bed during sample loading.[6]

    • Crucial: Never let the silica gel run dry. Always maintain a level of solvent above the silica bed.[6]

  • Sample Loading (Dry Loading Method):

    • Dry loading is strongly recommended for this compound, as it may have poor solubility in the initial non-polar eluent.[6][7]

    • Dissolve the crude product in a minimal amount of a volatile solvent such as dichloromethane.[6]

    • Add silica gel (approximately 2-3 times the weight of the crude material) to this solution.[6]

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6][9]

    • Carefully add this sample-adsorbed silica onto the top of the prepared column.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the initial, non-polar solvent system.

    • If separation is poor or elution is slow, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 9:1 to 8:2 Hexane:Ethyl Acetate.[10]

    • Collect fractions systematically and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified yellow solid.[10]

Visualization of the Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Target Rf ~0.2-0.3) Pack 2. Pack Column (Slurry Method) DryLoad 3. Sample Loading (Dry Method) Elute 4. Elute Column (Gradient: Hexane/EtOAc) DryLoad->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product G start Problem: Peak Tailing Observed q1 Is the amino group interacting with acidic silanol sites? start->q1 sol1 Add 0.1-1% Triethylamine (TEA) to the mobile phase. q1->sol1  Yes (Highly Likely) q2 Does tailing persist? sol1->q2 sol2 Switch to a less acidic stationary phase (e.g., Alumina) or use pre-deactivated silica. q2->sol2  Yes end Problem Resolved: Symmetrical Peak Shape q2->end  No sol2->end

References

Technical Support Center: Stability-Indicating HPLC Method Development for Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of stability-indicating HPLC methods for benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to navigate the complexities of your analytical experiments. Here, we move beyond mere procedural lists to explain the fundamental principles and causal relationships that underpin robust and reliable HPLC method development.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of stability-indicating HPLC methods for benzophenone derivatives.

Q1: Where should I start with HPLC method development for a new benzophenone derivative?

A1: A systematic approach is crucial for efficient and effective HPLC method development.[1][2][3] Begin by understanding the physicochemical properties of your specific benzophenone derivative, such as its structure, molecular weight, pKa, and solubility.[4] This information will guide your initial choices for the column, mobile phase, and detector settings.

For most benzophenone derivatives, a reversed-phase HPLC method is a suitable starting point due to their generally nonpolar nature.[5]

Table 1: Recommended Starting Conditions for HPLC Analysis of Benzophenone Derivatives

ParameterRecommendationRationale
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of nonpolar to moderately polar compounds, including benzophenone derivatives.[5]
Mobile Phase Acetonitrile or Methanol and WaterA mixture of an organic solvent and water is typical for reversed-phase HPLC.[5] Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol.
pH Modifier 0.1% Formic Acid or Phosphoric AcidAdding a small amount of acid to the mobile phase can improve peak shape, especially for phenolic benzophenone derivatives, by suppressing the ionization of silanol groups on the stationary phase.
Elution Mode GradientA gradient elution is recommended for initial screening to accommodate a potentially wide range of polarities among the parent drug and its degradation products.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV Detector (e.g., 254 nm or 287 nm)Benzophenone derivatives have strong UV absorbance.[5] A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temperature 25-30 °CStarting at ambient temperature is common. Temperature can be optimized later to improve resolution.

Q2: How do I design a forced degradation study for my benzophenone derivative?

A2: Forced degradation studies are essential to demonstrate the specificity of your stability-indicating method.[2] The goal is to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[7] According to ICH guidelines, you should expose your analyte to hydrolytic, oxidative, thermal, and photolytic stress.[8] The aim is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[9]

Table 2: Typical Conditions for Forced Degradation Studies of Benzophenone Derivatives

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for Benzophenones
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursCleavage of ether linkages in methoxy-substituted benzophenones.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursSimilar to acid hydrolysis, but may proceed through different mechanisms.
Oxidation 3-30% H₂O₂, room temperature or slightly elevated temperatureHydroxylation of the aromatic rings is a common oxidative degradation pathway.[9]
Thermal Degradation Dry heat (e.g., 80-100°C) for several daysAssess the intrinsic thermal stability of the molecule.
Photodegradation Exposure to UV light (e.g., 254 nm or 365 nm) and visible light in a photostability chamberBenzophenones are UV absorbers and can undergo photodegradation, potentially forming hydroxylated species.[9]

Q3: What are the key validation parameters for a stability-indicating HPLC method?

A3: Once your method is developed, it must be validated to ensure it is suitable for its intended purpose.[10] The validation should be performed according to ICH Q2(R2) guidelines.[11][12] The key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] Forced degradation studies are crucial for demonstrating specificity.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your HPLC analysis of benzophenone derivatives.

Q4: I'm observing peak tailing for my hydroxylated benzophenone derivative. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in reversed-phase HPLC, particularly for compounds with acidic functional groups like hydroxylated benzophenones.[14]

  • Potential Cause 1: Secondary Interactions with Silanol Groups: The stationary phase of most C18 columns is silica-based, which has residual silanol groups (-Si-OH).[14] These silanols can be deprotonated at higher pH values and interact with polar analytes, causing peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to your mobile phase. This will protonate the silanol groups, reducing their interaction with your analyte and improving peak shape.[14]

  • Potential Cause 2: Insufficient Buffer Capacity: If your mobile phase pH is not adequately controlled, it can lead to inconsistent ionization of your analyte and the stationary phase, resulting in peak tailing.[14]

    • Solution: Ensure your mobile phase is buffered, especially if operating near the pKa of your analyte. Use a buffer concentration of at least 10-25 mM.

  • Potential Cause 3: Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.

Q5: My peaks are splitting or doubling. What should I investigate?

A5: Peak splitting can be frustrating, but a systematic approach can help identify the root cause.

  • Potential Cause 1: Column Void or Clogged Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, leading to split peaks.[15] This usually affects all peaks in the chromatogram.[15]

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates from the frit.[15] If this doesn't work, the column may need to be replaced. To prevent this, always filter your samples and mobile phases.

  • Potential Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that still provides adequate solubility.

  • Potential Cause 3: Co-elution: The split peak might actually be two different, closely eluting compounds.

    • Solution: Use a PDA detector to check the peak purity. If the peak is not pure, you will need to optimize your method to improve the resolution between the two components. This could involve adjusting the mobile phase composition, gradient slope, or temperature.

Q6: I'm experiencing a loss of resolution between my parent benzophenone peak and a degradation product. How can I improve the separation?

A6: Loss of resolution can compromise the accuracy of your stability-indicating method. Here are some steps to improve separation:

  • Optimize the Mobile Phase Composition:

    • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and spacing of your peaks.

    • Adjust the pH: For ionizable benzophenone derivatives, a small change in the mobile phase pH can significantly impact their retention and selectivity.

  • Modify the Gradient Profile: A shallower gradient will increase the run time but often provides better resolution for closely eluting peaks.

  • Change the Column:

    • Different Stationary Phase: If you are using a C18 column, consider trying a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may improve the separation of your compounds.

    • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency and can improve resolution.

  • Adjust the Temperature: Lowering the temperature can sometimes increase resolution, while increasing it can decrease run times but may also affect selectivity.

Visual Workflows

Diagram 1: Workflow for Stability-Indicating HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_optimization Phase 2: Method Optimization cluster_stress Phase 3: Forced Degradation cluster_validation Phase 4: Method Validation A Understand Analyte Properties (pKa, Solubility) B Select Initial Conditions (C18, ACN/H2O, Gradient) A->B C Perform Initial Screening Run with Standard B->C D Optimize Mobile Phase (pH, Organic Modifier) C->D E Optimize Gradient Profile D->E F Evaluate Column (Temperature, Stationary Phase) E->F G Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) F->G H Inject Degraded Samples G->H I Check for Peak Purity and Resolution H->I I->D No, Re-optimize J Validate as per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) I->J Sufficient Resolution?

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Diagram 2: Troubleshooting Common HPLC Peak Shape Issues

TroubleshootingTree Start Problem with Peak Shape? Q1 Are ALL peaks affected? Start->Q1 Sol1 Check for column void or clogged inlet frit. Back-flush or replace column. Q1->Sol1 Yes Q2 Is it Peak Tailing? Q1->Q2 No Sol2 Ensure proper mobile phase preparation and degassing. Sol1->Sol2 End Problem Resolved Sol2->End Sol3 Add acid (e.g., 0.1% FA) to mobile phase to suppress silanol interactions. Q2->Sol3 Yes Q3 Is it Peak Splitting? Q2->Q3 No Sol4 Check mobile phase pH and buffer strength. Sol3->Sol4 Sol4->End Sol5 Check for sample solvent incompatibility. Dissolve sample in mobile phase. Q3->Sol5 Yes Sol6 Check for co-elution using a PDA detector. Sol5->Sol6 Sol6->End

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

Technical Support Center: Troubleshooting the Reduction of 5-Bromo-3-Phenyl-2,1-Benzisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and modification of benzisoxazole derivatives. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the reduction of 5-bromo-3-phenyl-2,1-benzisoxazole to produce 2-amino-5-bromobenzophenone. The following content provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this critical synthetic step.

Introduction: The Significance of the Transformation

The reduction of 5-bromo-3-phenyl-2,1-benzisoxazole is a key reaction that results in the formation of 2-amino-5-bromobenzophenone. This product is a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, including benzodiazepines, which are a class of psychoactive drugs.[1][2] The reaction involves the reductive cleavage of the N-O bond within the isoxazole ring, a transformation that can be susceptible to various side reactions and incomplete conversion if not properly optimized.[3][4][5][6] This guide will help you navigate the complexities of this reduction to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the conversion of 5-bromo-3-phenyl-2,1-benzisoxazole to 2-amino-5-bromobenzophenone?

A1: Several reducing agents can be employed for this transformation. The choice of reagent is critical and often depends on the desired reaction conditions, scale, and sensitivity of other functional groups. Commonly used methods include:

  • Catalytic Hydrogenation: This method often utilizes catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[7] It is generally effective but can sometimes lead to dehalogenation.

  • Metal/Acid Systems: A mixture of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium like acetic acid or hydrochloric acid is a classic and robust method for this reduction.[7][8]

  • Zinc Dust in Acetic Acid: This is another effective metal/acid combination for the reduction of the benzisoxazole ring.[7]

Q2: I am observing a significant amount of a dehalogenated byproduct (2-aminobenzophenone). How can this be minimized?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a frequent side reaction, especially during catalytic hydrogenation.[7] To mitigate this:

  • Catalyst Selection: Palladium on carbon (Pd/C) is known to promote dehalogenation. Consider using a catalyst less prone to this side reaction, such as Raney Nickel.[7]

  • Milder Reaction Conditions: When using catalytic hydrogenation, lower temperatures and pressures can favor the desired reduction over dehalogenation.[7]

  • Alternative Reducing Agents: Chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or a mixture of iron powder and acetic acid are generally less likely to cause dehalogenation and are excellent alternatives to catalytic hydrogenation for this specific transformation.[7][8]

Q3: My reaction is incomplete, with a significant amount of starting material remaining. What are the potential causes and solutions?

A3: Incomplete reactions can stem from several factors:

  • Catalyst Activity (for catalytic hydrogenation): Ensure your catalyst is fresh and active. If the catalyst has been stored improperly or for a long time, its activity may be diminished.

  • Insufficient Reducing Agent: In metal/acid reductions, ensure a sufficient excess of the metal is used to drive the reaction to completion.

  • Reaction Time and Temperature: The reduction may require longer reaction times or higher temperatures than initially attempted. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Material: Impurities in the 5-bromo-3-phenyl-2,1-benzisoxazole can interfere with the reaction. Ensure the starting material is of high purity.

In-depth Troubleshooting Guides

Issue 1: Low Yield of 2-Amino-5-bromobenzophenone

Low yields are a common frustration in organic synthesis. The following decision tree can help systematically troubleshoot the issue.

G start Low Yield Observed purity Verify Purity of 5-bromo-3-phenyl-2,1-benzisoxazole and Reagents start->purity conditions Review Reaction Conditions (Temperature, Time, Solvent) start->conditions reagent Evaluate Reducing Agent and Stoichiometry start->reagent purity_impure Impurities Found purity->purity_impure TLC/NMR analysis purity_pure Purity Confirmed purity->purity_pure conditions_deviation Deviation from Protocol conditions->conditions_deviation conditions_match Conditions Match Protocol conditions->conditions_match reagent_issue Potential Issues: - Insufficient equivalents - Deactivated catalyst - Inappropriate choice reagent->reagent_issue purify_sm purify_sm purity_impure->purify_sm Purify Starting Material (Recrystallization/Chromatography) purity_pure->conditions optimize_conditions optimize_conditions conditions_deviation->optimize_conditions Systematically Optimize: - Temperature (increase/decrease) - Reaction Time (increase) conditions_match->reagent change_reagent change_reagent reagent_issue->change_reagent Increase Equivalents or Switch to Alternative Reducing Agent (e.g., Fe/AcOH, SnCl2/HCl)

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Unidentified Side Products

The presence of multiple spots on a TLC plate in addition to the starting material and desired product indicates the formation of side products. This can be due to over-reduction, degradation, or other competing reactions.

Possible Causes and Solutions:

  • Over-reduction: In some cases, particularly with harsh reducing agents or prolonged reaction times, the benzophenone carbonyl group may be reduced further to a secondary alcohol.

    • Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Using milder reducing agents or lowering the reaction temperature can also prevent over-reduction.

  • Degradation of Starting Material or Product: The reaction conditions, particularly high temperatures or strong acids, might cause degradation.

    • Solution: Attempt the reaction at a lower temperature. If a strong acid is being used, consider a system with a weaker acid, such as iron in acetic acid.

  • Reaction with Solvent: Ensure the solvent is inert under the reaction conditions. For example, some solvents may not be stable in the presence of strong acids and high temperatures.

Experimental Protocols

Protocol 1: Reduction using Iron Powder and Acetic Acid

This method is often preferred due to its cost-effectiveness and lower propensity for causing dehalogenation.

Materials:

  • 5-bromo-3-phenyl-2,1-benzisoxazole

  • Iron powder

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-3-phenyl-2,1-benzisoxazole (1.0 eq) in a mixture of glacial acetic acid and water.[8]

  • Heat the mixture with stirring in a water bath.[8]

  • Add iron powder (approximately 5-10 eq) portion-wise to the reaction mixture over a period of 30-40 minutes.[8]

  • After the addition is complete, continue to stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), filter the hot reaction mixture to remove excess iron.[8]

  • Cool the filtrate and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to afford pure 2-amino-5-bromobenzophenone.[9]

Protocol 2: Reduction using Tin(II) Chloride

This is another reliable method that often gives clean conversions.

Materials:

  • 5-bromo-3-phenyl-2,1-benzisoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-3-phenyl-2,1-benzisoxazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-5 eq) in concentrated hydrochloric acid to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution until it is strongly basic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The choice of reducing agent can significantly impact the yield of 2-amino-5-bromobenzophenone. The following table summarizes typical yields obtained under different reaction conditions.

EntryReducing SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1Fe / Acetic AcidAcetic Acid/Water80-901-385-95[8]
2SnCl₂·2H₂O / HClEthanol25-502-480-90[10]
3H₂ (1 atm), Pd/CEthanol254-870-85*[7]
4Zinc / Acetic AcidAcetic Acid/Water801.5~90[7]

*Yields with Pd/C can be variable and may be accompanied by dehalogenated byproducts.

Mechanistic Insight

The reduction of 2,1-benzisoxazoles proceeds via the cleavage of the weak N-O bond.[4] This is the key step that initiates the ring-opening to form the final aminobenzophenone product.

G A 5-Bromo-3-phenyl-2,1-benzisoxazole B Reductive N-O Bond Cleavage A->B [Reducing Agent, H+] C Intermediate B->C D Tautomerization/Protonation C->D E 2-Amino-5-bromobenzophenone D->E

Caption: Simplified reaction pathway for the reduction.

The initial step is the protonation of the nitrogen or oxygen atom of the isoxazole ring, followed by electron transfer from the reducing agent, which leads to the cleavage of the N-O bond. The resulting intermediate then undergoes tautomerization and further protonation to yield the stable 2-amino-5-bromobenzophenone. Understanding this mechanism helps in rationalizing the choice of acidic conditions for many of these reductions.

References

Technical Support Center: Workup for Grignard Synthesis of Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by a Senior Application Scientist

Welcome to the technical support guide for the workup procedure of Grignard synthesis of benzophenones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of benzophenone derivatives synthesized via Grignard reagents. Our guidance is rooted in established chemical principles and field-proven experience to ensure the integrity and success of your experimental outcomes.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems that may arise during the workup of your Grignard reaction for benzophenone synthesis. Each issue is presented with its probable causes and a step-by-step resolution.

Issue 1: Low or No Product Yield After Workup

I've completed the reaction and the workup, but my final yield of benzophenone is significantly lower than expected, or I've isolated no product at all.

Probable Causes:

  • Premature Quenching of the Grignard Reagent: The Grignard reagent is a very strong base and will react with any acidic protons present in the reaction mixture before it can react with your electrophile (e.g., benzoyl chloride or benzonitrile).[1][2] The most common culprit is water.[2][3]

  • Inefficient Hydrolysis of the Intermediate: When synthesizing benzophenones from nitriles, the intermediate imine must be hydrolyzed to the ketone.[4][5][6] Incomplete hydrolysis will result in a low yield of the desired benzophenone.

  • Product Loss During Extraction: Benzophenone and its derivatives have varying solubilities. Improper choice of extraction solvent or insufficient extractions can lead to significant product loss in the aqueous layer.

Step-by-Step Resolution:

  • Verify Anhydrous Conditions: Before starting your next attempt, ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).[1][3] Use anhydrous solvents for the reaction.

  • Optimize the Quenching and Hydrolysis Step:

    • After the Grignard addition is complete, cool the reaction mixture in an ice bath.[7]

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M HCl) to quench the reaction.[7] This will protonate the intermediate alkoxide (from an ester/acid chloride route) or facilitate the hydrolysis of the imine (from a nitrile route).[4][8][9]

    • Stir the mixture vigorously to ensure complete hydrolysis. The process can be monitored by TLC to check for the disappearance of the intermediate.

  • Refine the Extraction Protocol:

    • Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions (at least 2-3) of the aqueous layer to ensure complete recovery of the product.[1]

    • Combine the organic layers for subsequent washing.

Issue 2: Presence of a Persistent Yellow, Oily Impurity (Biphenyl)

My crude product is contaminated with a yellow, oily, or low-melting solid that is difficult to remove by simple filtration.

Probable Causes:

  • Formation of Biphenyl: This is one of the most common side products in Grignard reactions using phenylmagnesium bromide.[3][10][11] It forms from a coupling reaction between the Grignard reagent and any unreacted bromobenzene.[3][12] This side reaction is favored by higher temperatures and high concentrations of bromobenzene.[3][13]

Step-by-Step Resolution:

  • Minimize Biphenyl Formation During the Reaction:

    • During the preparation of the Grignard reagent, add the bromobenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux.[13][14] This prevents a buildup of unreacted bromobenzene.

  • Purification via Trituration or Washing:

    • Biphenyl is significantly more soluble in non-polar solvents like petroleum ether or hexanes than most benzophenone products.[1][3][15]

    • Procedure: After evaporating the extraction solvent, add a small amount of cold petroleum ether or hexanes to your crude solid product.[3][16][17] Stir the mixture vigorously (trituration). The benzophenone should remain as a solid, while the biphenyl dissolves in the solvent.

    • Carefully decant or filter off the liquid containing the biphenyl.[1] Repeat this washing step until the yellow color is gone and the desired product is obtained as a white or off-white solid.[17]

  • Column Chromatography: If trituration is ineffective, purification by column chromatography on silica gel is a reliable alternative.[7] A solvent system such as ethyl acetate/hexanes can effectively separate the more non-polar biphenyl from the more polar benzophenone.

Issue 3: Formation of a White Precipitate During Acidic Workup

When I add the acidic solution to quench the reaction, a large amount of white solid precipitates, making stirring and extraction difficult.

Probable Causes:

  • Formation of Magnesium Salts: The acidic workup neutralizes any remaining Grignard reagent and the magnesium alkoxide intermediate, forming magnesium salts (e.g., MgCl₂ or MgSO₄).[7] These salts can have limited solubility.

  • Precipitation of the Product: In some cases, the protonated product may temporarily precipitate from the biphasic mixture before being fully dissolved in the organic layer.[3]

Step-by-Step Resolution:

  • Ensure Sufficient Volume of Aqueous Solution: Use an adequate amount of the acidic quenching solution to dissolve the magnesium salts that form.

  • Add More Organic Solvent: If a precipitate forms, add more of your extraction solvent (e.g., diethyl ether) to dissolve the organic product that may have precipitated.[3]

  • Vigorous Stirring: Stir the two-phase mixture vigorously to break up any solids and facilitate the dissolution of all components into their respective layers.[10]

Frequently Asked Questions (FAQs)

Q1: Why is an acidic workup necessary for the Grignard synthesis of benzophenones?

An acidic workup serves two primary purposes. First, it quenches any unreacted Grignard reagent.[18] Second, and more critically, it protonates the intermediate formed after the nucleophilic addition to generate the final product, whether it's an alcohol that will be oxidized later or the direct hydrolysis of an imine intermediate to the ketone.[4][5][6][16]

Q2: Can I use water to quench the reaction instead of an acidic solution?

While water will quench the excess Grignard reagent, it is less effective at hydrolyzing the imine intermediate (in the nitrile route) and may not be sufficient to dissolve the magnesium salts that form, potentially leading to a gelatinous mixture that is difficult to work with. A dilute acid or a saturated ammonium chloride solution is generally preferred for a cleaner and more efficient workup.[7]

Q3: What is the purpose of washing the combined organic layers with brine?

Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) helps to remove the majority of the dissolved water from the organic solvent before the final drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄).[3] This makes the drying process more efficient.

Q4: My final product is still slightly yellow after the workup. What could be the cause?

A faint yellow color can be due to residual biphenyl impurity.[3] If the amount is small, a single recrystallization from a suitable solvent (such as ethanol or isopropanol) is often sufficient to obtain a pure, white product.[3][19]

Q5: How can I confirm that the biphenyl impurity has been removed?

Thin-Layer Chromatography (TLC) is an excellent technique for this. Spot your crude product, the purified product, and if available, a standard of biphenyl on a TLC plate. Biphenyl is less polar than benzophenone and will have a higher Rf value. The absence of the biphenyl spot in your purified product lane indicates successful removal.

Experimental Workflow & Data

Standard Aqueous Workup Protocol
  • Cooling: Once the Grignard reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath.[7]

  • Quenching: Slowly and carefully add a saturated aqueous solution of NH₄Cl or 1M HCl dropwise with vigorous stirring.[7] Monitor for any exothermic reaction. Continue the addition until the aqueous layer is clear and free of solids.[16][17]

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether if needed to fully dissolve the organic product.[3] Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.[1]

  • Washing: Combine all organic layers. Wash successively with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if a strong acid was used for quenching).[7]

    • Saturated aqueous sodium chloride (brine).[3][7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][3][7]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[7][20]

  • Purification: Purify the crude solid by trituration with cold petroleum ether or by recrystallization.[1][3]

Troubleshooting Flowchart

Below is a decision tree to guide you through troubleshooting common issues during the workup.

G start Start Workup low_yield Low or No Product Yield? start->low_yield impurity Yellow Impurity (Biphenyl)? low_yield->impurity No check_conditions Verify Anhydrous Conditions & Optimize Hydrolysis low_yield->check_conditions Yes precipitate White Precipitate During Quench? impurity->precipitate No triturate Triturate/Wash with Petroleum Ether or Hexanes impurity->triturate Yes add_solvent Add More Organic Solvent & Stir Vigorously precipitate->add_solvent Yes end Proceed to Final Purification/Analysis precipitate->end No check_extraction Refine Extraction Protocol (Solvent, # of Extractions) check_conditions->check_extraction check_extraction->impurity triturate->precipitate Purified chromatography Consider Column Chromatography triturate->chromatography Still Impure chromatography->precipitate add_solvent->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzophenone and 2-Amino-5-chlorobenzophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction

2-Amino-5-bromobenzophenone and 2-amino-5-chlorobenzophenone are pivotal precursors in the synthesis of various pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs which includes anxiolytics, sedatives, and anticonvulsants.[1][2][3] The identity of the halogen substituent at the 5-position of the aminophenyl ring is not merely a minor structural variation; it significantly influences the reactivity of the precursor and can modulate the biological activity of the final drug product.[1][4]

This guide provides an in-depth, objective comparison of the reactivity of these two critical starting materials. By synthesizing theoretical principles with experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Theoretical Reactivity Analysis: The Decisive Role of the Halogen

The primary difference in reactivity between 2-amino-5-bromobenzophenone and 2-amino-5-chlorobenzophenone stems from the electronic properties of the halogen substituent. In the context of benzodiazepine synthesis, the key reaction center for the initial synthetic steps is the amino group (-NH₂). Its nucleophilicity, a measure of its readiness to attack an electrophilic center, is directly modulated by the electron-withdrawing nature of the halogen on the aromatic ring.[1]

This modulation is a result of two opposing electronic effects:

  • Inductive Effect (-I): Both chlorine and bromine are more electronegative than carbon. They exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring and, crucially, reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity.[1][5] Since chlorine is more electronegative than bromine, it exerts a stronger inductive pull.[1]

  • Resonance Effect (+R): Conversely, both halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This effect pushes electron density into the ring, partially counteracting the inductive withdrawal.[1]

The Net Electronic Impact: For halogens, the electron-withdrawing inductive effect (-I) dominates over the electron-donating resonance effect (+R).[1] Consequently, the amino group in 2-amino-5-chlorobenzophenone is expected to be slightly less nucleophilic than its counterpart in 2-amino-5-bromobenzophenone. This subtle, yet significant, difference can influence reaction kinetics, product yields, and the optimal conditions required for subsequent synthetic transformations, such as acylation.[1]

G cluster_Cl 2-Amino-5-chlorobenzophenone cluster_Br 2-Amino-5-bromobenzophenone Cl_node Chlorine (Cl) - Higher Electronegativity Cl_I Stronger Inductive Effect (-I) Cl_node->Cl_I Cl_R Weaker Resonance Effect (+R) Cl_node->Cl_R Cl_Result Net Result: Lower electron density on -NH₂ Slightly Lower Nucleophilicity Cl_I->Cl_Result Cl_R->Cl_Result Br_Result Net Result: Higher electron density on -NH₂ Slightly Higher Nucleophilicity Br_node Bromine (Br) - Lower Electronegativity Br_I Weaker Inductive Effect (-I) Br_node->Br_I Br_R Stronger Resonance Effect (+R) Br_node->Br_R Br_I->Br_Result Br_R->Br_Result

Figure 1: Comparison of electronic effects of Chlorine vs. Bromine.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and comparative data from a representative acylation reaction, a critical first step in many benzodiazepine syntheses.[1]

Table 1: Physicochemical Properties

Property2-Amino-5-bromobenzophenone2-Amino-5-chlorobenzophenone
CAS Number 39859-36-4[6]719-59-5[7]
Molecular Formula C₁₃H₁₀BrNO[6][8]C₁₃H₁₀ClNO[7]
Molecular Weight 276.13 g/mol [6][8]231.68 g/mol [7]
Appearance Yellow to pale-yellow crystalline powder[6]Yellow crystalline solid
Melting Point 109-113 °C[6]99-101 °C

Table 2: Comparative Reactivity in a Representative N-Acylation Reaction

This data is synthesized from typical laboratory procedures for the synthesis of benzodiazepine intermediates.[4][9][10] The reaction shown is the acylation with chloroacetyl chloride to form the corresponding 2-(chloroacetamido)-5-halobenzophenone.

Parameter2-Amino-5-bromobenzophenone2-Amino-5-chlorobenzophenoneRationale / Notes
Reagent Chloroacetyl ChlorideChloroacetyl ChlorideStandard reagent for introducing the acetamido side chain.
Solvent Toluene or Ethyl AcetateToluene or Ethyl AcetateProvides a suitable non-protic medium for the reaction.
Typical Temp. 80-85 °C80-85 °CHeating is required to drive the reaction to completion.
Typical Time ~2.5 - 4 hours~4 - 4.5 hoursThe slightly higher nucleophilicity of the bromo-compound may lead to faster reaction kinetics under identical conditions.
Reported Yield High (~85-90%)High (~87%)[10]Both reactions are efficient, but conditions for the chloro-compound may require slightly longer times to achieve comparable yields.

Experimental Protocols

The following section provides a detailed, self-validating protocol for the N-acylation of 2-amino-5-halobenzophenones. This foundational step is essential for the subsequent cyclization to form the diazepine ring.[4][11]

G start Start: 2-Amino-5-halobenzophenone (Bromo or Chloro) dissolve 1. Dissolve in Anhydrous Solvent (e.g., Toluene) start->dissolve add_reagent 2. Add Chloroacetyl Chloride (Dropwise) dissolve->add_reagent reflux 3. Heat to Reflux (e.g., 80-85 °C) Monitor by TLC add_reagent->reflux cool 4. Cool to Precipitate (e.g., 5-8 °C) reflux->cool isolate 5. Isolate Product (Filtration) cool->isolate wash 6. Wash Crystals (e.g., with cold solvent) isolate->wash dry 7. Dry Product (Vacuum Oven) wash->dry product End Product: 2-(Chloroacetamido)-5-halobenzophenone dry->product G start 2-Amino-5-halobenzophenone (X = Br or Cl) step1 Step 1: Acylation + Chloroacetyl Chloride start->step1 Nucleophilic Acyl Substitution intermediate Intermediate: N-(2-benzoyl-4-halophenyl) -2-chloroacetamide step1->intermediate step2 Step 2: Cyclization + Ammonia (NH₃) intermediate->step2 Intramolecular Nucleophilic Substitution product Product: 7-halo-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one step2->product

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for 2-Amino-5-bromobenzophenone Purity: Accuracy, Precision, and Methodological Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting world of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. For synthetic APIs, this scrutiny begins with the starting materials and intermediates. 2-Amino-5-bromobenzophenone (ABB) is a pivotal intermediate in the synthesis of several benzodiazepine-class drugs, most notably bromazepam. The presence of impurities—arising from the synthesis, degradation, or storage—can compromise the final API's quality, yield, and safety profile. Therefore, a robust, accurate, and precise analytical method for determining ABB purity is a critical component of quality control (QC) and regulatory compliance.

This technical guide provides an in-depth analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the benchmark method for the purity assessment of 2-Amino-5-bromobenzophenone. We will detail a validated HPLC protocol, supported by experimental performance data, and explain the scientific rationale behind the methodological choices. Furthermore, this guide will objectively compare the HPLC method with viable alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing a comprehensive framework for researchers, analytical scientists, and drug development professionals to select the most appropriate technique for their needs.

The Imperative of Purity in Pharmaceutical Intermediates

Impurities in an intermediate like ABB can be carried through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, related substances in the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurity profiles. An effective analytical method must therefore be specific enough to separate the main component from structurally similar impurities and sensitive enough to detect them at low levels.

The Gold Standard: A Validated RP-HPLC Method

RP-HPLC is the predominant technique for the purity analysis of non-volatile, polar to moderately non-polar small molecules like ABB. The separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase.

While a specific, publicly available validated method for 2-Amino-5-bromobenzophenone is not extensively documented, a robust method can be established based on validated protocols for its exceptionally close structural analogs, such as 2-(2-amino-5-bromobenzoyl) pyridine (ABP), a known impurity and degradant of bromazepam.[1][2] The following protocol is adapted from such validated methods and represents a reliable system for ABB analysis.

Optimized HPLC Protocol for ABB Purity

Methodological Rationale:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent hydrophobic selectivity for aromatic compounds like ABB. A 250 mm x 4.6 mm column with 5 µm particles provides a good balance of high resolution and moderate backpressure, suitable for standard HPLC systems.[1][2]

  • Mobile Phase: A simple isocratic mobile phase of methanol and water is effective for eluting ABB and its likely impurities. Methanol is a common, effective organic modifier. The 70:30 ratio provides sufficient elution strength for a reasonable runtime while allowing for good separation from potential impurities.[1][2]

  • Detection: A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity, helping to ensure that a chromatographic peak corresponds to a single compound and that no impurities are co-eluting. The detection wavelength of 230 nm is selected for high sensitivity to both the analyte and its related substances.[1][2]

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard & Sample (e.g., 0.5 mg/mL in Mobile Phase) prep_mobile Prepare Mobile Phase (Methanol:Water, 70:30 v/v) prep_standard->prep_mobile degas Degas & Sonicate Solutions prep_mobile->degas equilibrate Equilibrate C18 Column (30°C) degas->equilibrate inject Inject Sample (20 µL) equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect DAD Detection (230 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Assess Peak Purity & Generate Report calculate->report

Caption: Standard workflow for HPLC purity determination of 2-Amino-5-bromobenzophenone.

Detailed Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity or equivalent with DAD
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase Methanol : Water (70:30, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C
Detection DAD at 230 nm[1][2]
Injection Volume 20 µL
Diluent Mobile Phase
Performance Data: Accuracy & Precision

Method validation, performed according to ICH guidelines, provides documented evidence of a method's reliability. Accuracy and precision are the most critical parameters for a purity assay. The following data is representative of a validated method for a closely related analog and is expected to be similar for ABB.[1][2]

Precision: Precision measures the degree of scatter between a series of measurements. It is assessed as repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). The acceptance criterion is typically a Relative Standard Deviation (%RSD) of ≤2%.[3]

Precision LevelParameter AssessedAcceptance CriterionObserved %RSD
Repeatability % Area of Main Peak (n=6)≤ 2.0%0.85%
Intermediate Precision % Area of Main Peak (n=6)≤ 2.0%1.35%

Accuracy: Accuracy is the closeness of the test results to the true value. For purity, it is often evaluated by the recovery of known quantities of spiked impurities. The acceptance criterion is typically a recovery of 98.0-102.0%.

AnalyteConcentration (µg/mL)Mean Recovery % (n=3)Acceptance Criteria
ABB Analog 4.0098.25%98.0 - 102.0%
8.00101.00%98.0 - 102.0%
16.0099.44%98.0 - 102.0%

Data adapted from validation of a method for a structurally analogous compound.[1]

Comparative Analysis with Alternative Technologies

While HPLC is the established benchmark, other technologies offer distinct advantages that may be compelling for specific applications.

Tech_Comparison center Purity Analysis of ABB HPLC HPLC (Benchmark) center->HPLC Robustness Cost-Effective UPLC UPLC center->UPLC Speed Resolution GC Gas Chromatography center->GC Volatiles Residual Solvents CE Capillary Electrophoresis center->CE Orthogonal Method High Efficiency

Caption: Key strengths of different analytical techniques for ABB purity analysis.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC, utilizing columns with sub-2 µm particles. This fundamental change, combined with instrumentation that can handle higher backpressures (up to 15,000 psi), delivers significant performance gains.[4]

  • Principle: Same as HPLC (partition chromatography).

  • Advantages over HPLC:

    • Speed: Analysis times are dramatically reduced, often by a factor of 5 to 10.[4]

    • Resolution & Sensitivity: The smaller particles provide much higher separation efficiency, resulting in sharper, taller peaks. This enhances both the resolution between closely eluting impurities and the signal-to-noise ratio (sensitivity).[4]

    • Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to significant reductions in solvent use, making it a greener and more cost-effective option in the long run.[4]

  • Disadvantages:

    • Higher Capital Cost: UPLC systems are more expensive than conventional HPLC instruments.

    • Increased Susceptibility to Clogging: The smaller particle sizes require more stringent sample and mobile phase filtration to prevent blockages.

  • Verdict: Superior for high-throughput QC labs and for resolving complex impurity profiles. It represents the modern standard for liquid chromatography.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. For a semi-volatile compound like ABB, GC is a viable, albeit specialized, option.

  • Principle: Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

  • Advantages:

    • Exceptional Resolving Power: Capillary GC columns offer extremely high separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) is robust for carbon-containing compounds, while Mass Spectrometry (MS) provides definitive structural identification. Studies have shown GC-MS is effective for analyzing benzophenones.[5]

  • Disadvantages:

    • Thermal Stability Required: The analyte must be volatile and thermally stable at the injection port temperature. ABB may require derivatization to improve its volatility and prevent degradation.[6]

    • Not Ideal for Non-Volatile Impurities: The primary utility is limited to impurities that are also amenable to GC analysis.

  • Verdict: Not the primary choice for a comprehensive purity profile of ABB. Its strength lies in the analysis of specific volatile impurities or residual solvents from the synthesis process.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. It offers a fundamentally different separation mechanism than chromatography.

  • Principle: Differential migration of charged species in an electrolyte-filled capillary under the influence of an electric field.[7]

  • Advantages:

    • Extremely High Efficiency: CE can generate millions of theoretical plates, leading to exceptional resolution.

    • Orthogonal Technique: Because the separation principle is different from HPLC, it is an ideal complementary method to confirm purity and detect impurities that might co-elute with the main peak in an HPLC run.

    • Minimal Sample/Reagent Consumption: Uses nanoliter sample volumes and very little buffer.[7]

  • Disadvantages:

    • Lower Concentration Sensitivity: Standard UV detection in CE can be less sensitive than in HPLC due to the very short path length across the capillary.

    • Reproducibility: Achieving highly reproducible migration times can be more challenging than with HPLC retention times.

  • Verdict: An excellent orthogonal technique for cross-validation of HPLC results or for method development when HPLC fails to resolve critical impurities. It is a powerful problem-solving tool rather than a routine replacement for HPLC.

Summary and Recommendations

FeatureRP-HPLC (Benchmark) UPLC Gas Chromatography (GC) Capillary Electrophoresis (CE)
Primary Application Routine QC, Purity Assay High-Throughput Screening, Complex SeparationsVolatile Impurity & Residual Solvent AnalysisOrthogonal Validation, Problem Solving
Resolution Good - ExcellentVery HighExtremely HighExtremely High
Speed Moderate (10-25 min)Very Fast (1-5 min)Fast (5-20 min)Fast (5-20 min)
Key Advantage Robust, reliable, widely availableSpeed and resolving powerSuperior for volatile analytesDifferent separation mechanism
Key Limitation Slower, lower resolution than UPLCHigher initial costAnalyte must be volatile/thermally stableLower concentration sensitivity

For the routine quality control and release testing of 2-Amino-5-bromobenzophenone, the validated Reversed-Phase HPLC method remains the gold standard. It provides a proven, robust, and cost-effective solution that meets all regulatory requirements for accuracy and precision.

UPLC is the recommended upgrade for laboratories seeking to enhance throughput and improve the resolution of complex impurity profiles. The long-term benefits of speed and reduced solvent consumption often justify the initial capital investment.

GC and CE are best employed as complementary, specialized techniques. GC should be used for the targeted analysis of residual solvents and volatile impurities, while CE serves as an invaluable orthogonal method to confirm peak purity and provide an alternative selectivity for challenging separations. The strategic implementation of these techniques provides a comprehensive analytical toolkit for ensuring the purity and quality of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Methods for Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of benzophenone (BP) and its derivatives. As compounds used extensively as UV filters in cosmetics and photoinitiators in food packaging, the need for their accurate and sensitive detection is paramount.[1][2][3][4] Concerns over their potential as endocrine disruptors and their ability to migrate from packaging into foodstuffs necessitate robust analytical strategies.[1][2][3] This document delves into the principles, performance, and practical applications of key techniques, from foundational spectrophotometry to advanced hyphenated mass spectrometry systems, to guide researchers and drug development professionals in selecting the optimal method for their specific analytical challenge.

Spectrophotometric Methods: Rapid Screening and Quality Control

Spectrophotometry offers a straightforward and cost-effective approach, primarily suited for quality control where the benzophenone derivative is a major component or a known, relatively high-concentration impurity.

Principle of the Method

UV-Visible spectrophotometry operates on the principle that molecules absorb light at specific wavelengths. For benzophenones, their aromatic structure leads to strong absorption in the UV range. However, in complex mixtures, the spectra of different components can overlap, making direct quantification difficult. To overcome this, derivative spectrophotometry is employed. By calculating the first or higher-order derivative of the absorbance spectrum, subtle spectral features are enhanced, allowing for the resolution of overlapping peaks. Techniques like 'zero-crossing' derivative spectrophotometry measure the derivative amplitude at a wavelength where the interfering substance's derivative spectrum crosses the zero axis, thus nullifying its contribution.[5][6][7]

Expert Insights: The Rationale Behind Derivative Spectrophotometry

Choosing derivative spectrophotometry is a strategic decision to enhance selectivity without resorting to physical separation. In a scenario like quantifying benzophenone as an impurity in a phenytoin drug product, the active pharmaceutical ingredient (API) is in vast excess and its broad UV absorbance would completely mask the benzophenone signal.[5][6] The zero-crossing method is a clever mathematical separation that allows for quantification of the trace component in situ, making it an elegant and rapid solution for specific, well-defined matrices.

Experimental Protocol: First-Order Derivative Spectrophotometry for Benzophenone

This protocol is adapted from methods developed for determining benzophenone as an impurity.[5][6][8]

  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1-cm quartz cells is required.

  • Standard Preparation: Prepare a stock solution of benzophenone in methanol (e.g., 100 µg/mL). Create a series of working standards (e.g., 1-10 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Dissolve the sample (e.g., phenytoin bulk powder) in methanol to a known concentration.

  • Spectral Acquisition:

    • Scan the prepared standards and sample solutions from 250 nm to 350 nm against a methanol blank.

    • Set the instrument software to calculate the first derivative (¹D) of the absorbance spectra. A Δλ of 2 nm is a common starting point.[5][6]

  • Quantification:

    • Identify the zero-crossing point of the primary interfering substance (e.g., phenytoin).

    • Measure the absolute value of the first derivative amplitude for the benzophenone standards at this specific wavelength (e.g., 257.6 nm).[5][6]

    • Construct a calibration curve by plotting the derivative amplitude against the concentration of the benzophenone standards.

    • Determine the concentration of benzophenone in the sample by interpolating its derivative amplitude on the calibration curve.

Performance Characteristics
ParameterTypical PerformanceSource(s)
Linearity Range 1 - 10 µg/mL[6][7][8]
Limit of Detection (LOD) 0.04 - 0.06 µg/mL[6][7]
Limit of Quantification (LOQ) 0.13 - 0.18 µg/mL[6][7]
Primary Limitation Lower specificity; susceptible to matrix interference from unknown absorbers.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the most widely adopted technique for the routine analysis of benzophenone derivatives due to its excellent separating power, robustness, and adaptability.

Principle of the Method

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For the analysis of nonpolar benzophenone derivatives, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[9] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1][10] Compounds with higher hydrophobicity will interact more strongly with the stationary phase, leading to longer retention times and effective separation. Detection is most commonly achieved using a UV detector set to a wavelength where benzophenones exhibit strong absorbance, such as 254 nm or 287 nm.[10]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Solid or Liquid Sample Extraction Solid-Liquid or Liquid-Liquid Extraction Sample->Extraction Cleanup SPE Cleanup (if needed) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Inject Extract Separation C18 Reverse-Phase Column Separation Injection->Separation Detection UV Detection (e.g., 287 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Generate Signal Quant Peak Integration & Quantification Chromatogram->Quant

Caption: General workflow for the analysis of benzophenone derivatives using HPLC.

Experimental Protocol: RP-HPLC-UV for Benzophenone-3 in Sunscreen

This protocol outlines a typical method for quantifying a benzophenone derivative in a cosmetic matrix.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

    • Mobile Phase: Acetonitrile and Water. A gradient elution is often preferred for complex samples, for instance: starting at 50:50 (Acetonitrile:Water), ramping to 95:5 over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 287 nm.[1][10]

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Benzophenone-3 (BZ-3) in acetonitrile. Create working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of sunscreen into a 50 mL volumetric flask.

    • Add ~30 mL of acetonitrile and sonicate for 15 minutes to dissolve and extract the BZ-3.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This clarification step is critical to prevent column clogging and ensure system longevity.

  • Analysis: Inject standards to create a calibration curve, followed by the sample preparations. The concentration is determined from the peak area of BZ-3 in the sample against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analogs

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for analyzing benzophenones in complex matrices like food packaging, where specificity is crucial.[4][11][12]

Principle of the Method

In GC, a sample is vaporized and injected into a column. Separation occurs as the analytes are carried by an inert gas (the mobile phase) and interact with the stationary phase lining the column. Compounds are separated based on their boiling points and polarity. The key advantage comes from coupling the GC to a Mass Spectrometer (MS), which acts as a highly specific detector. The MS ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a unique chemical fingerprint for identification.[12]

Expert Insights: Why Choose GC-MS?

While HPLC is excellent, GC-MS provides an orthogonal separation mechanism and superior analyte identification. For applications like food safety, where you need to confirm the identity of a migrant from packaging, the mass spectrum is invaluable. It moves beyond simple quantification to positive identification. Furthermore, for certain non-polar, volatile benzophenone derivatives, GC can provide sharper peaks and better resolution than HPLC. The primary caveat is that analytes must be thermally stable and sufficiently volatile; less volatile derivatives may require a chemical derivatization step to increase their volatility, which adds complexity to the sample preparation.[13]

Experimental Protocol: GC-MS for Benzophenones in Food Packaging

This protocol is based on methods for analyzing migrants from paper and cardboard.[4][12]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (preferably a single quadrupole or tandem quadrupole).

  • Chromatographic Conditions:

    • Column: 50% diphenyl/50% dimethyl polysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Injector: Splitless mode at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be run in full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification. For SIM, characteristic ions for benzophenone (e.g., m/z 105, 182) are monitored.[12]

  • Sample Preparation (Migration Test):

    • Cut a defined surface area of the packaging material.

    • Perform a migration study using a food simulant (e.g., Tenax® for dry foods) at specified conditions (e.g., 40°C for 10 days).[4]

    • Extract the benzophenones from the simulant using a suitable solvent like acetonitrile.

    • Concentrate the extract under a stream of nitrogen and reconstitute in a small volume of solvent for injection.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Packaging Material Migration Migration into Food Simulant Sample->Migration Extraction Solvent Extraction of Simulant Migration->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Injection GC Injection (Vaporization) Concentration->Injection Inject Extract Separation Capillary Column Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Analysis (Scan or SIM) Ionization->Detection

Caption: Typical workflow for GC-MS analysis of benzophenone migrants from food packaging.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Trace Analysis

For ultimate sensitivity and selectivity, especially in highly complex biological matrices like plasma, urine, or breast milk, LC-MS/MS (and its ultra-high-performance variant, UHPLC-MS/MS) is the undisputed gold standard.[3][14][15]

Principle of the Method

This technique couples the powerful separation of HPLC or UHPLC with the highly selective and sensitive detection of a tandem mass spectrometer (e.g., a triple quadrupole). After separation on the LC column, analytes are ionized (typically using Electrospray Ionization, ESI). The first quadrupole (Q1) selects a specific parent ion (e.g., the molecular ion of BZ-3). This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) selects a specific fragment ion unique to the parent. This two-stage filtering process (monitoring a specific parent-to-fragment transition, known as Multiple Reaction Monitoring or MRM) is exceptionally selective, effectively eliminating background noise and matrix interference.[15][16]

Expert Insights: The Power of MRM

The choice to use LC-MS/MS is driven by the need to measure analytes at exceedingly low concentrations (ng/L or pg/mL) in matrices that are notoriously "dirty." A UV detector, for example, would be blind to a trace amount of a benzophenone derivative in a sea of interfering proteins and lipids in a blood serum sample. The MRM experiment provides an unparalleled signal-to-noise ratio because it is highly improbable that an interfering compound will have the same retention time, the same parent mass, and produce the same specific fragment ion. This is why it is the definitive method for bioanalysis and trace environmental monitoring.[14][15][17]

Experimental Protocol: UHPLC-MS/MS for Benzophenones in Human Serum

This protocol is a composite based on bioanalytical methods.[14][16][17]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A rapid gradient is typical, e.g., 20% B to 95% B in 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, often in both positive and negative modes to cover different derivatives.[3]

    • MRM Transitions: These must be optimized for each analyte. For example, for BZ-1 (2,4-dihydroxybenzophenone), a transition might be m/z 213 → 137.

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

    • To 800 µL of human serum, add acid to hydrolyze conjugated metabolites.[17]

    • Prepare a mixture of 70 µL of acetone (disperser solvent) and 30 µL of chloroform (extraction solvent).[17]

    • Rapidly inject this mixture into the serum sample and vortex. A cloudy solution will form as the chloroform disperses.

    • Centrifuge at high speed to sediment the chloroform droplet containing the extracted analytes.

    • Carefully collect the chloroform phase, evaporate it to dryness, and reconstitute in the mobile phase for injection. This microextraction technique provides excellent enrichment with minimal solvent usage.

Workflow for LC-MS/MS Bioanalysis

LCMSMS_Workflow Sample Biological Sample (e.g., Serum, Urine) Hydrolysis Acidic Hydrolysis (to cleave conjugates) Sample->Hydrolysis Extraction Microextraction (e.g., DLLME, SPE) Hydrolysis->Extraction LC_Sep UHPLC Separation (Fast & High-Resolution) Extraction->LC_Sep Ionization ESI Source (Ion Generation) LC_Sep->Ionization Q1 Q1: Parent Ion Selection Ionization->Q1 Q2 Q2: Collision-Induced Dissociation (Fragmentation) Q1->Q2 Q3 Q3: Fragment Ion Selection Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector

Caption: Bioanalytical workflow for trace quantification of benzophenones using UHPLC-MS/MS.

Summary and Method Selection Guide

The choice of an analytical method is a balance of performance requirements, sample complexity, and available resources.

MethodPrincipleTypical LODSpecificityThroughputExpertise/CostBest For...
Derivative Spectrophotometry UV Absorbance (Mathematical Separation)~50 ng/mLLow-ModerateHighLowRapid QC of bulk materials and simple formulations with known interferences.[6][7]
HPLC-UV Chromatographic Separation, UV Absorbance~10-50 ng/mLGoodModerateMediumRoutine quantification in moderately complex matrices like cosmetics and pharmaceuticals.[1][10]
GC-MS Chromatographic Separation, Mass Analysis~1-10 ng/gVery HighModerateHighConfirmatory analysis of volatile/semi-volatile derivatives in complex matrices like food packaging.[11][18]
UHPLC-MS/MS Chromatographic Separation, Tandem MS<1 ng/g or ng/mLExceptionalModerate-HighVery HighUltra-trace quantification and confirmation in highly complex biological and environmental samples.[3][18]

Final Recommendation:

  • For routine quality control of raw materials or finished products where concentrations are high, Derivative Spectrophotometry or HPLC-UV are excellent, cost-effective choices.

  • For regulatory compliance and safety testing of food packaging, GC-MS provides the necessary specificity and confirmatory power.

  • For research involving pharmacokinetics, biomonitoring, or trace environmental analysis , UHPLC-MS/MS is the only technique that offers the required sensitivity and selectivity to generate reliable and defensible data.

References

A Comparative Performance Guide to Benzophenone-Based UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of benzophenone-based ultraviolet (UV) absorbers. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance characteristics, supported by experimental data and detailed methodologies. We will explore the nuances of their UV absorption, photostability, and thermal stability to aid in the selection of the most suitable UV absorber for your specific application.

Introduction to Benzophenone UV Absorbers

Benzophenone and its derivatives are a class of organic compounds widely utilized as UV absorbers in a variety of applications, including sunscreens, plastics, and industrial coatings. Their primary function is to absorb harmful UV radiation and dissipate it as harmless thermal energy, thereby protecting materials and formulations from photodegradation.[1] The core structure consists of a diphenyl ketone, and the strategic addition of substituent groups on the phenyl rings allows for the modulation of their UV absorption properties, photostability, and thermal stability.

The protective mechanism of most functionalized benzophenones relies on an intramolecular hydrogen bond between a hydroxyl group and the adjacent carbonyl oxygen.[2] Upon absorbing a UV photon, the molecule undergoes a rapid and reversible intramolecular proton transfer. This process converts the electronic excitation energy into vibrational energy, which is then released as heat, allowing the molecule to return to its ground state and absorb more UV radiation.[3]

Mechanism of UV Absorption and Energy Dissipation

The ability of benzophenone-based UV absorbers to protect against photodegradation is rooted in their molecular structure. The process can be visualized as follows:

UV_Absorption_Mechanism Ground_State Ground State (Intramolecular H-Bond) Excited_State Excited State (Keto-Enol Tautomerism) Ground_State->Excited_State UV Photon Absorption (π-π* transition) Vibrational_Relaxation Vibrational Relaxation Excited_State->Vibrational_Relaxation Non-radiative decay Vibrational_Relaxation->Ground_State Return to Ground State Heat_Dissipation Heat Dissipation Vibrational_Relaxation->Heat_Dissipation

Caption: Mechanism of UV energy dissipation in hydroxyl-substituted benzophenones.

Upon absorption of UV radiation, the molecule is promoted to an excited state, which triggers a tautomerization from the keto form to the enol form. This process is followed by a non-radiative decay back to the ground state, releasing the absorbed energy as heat. This efficient cycle of absorption and harmless dissipation is what makes benzophenones effective UV protectors.[1][2]

Comparative Performance Analysis

The selection of a benzophenone derivative is often dictated by its specific physicochemical and photochemical properties. The following sections provide a comparative overview of key performance indicators.

UV-Visible Absorption Characteristics

The UV absorption spectrum is a critical parameter for a UV absorber. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) determine the efficiency and spectral range of UV protection.

Compound NameCommon Name/Synonymλmax 1 (nm)ε at λmax 1 (L mol⁻¹ cm⁻¹)λmax 2 (nm)ε at λmax 2 (L mol⁻¹ cm⁻¹)Solvent
Benzophenone-2 2,2',4,4'-Tetrahydroxybenzophenone29025,00035015,000Methanol
Benzophenone-3 Oxybenzone, 2-Hydroxy-4-methoxybenzophenone28715,1003259,500Methanol
Benzophenone-4 Sulisobenzone286Not Specified366Not SpecifiedNot Specified
Benzophenone-8 Dioxybenzone, 2,2'-Dihydroxy-4-methoxybenzophenone~280-400 (Broad)Not Specified--Not Specified
Benzophenone-12 Octabenzone270-340 (Broad)Not Specified--Not Specified

Note: Data is compiled from various sources and may not have been generated under identical experimental conditions. Molar absorptivity values for some compounds were not available in the reviewed literature.

Benzophenone derivatives typically exhibit strong absorption in the UVB (280-320 nm) and parts of the UVA (320-400 nm) range.[4] The position and number of hydroxyl and methoxy groups significantly influence the absorption spectrum. For instance, Benzophenone-2, with four hydroxyl groups, shows high molar absorptivity at two distinct peaks, offering broad protection.[5] Benzophenone-4 (Sulisobenzone) is a water-soluble derivative, making it suitable for aqueous formulations.[6]

Photostability

Photostability refers to the ability of a UV absorber to resist degradation upon exposure to UV radiation. A high photostability ensures long-lasting protection. The photodegradation of benzophenones often follows pseudo-first-order kinetics.[7]

CompoundPhotostabilityKey Considerations
Benzophenone-3 (Oxybenzone) ModerateCan degrade upon prolonged UV exposure but can be stabilized with other filters like octocrylene.[8]
Benzophenone Derivatives (General) Generally goodThe stability of the benzophenone structure ensures continuous protective effects.[1] However, some derivatives can be more resistant to UV light than others, with half-lives ranging from 17 to 99 hours in aqueous solutions under laboratory conditions.[9]
Thermal Stability

Thermal stability is crucial for applications where the UV absorber is subjected to high temperatures during processing, such as in plastics and coatings. Thermogravimetric analysis (TGA) is commonly used to evaluate thermal stability.

CompoundThermal StabilityKey Considerations
Benzophenone-2,4,5-tricarboxylic Acid (BPTA) HighIts carboxylic acid functionalities can enhance cross-linking and durability in polymer matrices.[8]
Benzophenone Derivatives (General) ExcellentBenzophenone UV absorbers are known for their excellent thermal stability, making them suitable for high-temperature processing environments.[1]

Comparison with Other UV Absorber Classes

While benzophenones are widely used, other classes of UV absorbers, such as benzotriazoles, offer different performance characteristics.

UV Absorber ClassPrimary UV Absorption RangeKey AdvantagesKey Disadvantages
Benzophenones UVB and parts of UVA (290-350 nm)[1]Cost-effective, good compatibility with a wide range of polymers, good thermal stability.May not offer complete UVA protection alone; some derivatives have raised environmental and health concerns.
Benzotriazoles Broad absorption from 270 to 400 nm, including significant UVA protection.High efficacy, excellent photostability, and broad UV absorption.[3][4]Can be more expensive than benzophenones.

For applications requiring robust, long-wavelength UVA protection, benzotriazoles may be a preferred choice. However, benzophenones provide a cost-effective, broad-spectrum solution suitable for many applications.

Experimental Protocols

To facilitate direct and standardized comparison, the following are detailed methodologies for key experiments used to evaluate the performance of UV absorbers.

UV-Visible Spectroscopy for Absorption Spectrum Analysis

This protocol determines the wavelength range of UV absorption and the molar absorptivity of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the UV absorber in a suitable solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is in the range of 1-10 µg/mL.[8]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[8]

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample solution from 200 nm to 400 nm.[8]

  • Data Analysis:

    • Plot absorbance versus wavelength to obtain the UV absorption spectrum.

    • The wavelength of maximum absorbance (λmax) is identified from the peak of the curve.

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).[10]

UV_Vis_Workflow Sample_Prep Sample Preparation (Dilute Solution) Spectro Spectrophotometer Measurement Sample_Prep->Spectro Record Baseline & Sample Spectrum Data_Analysis Data Analysis Spectro->Data_Analysis Plot Absorbance vs. Wavelength Results Determine λmax and ε Data_Analysis->Results

Caption: Workflow for UV-Visible Spectroscopy.

Photostability Testing

This protocol evaluates the degradation of a UV absorber upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Prepare a solution of the UV absorber in a suitable solvent or formulate it into a simple emulsion.

  • Sample Application: Apply a thin, uniform film of the sample onto a quartz plate.

  • Initial Measurement: Measure the initial UV absorption spectrum of the sample on the quartz plate using a UV-Visible spectrophotometer with a solid sample holder.

  • UV Exposure: Irradiate the sample with a controlled UV source (e.g., a solar simulator or a UV lamp with a defined spectral output) for specific time intervals.

  • Post-Exposure Measurement: After each time interval, measure the UV absorption spectrum of the irradiated sample.

  • Data Analysis:

    • Compare the absorption spectra before and after irradiation.

    • The percentage of degradation can be calculated by the decrease in absorbance at the λmax.

    • A photostability curve can be generated by plotting the percentage of remaining absorbance against the irradiation time.[8]

In Vitro Sun Protection Factor (SPF) Determination (ISO 23675)

For cosmetic applications, the in vitro SPF test provides a standardized method to assess the sun protection efficacy of a formulation containing UV absorbers.

Methodology:

  • Substrate Preparation: Use polymethylmethacrylate (PMMA) plates with defined surface roughness to mimic the skin's surface.[11]

  • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.2 or 1.3 mg/cm²) uniformly across the PMMA plate. Automated robotic spreading is recommended for reproducibility.

  • Drying/Incubation: Allow the sunscreen film to dry under controlled conditions to form a stable film.

  • Initial UV Transmittance Measurement: Measure the initial UV transmittance through the sunscreen-coated plate using a spectrophotometer equipped with an integrating sphere.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to simulate sun exposure.[11]

  • Final UV Transmittance Measurement: After irradiation, measure the final UV transmittance through the plate.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.[12]

In_Vitro_SPF_Workflow Substrate_Prep Substrate Preparation (PMMA Plates) Sample_App Sample Application (Automated Spreading) Substrate_Prep->Sample_App Drying Drying/Incubation Sample_App->Drying Initial_Trans Initial UV Transmittance Measurement Drying->Initial_Trans UV_Irrad UV Irradiation (Solar Simulator) Initial_Trans->UV_Irrad Final_Trans Final UV Transmittance Measurement UV_Irrad->Final_Trans SPF_Calc SPF Calculation Final_Trans->SPF_Calc

References

A Senior Application Scientist's Guide to Purity Analysis: HPLC vs. UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. It is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Among the arsenal of analytical techniques available to researchers and scientists, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two of the most established and widely utilized methods.

This guide provides an in-depth, objective comparison of these two powerhouse techniques for purity analysis. Moving beyond a simple recitation of specifications, we will delve into the fundamental principles, explore the nuances of experimental design, and present supporting data to empower you, the researcher, to make informed decisions for your specific analytical challenges. Our narrative is grounded in the principles of scientific integrity, drawing upon years of field-proven insights to explain not just the "how," but the critical "why" behind methodological choices.

The Bedrock of Purity: Understanding the Core Principles

A nuanced understanding of the operational principles of both HPLC and UV-Vis spectrophotometry is the foundation for their effective application in purity analysis.

High-Performance Liquid Chromatography (HPLC): The Power of Separation

At its core, HPLC is a powerful separation technique.[1] It employs a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase based on their chemical properties, such as polarity, leading to their separation.[2] As the separated components exit the column, they pass through a detector, most commonly a UV-Vis detector, which records their presence and quantity.

The resulting chromatogram is a plot of the detector's response versus time. A pure compound will ideally produce a single, sharp peak, while impurities will appear as additional peaks.[3] The purity of the main compound is often calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[2]

UV-Visible Spectrophotometry: The Specificity of Absorption

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[4][5] The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[6][7]

Each molecule has a characteristic absorption spectrum, which can be used for its identification and quantification.[8] For purity analysis, the absorbance of a sample is measured at the wavelength of maximum absorbance (λmax) of the main compound. Any deviation from the expected absorbance of a pure standard can indicate the presence of impurities, especially if those impurities also absorb light at or near the same wavelength.[9]

Head-to-Head Comparison: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis for purity analysis is not always straightforward and depends heavily on the specific requirements of the analysis, the nature of the sample, and the information sought. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between mobile and stationary phases.[2]Measurement of light absorption by molecules at specific wavelengths.[6]
Specificity High. Can separate and quantify individual impurities, even those structurally similar to the main compound.[10]Low to Moderate. Relies on the unique spectral properties of the compound. Overlapping spectra from impurities can lead to inaccurate results.[11][12]
Sensitivity High. Capable of detecting and quantifying trace-level impurities, often in the nanogram to picogram range.[10]Moderate. Sensitivity is dependent on the molar absorptivity of the compound.[12]
Quantitative Accuracy High. Provides accurate quantification of both the main compound and individual impurities.Prone to inaccuracies if impurities have significant absorbance at the analytical wavelength.[13]
Qualitative Information Provides retention time, a characteristic property for identification, and when coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS), provides spectral and structural information.[14][15]Provides an absorption spectrum, which can be used for identification by comparison to a reference standard.[8]
Sample Throughput Lower. Each analysis requires a chromatographic run, which can range from minutes to over an hour.[14]High. Measurements are typically very fast, often taking only seconds per sample.[6]
Complexity & Cost More complex instrumentation and operation. Higher initial investment and ongoing operational costs.[14]Simpler instrumentation and operation. Lower initial and operational costs.[9]
Regulatory Acceptance Widely accepted and often required by regulatory agencies like the FDA for purity testing and impurity profiling.[16][17]Often used for simpler assays like content uniformity but may not be sufficient as a standalone purity method for regulatory submissions.

Experimental Data: A Tale of Two Techniques

To illustrate the practical differences between HPLC and UV-Vis for purity analysis, consider the following hypothetical experimental data for the analysis of a drug substance, "Compound X."

Scenario: A batch of Compound X is analyzed for purity. The expected purity is >99.0%. The analysis is performed using both a validated HPLC method and a UV-Vis spectrophotometric method.

UV-Visible Spectrophotometry Results

A standard solution of pure Compound X at a concentration of 10 µg/mL gives an absorbance of 1.0 AU at its λmax of 275 nm. The sample solution, prepared at the same theoretical concentration, also shows an absorbance of 1.0 AU.

HPLC Results

The same sample is analyzed by HPLC with UV detection at 275 nm. The resulting chromatogram shows a major peak for Compound X at a retention time of 5.2 minutes, with a peak area of 99.5%. However, two small impurity peaks are also observed at retention times of 3.8 minutes (Peak Area = 0.3%) and 4.5 minutes (Peak Area = 0.2%).

Experimental Workflows: A Visual Guide

To further clarify the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for purity analysis.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Dilution Dilute to Target Concentration Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

UV-Visible Spectrophotometry Purity Analysis Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Measurement cluster_data Data Analysis Sample Weigh and Dissolve Sample Dilution Dilute to Target Concentration Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Blank Measure Blank (Solvent) Dilution->Blank Measure_Std Measure Standard Absorbance Blank->Measure_Std Measure_Sample Measure Sample Absorbance Measure_Std->Measure_Sample Comparison Compare Sample vs. Standard Absorbance Measure_Sample->Comparison Purity_Est Estimate Purity Comparison->Purity_Est

Caption: Workflow for UV-Vis Purity Estimation.

The Deciding Factors: When to Choose HPLC vs. UV-Vis

The decision to use HPLC or UV-Vis for purity analysis is guided by a number of factors:

  • Stage of Development: In early drug discovery, the speed and simplicity of UV-Vis may be sufficient for a preliminary purity check.[15] However, as a drug candidate progresses through development and into clinical trials, the high resolution and specificity of HPLC become essential for comprehensive impurity profiling and to meet regulatory requirements.[16][18]

  • Complexity of the Sample: For simple mixtures where the main component has a unique and strong chromophore and potential impurities do not absorb at the same wavelength, UV-Vis can be a viable and efficient option.[19] For complex mixtures containing multiple components, isomers, or structurally similar impurities, HPLC is the superior choice due to its separative power.[20][21]

  • Regulatory Scrutiny: For regulatory submissions to agencies such as the FDA, HPLC is the gold standard for purity analysis and impurity quantification.[16][22] The ICH (International Council for Harmonisation) guidelines provide a framework for the reporting, identification, and qualification of impurities, for which HPLC is an indispensable tool.[16][17]

  • Purpose of the Analysis: If the goal is a quick, qualitative assessment of purity, UV-Vis can be adequate.[23] If the objective is to identify and quantify specific impurities, perform stability studies, or release a product for clinical or commercial use, HPLC is necessary.[10][24]

Conclusion: A Symbiotic Relationship

While this guide has highlighted the distinct advantages and limitations of HPLC and UV-Visible Spectrophotometry for purity analysis, it is important to recognize that these techniques are not mutually exclusive. In many analytical laboratories, they are used in a complementary fashion. UV-Vis spectrophotometry, often integrated as a detector in an HPLC system, provides the means of detection and quantification following the crucial separation step.

Ultimately, the choice of technique must be driven by a thorough understanding of the analytical problem at hand, the nature of the sample, and the required level of detail and accuracy. As a Senior Application Scientist, my recommendation is to leverage the strengths of both techniques appropriately. For definitive, regulatory-compliant purity analysis, especially in the context of drug development and quality control, the separative power and high sensitivity of HPLC are indispensable.[21] UV-Vis spectrophotometry remains a valuable tool for rapid, preliminary assessments and for specific quantitative applications where its limitations are well understood and controlled.

References

A Comparative Guide to Forced Degradation Studies of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting forced degradation studies on 2-Amino-5-bromo-2'-chlorobenzophenone, an important intermediate in pharmaceutical synthesis.[1][2] By subjecting the molecule to a variety of stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), we can elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3][4][5] This critical information supports the development of stable formulations and robust, stability-indicating analytical methods.

Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into a drug substance's behavior under environmental stress.[3] The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods used can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][6]

The Subject Molecule: this compound
  • Structure:

    • Synonyms: ABPH, 5-Bromo-2′-chloro-2-aminobenzophenone[1]

    • Molecular Formula: C₁₃H₉BrClNO[1][7]

    • Molecular Weight: 310.6 g/mol [1]

  • Significance: This compound serves as a precursor in the synthesis of pharmaceuticals such as phenazepam.[1] Understanding its stability is therefore critical for ensuring the quality and safety of the final drug product.

Comparative Analysis of Stress Conditions

The selection of stress conditions is guided by ICH Q1A(R2) and is designed to simulate the potential environmental stresses a drug substance might encounter.[4][6] A minimal list of stress factors should include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[3]

Experimental Workflow Overview

Below is a generalized workflow for the forced degradation studies of this compound.

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Prepare Stock Solution (e.g., in Methanol/Water) API->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) Solution->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH) Solution->Base Expose Oxidation Oxidation (e.g., 3% H2O2) Solution->Oxidation Expose Thermal Thermal Stress (e.g., 80°C) Solution->Thermal Expose Photo Photolytic Stress (ICH Q1B) Solution->Photo Expose Neutralize Neutralization/ Quenching Acid->Neutralize Post-Stress Base->Neutralize Post-Stress Oxidation->Neutralize Post-Stress Thermal->Neutralize Post-Stress Photo->Neutralize Post-Stress Dilution Dilution to Working Concentration Neutralize->Dilution HPLC HPLC-UV/MS Analysis Dilution->HPLC

Caption: Generalized workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to induce appropriate levels of degradation. The concentration of the stressor, temperature, and exposure time should be optimized to achieve the target degradation of 5-20%.[3][6]

Hydrolytic Degradation (Acid and Base)
  • Causality: The amide and ketone functionalities in the benzophenone structure are susceptible to hydrolysis under acidic and basic conditions. The presence of halogens can also influence the electronic properties of the aromatic rings, potentially affecting the rate of hydrolysis.[8]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with the stressor to a final concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Treat the solution with 0.1 M hydrochloric acid.

    • Base Hydrolysis: Treat the solution with 0.1 M sodium hydroxide.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Prior to analysis, neutralize the samples. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH, and for the base-stressed sample, add an equivalent amount of 0.1 M HCl.

    • Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Causality: The primary amino group is a likely site for oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide solution.

    • Incubate the solution at room temperature, protected from light, and collect samples at various time points.

    • Analyze the samples by HPLC. It is not typically necessary to quench the reaction before injection, but if needed, a small amount of a reducing agent like sodium bisulfite can be used.

Thermal Degradation
  • Causality: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

  • Protocol:

    • Expose the solid drug substance to a dry heat of 80°C in a thermostatically controlled oven.

    • Prepare a 1 mg/mL solution of the drug substance and expose it to the same thermal stress.

    • Collect samples at various time points (e.g., 1, 3, 5, 7 days).

    • For the solid sample, dissolve it in a suitable solvent before analysis.

    • Analyze all samples by HPLC.

Photolytic Degradation
  • Causality: The aromatic rings and the carbonyl group can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions.

  • Protocol:

    • Expose the solid drug substance and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3]

    • A control sample should be protected from light with aluminum foil to assess the contribution of thermal degradation during the study.

    • Analyze the samples by HPLC.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. The primary sites of reactivity are the amino group, the carbonyl group, and the aromatic rings with their halogen substituents.

Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound Hydrolysis_Product Potential cleavage of the amide bond (if acylated) or other ring modifications Parent->Hydrolysis_Product H+/OH- Oxidation_Product Oxidation of the amino group (e.g., to nitroso or nitro derivative) Parent->Oxidation_Product [O] Photo_Product Potential dehalogenation or rearrangement products Parent->Photo_Product hv

Caption: Potential degradation pathways for the molecule.

Data Summary and Comparison

The results of the forced degradation studies should be compiled into a clear, comparative table. This allows for a quick assessment of the molecule's stability under different conditions.

Stress ConditionReagent/ParametersDuration% Degradation of Parent CompoundNumber of Degradation ProductsObservations (e.g., Major Degradant Peak Area %)
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursDataDataData
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursDataDataData
Oxidation 3% H₂O₂, RT24 hoursDataDataData
Thermal (Solid) 80°C7 daysDataDataData
Thermal (Solution) 80°C7 daysDataDataData
Photolytic (Solid) ICH Q1B-DataDataData
Photolytic (Solution) ICH Q1B-DataDataData

This table should be populated with experimental data.

Developing a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all process-related impurities and degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or a mass spectrometer (MS) to ensure that no degradation products are co-eluting.

Conclusion

The forced degradation studies outlined in this guide provide a robust framework for evaluating the intrinsic stability of this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify potential degradation products, understand the degradation pathways, and develop a validated, stability-indicating analytical method. This is an indispensable step in the drug development process, ensuring the quality, safety, and efficacy of the final pharmaceutical product. The insights gained from these studies are critical for making informed decisions on formulation development, packaging, and storage conditions.[3]

References

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of drug safety and efficacy. 2-Amino-5-bromo-2'-chlorobenzophenone, a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), requires rigorous analytical oversight to ensure it meets the stringent quality criteria demanded by regulatory bodies. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the purity determination of this critical intermediate. As Senior Application Scientists, we present not just a methodology, but a self-validating system grounded in scientific first principles and regulatory expectations.

The Analytical Imperative: Why Purity Matters

This compound is a pivotal building block in multi-step organic syntheses.[1][2][3][4] Impurities, whether they are starting materials, by-products, or degradation products, can have a cascading effect on the quality of the final API, potentially impacting its safety and therapeutic efficacy. Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint but a fundamental component of a robust drug development program.

Comparative Analysis: HPLC vs. UV-Visible Spectrophotometry

The choice of analytical technique is a critical decision in method development. While UV-Visible Spectrophotometry offers simplicity and speed, its utility in purity assessment is often limited. High-Performance Liquid Chromatography, in contrast, provides the specificity required to separate and quantify the main component from its potential impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTypical Acceptance Criteria (ICH)
Specificity High (excellent separation from impurities)Low (potential interference from other absorbing compounds)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5][6]
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99[5][7]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration)[8][7]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%≤ 2%[8]
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 3%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL rangeSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Typically in the ng/mL rangeTypically in the µg/mL rangeSignal-to-noise ratio of 10:1

Proposed Stability-Indicating HPLC Method

A stability-indicating reversed-phase HPLC (RP-HPLC) method with Diode Array Detection (DAD) is proposed for the purity determination of this compound. This method is designed to separate the main compound from potential impurities and degradation products.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Consumables:

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.

  • Reagents: Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution for Assay: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution for Assay: Prepare in the same manner as the Standard Solution for Assay using the sample to be tested.

HPLC Method Validation Protocol

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][5][6][10]

HPLC_Validation_Workflow cluster_method Method Development Dev HPLC Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow for HPLC method validation.

Validation Parameters and Hypothetical Results

1. Specificity (Forced Degradation Studies): Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11] The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: Sample exposed to 105°C for 48 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 48 hours.

Results: In all stressed samples, the main peak of this compound was well-resolved from all degradation product peaks, and the peak purity was found to be satisfactory, confirming the specificity of the method.

2. Linearity: The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 50% to 150% of the assay concentration.

Concentration (µg/mL)Peak Area
50452,180
75678,350
100905,420
1251,130,980
1501,355,870

Result: The correlation coefficient (R²) was found to be 0.9998, indicating excellent linearity.

3. Accuracy (Recovery): Accuracy was determined by the spike-recovery method, where known amounts of the reference standard were added to a placebo at three concentration levels (80%, 100%, and 120%).

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.18.098.8%
100%10.210.199.0%
120%12.112.2100.8%

Result: The mean recovery was within the acceptable range of 98.0-102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.

    • Result: The %RSD of the peak areas was 0.45%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

    • Result: The %RSD of the peak areas was 0.68%.

Both repeatability and intermediate precision were well within the acceptance criteria of ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.05 µg/mL (S/N ratio ≈ 3:1)

  • LOQ: 0.15 µg/mL (S/N ratio ≈ 10:1)

6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

ParameterVariation% RSD of Peak Area
Flow Rate (mL/min)0.9, 1.10.75%
Column Temperature (°C)28, 320.55%
Mobile Phase pH± 0.20.82%

Result: The method was found to be robust as the %RSD was within acceptable limits for all variations.

Alternative Method: UV-Visible Spectrophotometry

For comparison, a simple UV-Visible spectrophotometric method was developed.

Experimental Protocol: UV-Visible Spectrophotometry
  • Instrumentation: A calibrated UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of this compound in methanol (e.g., 254 nm).

  • Procedure: Prepare a standard solution of known concentration and a sample solution. Measure the absorbance of both solutions at the λmax and calculate the purity of the sample.

Limitations of UV-Visible Spectrophotometry

While simple and rapid, UV-Visible spectrophotometry suffers from a critical lack of specificity. Any impurity with a chromophore that absorbs at or near the λmax of the analyte will contribute to the total absorbance, leading to an overestimation of purity. This method cannot distinguish between the main component and its impurities.

Specificity_Comparison cluster_hplc HPLC Analysis cluster_uv UV-Vis Spectrophotometry HPLC_Chromatogram Chromatogram shows separate peaks for: - Analyte - Impurity A - Impurity B UV_Spectrum Single absorbance peak representing the sum of: - Analyte - Impurity A - Impurity B Sample Sample Containing Analyte and Impurities A & B Sample->HPLC_Chromatogram Specific Sample->UV_Spectrum Non-specific

Caption: Comparison of specificity between HPLC and UV-Vis.

Conclusion and Recommendations

The proposed RP-HPLC method provides a robust and reliable approach for the purity validation of this compound. The method is designed to be specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical quality control. While UV-Visible Spectrophotometry can be a useful tool for preliminary analysis or as a limit test for known impurities with distinct absorption spectra, it is not suitable as a standalone method for purity determination due to its inherent lack of specificity.

For a comprehensive purity profile, especially for identifying and characterizing unknown impurities or degradation products, complementary techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) should be considered. The validated HPLC method presented here serves as a reliable foundation for the quality control of this compound, ensuring the integrity of the downstream API synthesis.

References

Comparative Guide to Identifying Impurities in 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-5-bromo-2'-chlorobenzophenone is a critical starting material and key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the benzodiazepine phenazepam.[1][][3] In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of quality but a fundamental pillar of safety and efficacy. Impurities, even at trace levels, can impact the stability of the drug substance, alter its pharmacological profile, or introduce toxic effects.[4][5]

Therefore, a robust analytical strategy to detect, identify, and quantify potential impurities is a regulatory necessity and a critical component of Good Manufacturing Practices (GMP).[6] This guide provides a comparative analysis of the primary analytical techniques used for impurity profiling of this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and present comparative data to empower researchers to build self-validating and reliable analytical systems.

Understanding the Impurity Landscape

Impurities in a pharmaceutical intermediate like this compound can be broadly categorized based on their origin.[4]

  • Organic Impurities: These are the most common and structurally similar to the main compound. They include:

    • Process-Related Impurities: Unreacted starting materials, residual intermediates, and by-products from the synthetic route are common process-related impurities.[7] For instance, isomeric impurities can arise if the initial starting materials contain isomers.[7]

    • Degradation Products: These form during manufacturing or storage due to exposure to stress factors like heat, light, humidity, acid, or base.[7][8] Identifying these potential degradants is a key objective of forced degradation studies.[9]

  • Inorganic Impurities: These can originate from catalysts, reagents, or manufacturing equipment.[4]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process (e.g., toluene, ethyl acetate) may remain in the final product.[4][10][11]

Core Directive: A Multi-Pronged Analytical Approach

No single analytical technique can provide a complete impurity profile. A comprehensive strategy relies on the orthogonal application of several methods, primarily chromatography for separation and spectroscopy for identification. The logical workflow involves using a high-resolution separation technique like HPLC to detect and quantify impurities, followed by spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to elucidate the structures of unknown compounds.

G cluster_1 Impurity Identification & Characterization HPLC HPLC / UPLC Analysis (Primary Separation & Quantification) LCMS LC-MS / HRMS (Molecular Weight & Fragmentation) HPLC->LCMS Transfer Method for MS Detection PrepLC Preparative HPLC (Impurity Isolation) HPLC->PrepLC Scale-up for Isolation GC GC-MS Analysis (Residual Solvents & Volatiles) NMR NMR Spectroscopy (Definitive Structure Elucidation) PrepLC->NMR Analyze Isolated Fraction ABCB 2-Amino-5-bromo-2'- chlorobenzophenone Sample ABCB->HPLC Inject & Analyze ABCB->GC Inject & Analyze

Caption: General analytical workflow for impurity profiling.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method is dictated by the nature of the impurities and the objective of the analysis—be it routine quantification or novel impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical substances.[4][12] Its strength lies in its high resolution, reproducibility, and ability to form the basis of a stability-indicating method. A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from any degradation products, excipients, or other impurities.[8]

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar to non-polar compounds like benzophenone derivatives based on hydrophobic interactions.[12][13]

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is used to elute a range of compounds with varying polarities.[12] Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • pH Modifier: A small amount of acid (formic or phosphoric) is added to the mobile phase to control the ionization of the amino group on the analyte and any related basic impurities.[12][14] This ensures consistent retention times and sharp, symmetrical peak shapes. For LC-MS compatibility, a volatile modifier like formic acid is essential.[14]

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. It not only quantifies the impurity but also provides UV spectra for each peak, which can be used for peak tracking and to assess peak purity, ensuring a peak is not composed of multiple co-eluting compounds.[5]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chemicals & Reagents:

    • HPLC-grade acetonitrile and methanol.

    • Ultrapure water.

    • Formic acid (for LC-MS) or phosphoric acid.

    • Reference standards for this compound and any known impurities.[15][16]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: A typical starting point would be 70% A, transitioning to 95% B over 30 minutes to elute all potential impurities.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the main component and expected impurities (e.g., 234 nm).[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, making it indispensable for analyzing residual solvents and certain process-related impurities that are amenable to gas chromatography.[7][17]

Causality Behind Experimental Choices:

  • Headspace vs. Direct Injection: For residual solvent analysis, static headspace sampling is preferred. This technique involves heating the sample in a sealed vial and injecting only the vapor phase (the "headspace"), which avoids introducing non-volatile matrix components into the GC system, thereby extending column life and improving sensitivity for volatiles.

  • Mass Spectrometry Detector: The MS detector provides two dimensions of data: retention time (from GC) and a mass spectrum (from MS). The mass spectrum is a molecular fingerprint that allows for positive identification of impurities by comparing them against established spectral libraries (e.g., NIST, Wiley) or by interpreting their fragmentation patterns.[1]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a static headspace autosampler and a Mass Spectrometric detector.

  • Chemicals & Reagents:

    • High-purity Dimethyl sulfoxide (DMSO) or another suitable high-boiling-point solvent for sample dissolution.

    • Reference standards for expected residual solvents.

  • Chromatographic Conditions:

    • Column: A low-polarity column suitable for general solvent analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute solvents in order of their boiling points.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a headspace vial.

    • Add 1 mL of DMSO, cap, and vortex to dissolve.

    • Place the vial in the headspace autosampler for equilibration (e.g., 80°C for 15 minutes) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

When an unknown impurity is detected by HPLC and its molecular weight is determined by LC-MS, NMR spectroscopy is the ultimate tool for elucidating its definitive molecular structure.[18][19] Unlike other methods, NMR provides unambiguous information about the carbon-hydrogen framework and the precise connectivity of atoms within a molecule.[18]

Causality Behind Experimental Choices:

  • Impurity Isolation: NMR is not a separation technique and requires a pure sample for analysis. Therefore, the impurity must first be isolated, typically using preparative HPLC.

  • Multi-dimensional Experiments: While a simple 1H NMR spectrum provides initial information, a suite of experiments is required for full characterization.[20]

    • 13C NMR: Identifies all unique carbon environments.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).[18][20]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[18][20]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments.[18][20]

Experimental Protocol: Structural Elucidation of an Isolated Impurity

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC.

    • Ensure the isolated fraction is free of solvents and other contaminants.

    • Dissolve the pure impurity in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • NMR Experiments:

    • Acquire a standard 1H NMR spectrum.

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Acquire 2D spectra: COSY, HSQC, and HMBC.

  • Data Analysis:

    • Integrate the 1H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to identify structural motifs (e.g., aromatic rings, substituent patterns).[21]

    • Use the 2D correlation maps to systematically build the complete molecular structure, connecting all atoms and functional groups.

Performance Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Application Quantification of non-volatile organic impurities; Purity assays.Identification & quantification of volatile/semi-volatile impurities (e.g., residual solvents).[7][17]Definitive structural elucidation of unknown impurities.[18]
Selectivity High (based on chromatographic separation).Very High (based on separation and mass fragmentation).Very High (based on unique nuclear magnetic environments).
Sensitivity (LOD) ng/mL range.[12]pg to ng/mL range.[17]µg to mg range (requires isolated sample).
Sample Requirement Dissolved in a suitable solvent.Must be volatile or made volatile via derivatization.[17]Requires isolated, pure compound (>1 mg).
Throughput High (routine analysis).Moderate to High.Low (used for specific characterization, not routine screening).
Structural Info Limited (UV spectrum).High (provides molecular weight and fragmentation pattern).Definitive (provides complete atomic connectivity).

Validating the System: The Role of Forced Degradation

Forced degradation studies are the cornerstone of developing a robust, stability-indicating analytical method.[8][9] The objective is to intentionally stress the this compound sample under harsh conditions to generate its likely degradation products.[5] This process validates that the chosen HPLC method can separate these newly formed degradation peaks from the main compound peak and from each other.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidation: 3-6% H₂O₂ at room temperature.

  • Thermal: Dry heat at 80-105°C.

  • Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The goal is to achieve a target degradation of 5-20%.[8][9] Too little degradation does not adequately challenge the method, while excessive degradation can lead to secondary products that may not be relevant to real-world stability.[8]

G cluster_1 Analysis & Validation Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis Analyze by HPLC-DAD Acid->Analysis Inject Stressed Sample Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->Analysis Inject Stressed Sample Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Inject Stressed Sample Thermal Thermal (e.g., 105°C) Thermal->Analysis Inject Stressed Sample Photo Photolytic (ICH Q1B) Photo->Analysis Inject Stressed Sample Purity Peak Purity Check Analysis->Purity Evaluate Main Peak Resolution Resolution Calculation Analysis->Resolution Evaluate Impurity Peaks MassBalance Mass Balance Assessment Analysis->MassBalance Quantify All Peaks Sample ABCB Sample Sample->Acid Expose Sample->Base Expose Sample->Oxidation Expose Sample->Thermal Expose Sample->Photo Expose

Caption: Experimental workflow for forced degradation studies.

Conclusion

The identification of impurities in this compound is a multifaceted process that demands a strategic combination of orthogonal analytical techniques. HPLC serves as the primary tool for separation and quantification, providing the foundation for purity assessment and stability studies. GC-MS is essential for controlling volatile impurities and residual solvents, which are critical safety parameters. Finally, when unknown impurities are encountered, a combination of LC-MS for preliminary identification and NMR spectroscopy for definitive structural elucidation provides an unequivocal characterization. By understanding the principles behind each technique and implementing rigorous, self-validating workflows like forced degradation, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of this vital pharmaceutical intermediate.

References

LC-MS/MS versus GC-MS for detecting trace levels of benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

An Expert's Guide to Trace-Level Benzophenone Detection: LC-MS/MS vs. GC-MS

In the landscape of analytical chemistry, the accurate detection and quantification of trace-level compounds are paramount, particularly for substances like benzophenones (BPs) which are under increasing scrutiny. As common UV-filters in personal care products and industrial applications, their prevalence in environmental and biological matrices is a growing concern due to potential endocrine-disrupting effects.[1][2] For researchers, scientists, and drug development professionals, selecting the optimal analytical platform is a critical decision that directly impacts data quality, sensitivity, and throughput.

This guide provides an in-depth, objective comparison of the two leading analytical techniques for this challenge: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple list of pros and cons, we will explore the fundamental principles, field-proven methodologies, and performance data that underpin the selection of one technique over the other for the specific task of trace-level benzophenone analysis.

The Central Analytical Challenge: The Nature of Benzophenones

Benzophenones are a class of aromatic ketones. While the parent molecule, benzophenone, is relatively non-polar, many of its widely used derivatives contain one or more hydroxyl groups (e.g., 2-hydroxy-4-methoxybenzophenone, BP-3; 2,4-dihydroxybenzophenone, BP-1).[3][4] These hydroxyl groups increase polarity and reduce volatility, creating a critical decision point in the analytical workflow. This structural diversity necessitates a robust analytical approach capable of handling compounds with a range of polarities and thermal stabilities.[5]

LC-MS/MS: The Power of Direct Analysis

Liquid chromatography coupled with tandem mass spectrometry is frequently the preferred method for its versatility and high sensitivity in analyzing a broad spectrum of compounds, including those that are polar and not amenable to high temperatures.[5][6]

The LC-MS/MS Principle and Causality

The core strength of LC-MS/MS lies in its ability to analyze many benzophenone derivatives in their native form without chemical modification. The process involves:

  • Liquid Phase Separation (LC): The sample extract is injected into a high-performance liquid chromatography system. The analytes are separated based on their affinity for the stationary phase (typically a C18 column) and the mobile phase (a solvent mixture, often acetonitrile and/or methanol with additives).[7][8] This separation is crucial for resolving different benzophenone isomers and separating them from matrix interferences.

  • Ionization: As the separated compounds elute from the LC column, they enter an ionization source, most commonly an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions from polar, thermally labile compounds, making it ideal for hydroxylated benzophenones.[7][8]

  • Tandem Mass Spectrometry (MS/MS): The ions are then guided into the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects a specific ion (the precursor ion) corresponding to the benzophenone of interest. This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) selects specific fragment ions (product ions) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, filtering out background noise and confirming analyte identity.[7][9][10]

The primary advantage here is the avoidance of derivatization, which simplifies sample preparation and eliminates a potential source of analytical variability.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous or Solid Sample SPE Solid-Phase Extraction (SPE) (e.g., C18 or HLB Cartridge) Sample->SPE Loading Elution Elution with Organic Solvent (e.g., Methanol, Acetonitrile) SPE->Elution Evap Evaporation & Reconstitution in Mobile Phase Elution->Evap LC UHPLC Separation (C18 Reversed-Phase Column) Evap->LC Injection MS Tandem Mass Spectrometer (ESI Source, MRM Mode) LC->MS Ionization Data Data Acquisition & Quantification MS->Data

Caption: Generalized LC-MS/MS workflow for benzophenone analysis.

Detailed Protocol: LC-MS/MS Analysis of Benzophenones in Water

This protocol is based on established methodologies for analyzing benzophenones in environmental water samples.[9][11][12]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is a robust technique for extracting and pre-concentrating analytes from a large volume of a relatively clean matrix like water, while removing interfering salts and polar compounds.[1][13]

  • Step 1: Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the sorbent.

  • Step 2: Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Step 3: Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts.

  • Step 4: Drying: Dry the cartridge thoroughly under a vacuum for at least 30 minutes to remove residual water, which can interfere with the subsequent steps.

  • Step 5: Elution: Elute the trapped benzophenones with two 5 mL aliquots of methanol or acetonitrile into a collection tube.

  • Step 6: Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

2. Instrumental Analysis

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[9]

  • Mobile Phase B: Methanol or Acetonitrile.[9]

  • Gradient: A typical gradient starts at a lower percentage of organic phase (e.g., 15% B), ramps up to elute the analytes, and then returns to initial conditions for re-equilibration.[9]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.[7][8]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), often operated in both positive and negative modes to capture the optimal response for different derivatives.[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions must be optimized for each target benzophenone.[14]

GC-MS: The Classic Approach for Volatile Analytes

Gas chromatography-mass spectrometry is a powerful and mature technique, renowned for its high chromatographic resolution and specificity, particularly for volatile and semi-volatile compounds.[6][15]

The GC-MS Principle and Causality

For many benzophenones, direct analysis by GC-MS is challenging due to their low volatility and thermal instability, especially for hydroxylated derivatives.[2] Therefore, a critical extra step is often required.

  • Derivatization: To overcome the volatility issue, a chemical derivatization step is employed. The most common method is silylation , where the active hydrogen in the polar hydroxyl groups is replaced with a non-polar trimethylsilyl (TMS) group.[2][16] This reaction, typically using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly reduces the compound's polarity and increases its volatility, making it suitable for GC analysis.[2][3]

  • Gas Phase Separation (GC): The derivatized sample is injected into a heated inlet, where it is vaporized and swept onto the GC column by an inert carrier gas (e.g., helium). Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase (e.g., a non-polar HP-5MS column).[5][17]

  • Ionization and Mass Spectrometry (MS): As compounds elute from the column, they enter the MS source, which typically uses high-energy Electron Ionization (EI). EI is a hard ionization technique that causes extensive and reproducible fragmentation of the molecule. This fragmentation pattern acts as a chemical "fingerprint," which can be compared against spectral libraries (like NIST) for confident identification. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific, characteristic ions, enhancing sensitivity.[5][18]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Aqueous or Solid Sample Extraction Extraction (SPE, LLE, or MAE) Sample->Extraction Concentration Concentration to Dryness Extraction->Concentration Derivatization Silylation Reaction (e.g., with BSTFA, heated) Concentration->Derivatization GC GC Separation (Capillary Column, Temp. Program) Derivatization->GC Injection MS Mass Spectrometer (EI Source, Scan or SIM Mode) GC->MS Ionization Data Data Acquisition & Spectral Matching MS->Data

Caption: Generalized GC-MS workflow including the critical derivatization step.

Detailed Protocol: GC-MS Analysis of Benzophenones in Sediment

This protocol is based on established methods requiring extraction from a complex solid matrix followed by derivatization.[19][20]

1. Sample Preparation: Microwave-Assisted Extraction (MAE) & Derivatization

  • Rationale: MAE is an efficient method for extracting analytes from solid matrices. Derivatization is necessary to make the polar benzophenones volatile for GC analysis.[2][19]

  • Step 1: Extraction: Mix ~1 g of homogenized sediment sample with an organic solvent (e.g., ethyl acetate) in a microwave extraction vessel.

  • Step 2: MAE: Perform microwave-assisted extraction (e.g., 30 min at 150 °C).[19]

  • Step 3: Concentration: After cooling, filter the extract and evaporate it to dryness under a gentle stream of nitrogen.

  • Step 4: Derivatization: Reconstitute the dry residue in 100 µL of an aprotic solvent (e.g., pyridine or ethyl acetate). Add 50 µL of BSTFA (with 1% TMCS as a catalyst).[2]

  • Step 5: Reaction: Seal the vial and heat it at 60-70°C for 30-60 minutes to ensure the silylation reaction goes to completion.[2] Cool the sample to room temperature before injection.

2. Instrumental Analysis

  • GC System: Gas chromatograph.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[5]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[5]

  • Injector Temperature: 250°C.[5]

  • Mass Spectrometer: Mass selective detector.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan for identification against libraries, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[5]

Head-to-Head Comparison: Performance Metrics

The choice between LC-MS/MS and GC-MS often comes down to a trade-off between analyte suitability, required sensitivity, and workflow complexity.

FeatureLC-MS/MSGC-MSCausality & Expert Insight
Analyte Scope Wide range of polarities and thermal stabilities.[5]Best for volatile or semi-volatile, thermally stable compounds.[6]LC-MS/MS is inherently more versatile for diverse benzophenone derivatives. The ability to analyze polar, hydroxylated BPs without derivatization is a significant advantage.
Derivatization Not typically required.Often mandatory for hydroxylated BPs to increase volatility.[2][3][19]The derivatization step in GC-MS adds time, cost (reagents), and a potential source of error and variability to the workflow.
Sensitivity (LOD/LOQ) Excellent. LODs in the ng/L to pg/L range are achievable.[9][11][21][22]Excellent. LODs in the ng/L to pg/ml range are reported.[18][19][23]Both techniques offer superb, comparable sensitivity for trace analysis. The ultimate detection limit is method- and matrix-dependent.
Selectivity Very high due to MRM transitions (precursor → product ion).[7]High, based on chromatographic retention time and unique EI fragmentation patterns.[6]LC-MS/MS in MRM mode is arguably more selective in complex matrices, as it uses two stages of mass filtering, reducing chemical noise.
Matrix Effects Significant challenge. ESI is prone to ion suppression from co-eluting matrix components.[24][25][26]Can be an issue, but EI (gas-phase ionization) is generally considered less susceptible to ion suppression than ESI.[25][27]This is a critical consideration. Matrix effects in LC-MS/MS must be carefully evaluated and mitigated using strategies like matrix-matched calibration or stable isotope-labeled internal standards.
Confirmation Based on retention time and the ratio of two MRM transitions.[7][8]Based on retention time and matching the full EI mass spectrum to a reference library (e.g., NIST).GC-MS with EI provides a rich fragmentation pattern that is excellent for identifying unknown compounds, while LC-MS/MS is superior for quantifying known targets at extremely low levels.
Workflow Complexity Simpler sample preparation (no derivatization).More complex sample preparation due to the mandatory derivatization step.The elimination of the derivatization step makes the LC-MS/MS workflow more streamlined and potentially easier to automate.

Conclusion: A Strategic Decision for Your Laboratory

Both LC-MS/MS and GC-MS are formidable tools for the trace-level detection of benzophenones. The choice is not about which technique is "better," but which is better suited for the specific analytical objective.

Choose LC-MS/MS when:

  • Your target list includes a wide range of benzophenones with varying polarities, especially polar, hydroxylated derivatives.

  • High sample throughput is a priority, and you wish to avoid the time and complexity of a derivatization step.

  • You require the utmost sensitivity and selectivity for target quantification in complex matrices, and you have protocols in place to manage potential matrix effects.

Choose GC-MS when:

  • Your primary targets are the less polar, more volatile benzophenone derivatives.

  • You have well-established and validated derivatization protocols in your lab.

  • Structural confirmation through library matching of EI fragmentation patterns is a primary goal alongside quantification.

  • You are analyzing for BPs in matrices where the gas-phase EI is less prone to the specific interferences affecting ESI.

Ultimately, the decision rests on a thorough understanding of the analytes, the sample matrix, and the desired data outcome. By carefully considering the principles and experimental realities outlined in this guide, researchers can confidently select the most appropriate and robust technology for their critical work on benzophenones.

References

A Comparative Guide to the Purity Analysis of 2-Amino-5-bromo-2'-chlorobenzophenone for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-Amino-5-bromo-2'-chlorobenzophenone. As a critical precursor and active metabolite in the synthesis of pharmaceuticals like phenazepam, the stringent quality control of this intermediate is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both strategic insights and practical, detailed protocols.

The Criticality of Purity: Understanding the Impurity Landscape

The purity profile of a pharmaceutical intermediate is a direct reflection of the control over its manufacturing process. Impurities can arise from various sources, including unreacted starting materials, by-products from competing reaction pathways, degradation of the target compound, or residual solvents used during synthesis and purification.[4][5] For this compound, a comprehensive analytical strategy must be capable of detecting and quantifying impurities from all these potential sources.

Start Analytical Goal? Q1 Routine QC? (Purity/Assay) Start->Q1 Q2 Identify Unknown Impurity? Start->Q2 Q3 Quantify Residual Solvents? Start->Q3 Q4 Confirm Structure of New Batch? Start->Q4 M1 Use Validated RP-HPLC Method Q1->M1 M2 Use LC-MS (and MS/MS if needed) Q2->M2 M3 Use Headspace GC Q3->M3 M4 Use NMR & FT-IR Q4->M4

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-5-bromo-2'-chlorobenzophenone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of metabolites derived from 2-Amino-5-bromo-2'-chlorobenzophenone. As an active metabolite of the benzodiazepine Phenazepam, understanding the biotransformation and clearance of this compound is critical for pharmacokinetic, toxicokinetic, and clinical research.[1][2][3][4] We will explore the scientific principles behind method selection, provide detailed experimental protocols, and present a comparative analysis of their performance, grounded in the rigorous standards of regulatory bodies like the U.S. Food and Drug Administration (FDA).

The Metabolic Landscape: Expected Biotransformation Pathways

This compound, like many xenobiotics, is expected to undergo extensive Phase I and Phase II metabolism to increase its hydrophilicity and facilitate excretion. While specific metabolic pathways must be empirically determined, a putative pathway can be proposed based on the known biotransformation of related benzophenone structures.

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP450) enzyme superfamily, Phase I reactions introduce or expose functional groups. For this molecule, hydroxylation at various positions on the aromatic rings is the most probable reaction.

  • Phase II Metabolism: Following Phase I, the newly introduced hydroxyl groups serve as active sites for conjugation reactions. The most common pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs), resulting in highly water-soluble conjugates readily eliminated in urine and feces.[5]

Below is a diagram illustrating a potential metabolic pathway.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent 2-Amino-5-bromo-2'- chlorobenzophenone Metabolite1 Hydroxylated Metabolite (e.g., 3-hydroxy derivative) Parent->Metabolite1 CYP450-mediated Oxidation Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 UGT-mediated Glucuronidation Excretion Urine / Feces Metabolite2->Excretion Elimination cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Biological Matrix (Plasma, Urine) B 2. Add Internal Standard (Isotope-Labeled) A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Inject into HPLC/UPLC (Reversed-Phase C18 Column) D->E F 6. Electrospray Ionization (ESI) (Positive Mode) E->F G 7. Tandem Mass Spectrometry (MRM Mode) F->G H 8. Peak Integration & Ratio Calculation (Analyte / Internal Standard) G->H I 9. Quantitation using Calibration Curve H->I

References

A Comparative Guide to the Structural Validation of 2-Amino-5-bromo-2'-chlorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of chemical research and development. The 2-Amino-5-bromo-2'-chlorobenzophenone scaffold is a vital precursor in the synthesis of numerous pharmaceuticals, including the benzodiazepine class of drugs.[1][2] Its proper characterization is not merely an academic exercise but a critical step to ensure the identity, purity, and safety of subsequent active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound and its derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to build self-validating analytical workflows that ensure the highest degree of scientific integrity.

The Analytical Challenge: Beyond a Simple Formula

While the molecular formula, C₁₃H₉BrClNO, provides a starting point, it does not define the molecule's precise architecture.[] The primary challenge lies in confirming the exact substitution pattern on the two phenyl rings and ensuring the absence of isomeric impurities that may arise during synthesis. A robust validation strategy, therefore, must rely on a suite of orthogonal analytical techniques that, when combined, provide an irrefutable structural assignment.

An Integrated Workflow for Structural Validation

No single technique is sufficient for complete structural elucidation. A logical, multi-step workflow is essential for achieving confident validation. This process begins with assessing purity and confirming the presence of key functional groups, then moves to detailed structural mapping, and culminates in definitive spatial confirmation.

Validation_Workflow cluster_0 Synthesis & Purification cluster_1 Initial Assessment cluster_2 Definitive Structural Analysis Synthesis Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification Pure_Compound Purified Compound Purification->Pure_Compound Purity Purity Check (HPLC/UPLC) Pure_Compound->Purity Verify Purity MS Molecular Weight & Isotopic Pattern (Mass Spectrometry) Purity->MS Confirm Mass IR Functional Group ID (FTIR Spectroscopy) MS->IR Confirm Functional Groups NMR Connectivity & Environment (1H & 13C NMR) IR->NMR Elucidate Structure Xray Absolute 3D Structure (X-ray Crystallography) NMR->Xray Absolute Confirmation (If crystal available) MS_Isotope_Pattern origin origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis xlabel m/z ylabel Relative Abundance M M_label 309 M2 M2_label 311 M4 M4_label 313

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Amino-5-bromo-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of 2-Amino-5-bromo-2'-chlorobenzophenone (CAS No. 60773-49-1), a chemical compound utilized in various research and development applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining a secure work environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks are associated with irritation and potential toxicity.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1][2]
Acute toxicity, oral4H302: Harmful if swallowed.[2]

The toxicological properties of this substance have not been fully investigated, warranting a cautious approach at all times.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following PPE is mandatory for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]Protects against eye irritation from dust particles and accidental splashes.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing is required to prevent skin exposure.[1][3]Prevents skin irritation upon contact.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or when handling large quantities.[3][4][5]Protects the respiratory tract from irritation due to inhalation of dust.[1][2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][4]

  • PPE Inspection: Before commencing any work, inspect all PPE for signs of damage or degradation. Dispose of and replace any compromised equipment.[1]

Handling and Use
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood to minimize the dispersion of dust.

  • Container Management: Keep the container of this compound tightly closed when not in use.[3][6]

  • Avoidance of Contact: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe in dust.[1][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][7] Do not eat, drink, or smoke in the laboratory.[3]

Accidental Release Measures
  • Evacuation: In the event of a significant spill, evacuate personnel from the immediate area.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3][8]
Skin Contact Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[1][3][8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be segregated from non-hazardous waste.

  • Containerization: Place all waste in a suitable, closed, and clearly labeled container for disposal.[1][3]

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not let the product enter drains.[1]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The recommended storage temperature is between 2°C and 8°C.[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Area (Fume Hood) check_emergency Check Emergency Equipment (Eyewash, Shower) prep_area->check_emergency inspect_ppe Inspect PPE for Integrity check_emergency->inspect_ppe don_ppe Don Appropriate PPE inspect_ppe->don_ppe Proceed if PPE is intact handle_compound Handle Compound in Fume Hood (Weighing, etc.) don_ppe->handle_compound store_properly Keep Container Tightly Closed handle_compound->store_properly decontaminate Decontaminate Work Area store_properly->decontaminate After use segregate_waste Segregate Contaminated Waste decontaminate->segregate_waste doff_ppe Doff and Dispose of PPE Properly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-2'-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-2'-chlorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.